molecular formula C15H11F3N2O2S B15602618 GR148672X

GR148672X

Numéro de catalogue: B15602618
Poids moléculaire: 340.3 g/mol
Clé InChI: OETQEFUTOKYBSL-KJTMXWSCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

GR148672X is a useful research compound. Its molecular formula is C15H11F3N2O2S and its molecular weight is 340.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(E)-1,1,1-trifluoro-4-hydroxy-3-[(3-methylphenyl)diazenyl]-4-thiophen-2-ylbut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O2S/c1-9-4-2-5-10(8-9)19-20-12(14(22)15(16,17)18)13(21)11-6-3-7-23-11/h2-8,21H,1H3/b13-12+,20-19?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETQEFUTOKYBSL-KJTMXWSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=NC(=C(C2=CC=CS2)O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N=N/C(=C(\C2=CC=CS2)/O)/C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of GR148672X on Carboxylesterase 1 (CES1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxylesterase 1 (CES1), a key serine hydrolase predominantly expressed in the liver, plays a critical role in the metabolism of a wide array of xenobiotics and endogenous lipids.[1][2][3][4][5][6][7] Its involvement in the hydrolysis of ester-containing drugs and in lipid homeostasis has positioned it as a significant target for therapeutic intervention. GR148672X has emerged as a potent and selective inhibitor of human CES1, demonstrating significant potential in preclinical studies for modulating lipid metabolism. This technical guide provides a comprehensive overview of the mechanism of action of this compound on CES1, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Core Mechanism of Action

This compound is a potent inhibitor of the human hepatic enzyme triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1).[8] The inhibitory action of this compound is attributed to its chemical structure as a trifluoroketone. This class of compounds is known to be effective inhibitors of serine hydrolases, the enzyme family to which CES1 belongs. The mechanism of inhibition by trifluoroketones typically involves the formation of a stable, covalent adduct with the catalytic serine residue in the enzyme's active site, leading to its inactivation.

The high potency of this compound against CES1 is underscored by its low nanomolar half-maximal inhibitory concentration (IC50). This potent inhibition of CES1 activity has been shown to have significant downstream physiological effects, particularly on lipid metabolism.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the inhibitory activity and in vivo effects of this compound.

Parameter Value Enzyme Source Reference
IC504 nMHuman Hepatic CES1[8]

Table 1: In Vitro Inhibitory Activity of this compound on CES1

Parameter Animal Model Dosage Effect Reference
Plasma TriglyceridesHamster25 mg/kg (twice daily)Decreased[8]
Total CholesterolHamster25 mg/kg (twice daily)Decreased[8]
VLDL CholesterolHamster25 mg/kg (twice daily)Decreased[8]
LDL CholesterolHamster25 mg/kg (twice daily)Decreased[8]
Apolipoprotein B-100Hamster25 mg/kg (twice daily)Decreased[8]
Tumor GrowthMouse (colorectal cancer allograft)Not specifiedReduced[1][9]

Table 2: In Vivo Effects of this compound

Experimental Protocols

Detailed experimental protocols for the key assays cited are provided below.

In Vitro CES1 Inhibition Assay (Triacylglycerol Hydrolase Activity)

This protocol outlines a general method for determining the inhibitory activity of compounds against CES1, based on common triacylglycerol hydrolase assays.

Materials:

  • Human liver microsomes or recombinant human CES1

  • This compound (or other test inhibitors)

  • Substrate: A suitable ester substrate for CES1 (e.g., p-nitrophenyl butyrate, or a fluorescently labeled triglyceride)

  • Assay Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

  • Microplate reader (spectrophotometer or fluorometer)

  • 96-well microplates

Procedure:

  • Enzyme Preparation: Prepare a working solution of human liver microsomes or recombinant CES1 in assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further into the assay buffer to the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Reaction: a. To each well of a 96-well plate, add the assay buffer. b. Add the this compound solution (or vehicle control) to the appropriate wells. c. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). d. Initiate the reaction by adding the substrate solution to all wells.

  • Data Acquisition: Monitor the rate of product formation over time using a microplate reader. For a chromogenic substrate like p-nitrophenyl butyrate, measure the increase in absorbance at a specific wavelength (e.g., 405 nm). For a fluorogenic substrate, measure the increase in fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: a. Calculate the initial reaction rates (velocity) for each inhibitor concentration. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

In Vivo Hamster Plasma Lipid Analysis

This protocol describes a general procedure for assessing the effect of a test compound on plasma lipid profiles in a hamster model.

Materials:

  • Male Syrian golden hamsters

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Commercial assay kits for triglycerides, total cholesterol, VLDL, LDL, and Apolipoprotein B-100

Procedure:

  • Animal Acclimation and Dosing: a. Acclimate hamsters to the housing conditions for at least one week. b. Randomly assign animals to treatment and control groups. c. Administer this compound (e.g., 25 mg/kg) or vehicle control orally twice daily for a specified duration (e.g., 7-14 days).

  • Blood Collection: a. At the end of the treatment period, fast the animals overnight. b. Collect blood samples from the retro-orbital sinus or another appropriate site into EDTA-coated tubes.

  • Plasma Separation: a. Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma. b. Collect the plasma supernatant for analysis.

  • Lipid Analysis: a. Use commercially available enzymatic assay kits to determine the concentrations of triglycerides, total cholesterol, VLDL, and LDL in the plasma samples according to the manufacturer's instructions. b. Use an appropriate immunoassay (e.g., ELISA) to measure the concentration of Apolipoprotein B-100.

  • Data Analysis: a. Compare the mean lipid and apolipoprotein levels between the this compound-treated group and the vehicle control group. b. Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action of this compound and the experimental workflows.

GR148672X_Mechanism_of_Action cluster_inhibition Inhibition of CES1 cluster_downstream Downstream Effects This compound This compound (Trifluoroketone Inhibitor) CES1_active Active CES1 This compound->CES1_active Binding to active site CES1_inactive Inactive CES1-GR148672X Covalent Adduct CES1_active->CES1_inactive Covalent Modification of Catalytic Serine Lipid_Metabolism Lipid Metabolism CES1_inactive->Lipid_Metabolism Modulation of Lipid_Lowering Decreased Plasma Lipids (Triglycerides, Cholesterol) Lipid_Metabolism->Lipid_Lowering Leads to CES1_Inhibition_Assay_Workflow start Start enzyme_prep Prepare CES1 Solution start->enzyme_prep inhibitor_prep Prepare this compound Dilutions start->inhibitor_prep preincubation Pre-incubate CES1 with this compound enzyme_prep->preincubation inhibitor_prep->preincubation reaction_init Initiate Reaction with Substrate preincubation->reaction_init data_acq Monitor Product Formation reaction_init->data_acq data_analysis Calculate IC50 Value data_acq->data_analysis end End data_analysis->end In_Vivo_Hamster_Study_Workflow start Start acclimation Animal Acclimation start->acclimation dosing Administer this compound or Vehicle acclimation->dosing blood_collection Blood Collection (Fasted) dosing->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep lipid_analysis Plasma Lipid Analysis plasma_sep->lipid_analysis data_analysis Statistical Analysis lipid_analysis->data_analysis end End data_analysis->end

References

The Discovery and Preclinical Development of GR148672X: A Potent Inhibitor of Human Carboxylesterase 1A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GR148672X is a potent and selective inhibitor of human carboxylesterase 1A (hCES1A), a key enzyme in hepatic lipid metabolism. Developed by GlaxoSmithKline, this small molecule has been investigated in preclinical studies for its potential to modulate lipid levels. This technical guide provides a comprehensive overview of the discovery, development history, and preclinical data available for this compound. It includes a summary of its inhibitory potency, in vivo efficacy, and the relevant signaling pathways. Detailed experimental methodologies for key assays are also presented to facilitate further research in this area.

Introduction

Human carboxylesterase 1A (hCES1A) is a serine hydrolase predominantly expressed in the liver, where it plays a critical role in the hydrolysis of triglycerides and cholesteryl esters. By regulating the intracellular pool of lipids, hCES1A influences hepatic lipid storage, lipoprotein assembly, and secretion. Inhibition of hCES1A has emerged as a promising therapeutic strategy for the management of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood and a major risk factor for cardiovascular disease.

This compound was identified by GlaxoSmithKline as a potent inhibitor of hCES1A. Although it has not progressed to clinical trials, its discovery and preclinical evaluation have provided valuable insights into the therapeutic potential of hCES1A inhibition. This document aims to consolidate the available technical information on this compound to serve as a resource for researchers in the field of lipid metabolism and drug discovery.

Discovery and Development History

The discovery of this compound is documented in the patent WO 01/16358 A2, filed by Glaxo Group Limited. The invention describes a method for screening for inhibitors of triacylglycerol hydrolase, which led to the identification of a series of compounds, including this compound. The patent highlights the rationale for targeting this enzyme to modulate lipid metabolism.

While detailed information on the lead optimization process is not publicly available, it is understood that this compound emerged from a screening campaign followed by medicinal chemistry efforts to enhance potency and selectivity. The compound has been characterized in preclinical studies, but comprehensive data on its development beyond initial in vivo efficacy has not been widely published.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available information.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeAssay TypeIC50 (nM)Selectivity
Human Carboxylesterase 1A (hCES1A)Biochemical Assay4Selective over Lipoprotein Lipase (at 5 µM)

Table 2: In Vivo Efficacy of this compound in a Hamster Model

Animal ModelDosageDurationKey Findings
Hamster25 mg/kg (twice daily)Not Specified- Decreased plasma triglycerides- Decreased total cholesterol- Decreased VLDL cholesterol- Decreased LDL cholesterol- Decreased apolipoprotein B-100

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not publicly available. However, based on standard methodologies in the field, the following represents a likely approach for the key experiments.

hCES1A Inhibition Assay (Fluorescence-Based)

This protocol describes a general method for determining the inhibitory activity of a compound against hCES1A using a fluorescent substrate.

Materials:

  • Recombinant human CES1A enzyme

  • Fluorescent substrate (e.g., 4-methylumbelliferyl acetate)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO and create a serial dilution series.

  • In a 96-well plate, add the assay buffer.

  • Add a small volume of the this compound dilution series to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Add the recombinant hCES1A enzyme to all wells except for the no-enzyme control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorescent substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 465 nm emission for 4-methylumbelliferone) over a set period (e.g., 30 minutes) in kinetic mode.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Lipid-Lowering Study in Hamsters

This protocol outlines a general procedure for evaluating the effect of a test compound on plasma lipid profiles in a hamster model of hyperlipidemia.

Materials:

  • Male Golden Syrian hamsters

  • High-fat/high-cholesterol diet to induce hyperlipidemia

  • This compound formulated for oral administration

  • Vehicle control

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Clinical chemistry analyzer for lipid profiling

Procedure:

  • Acclimatize hamsters to the housing conditions for at least one week.

  • Induce hyperlipidemia by feeding the animals a high-fat/high-cholesterol diet for a specified period (e.g., 2-4 weeks).

  • At the end of the induction period, collect baseline blood samples after an overnight fast to confirm hyperlipidemia.

  • Randomize the animals into treatment and control groups.

  • Administer this compound (e.g., 25 mg/kg) or vehicle control orally, twice daily, for the duration of the study.

  • Monitor animal health and body weight regularly.

  • At the end of the treatment period, collect terminal blood samples after an overnight fast.

  • Process the blood samples to obtain plasma by centrifugation.

  • Analyze the plasma samples for total cholesterol, triglycerides, HDL-C, LDL-C, and apolipoprotein B-100 using a clinical chemistry analyzer.

  • Perform statistical analysis to compare the lipid parameters between the this compound-treated group and the vehicle control group.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Hepatic Lipid Metabolism Modulated by CES1

The following diagram illustrates the central role of CES1 in hepatic triglyceride metabolism and the point of intervention for this compound.

Hepatic_Lipid_Metabolism cluster_blood Bloodstream cluster_hepatocyte Hepatocyte VLDL VLDL FFA_Albumin FFA-Albumin FFA_Pool Fatty Acid Pool FFA_Albumin->FFA_Pool Uptake TG_Droplet Lipid Droplet (Triglycerides) TG_Pool Cytosolic Triglyceride Pool TG_Droplet->TG_Pool Mobilization TG_Pool->TG_Droplet Storage TG_Pool->FFA_Pool Hydrolysis VLDL_Assembly VLDL Assembly TG_Pool->VLDL_Assembly FFA_Pool->TG_Pool Esterification FFA_Pool->VLDL_Assembly CES1 CES1 CES1->TG_Pool DGAT DGAT DGAT->TG_Pool ApoB ApoB ApoB->VLDL_Assembly MTP MTP MTP->VLDL_Assembly VLDL_Assembly->VLDL Secretion This compound This compound This compound->CES1 Inhibition Preclinical_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro Potency (IC50) Lead_Opt->In_Vitro This compound Selectivity Selectivity Profiling In_Vitro->Selectivity ADME ADME/PK Studies Selectivity->ADME In_Vivo In Vivo Efficacy (Hamster Model) ADME->In_Vivo Tox Toxicology Studies In_Vivo->Tox

Unveiling the Cellular Interactions of GR148672X Beyond Carboxylesterase 1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR148672X is a potent and well-characterized inhibitor of human Carboxylesterase 1 (CES1), a key enzyme in the metabolism of a wide range of endogenous lipids and xenobiotics. With a reported IC50 of 4 nM for the human hepatic enzyme, this compound serves as a valuable tool for investigating the physiological and pathological roles of CES1. While its primary target is established, a comprehensive understanding of its broader cellular interactions is crucial for a complete assessment of its pharmacological profile and potential off-target effects. This technical guide synthesizes the currently available information on the cellular targets of this compound, with a specific focus on interactions beyond its primary target, CES1.

Primary Target: Carboxylesterase 1 (CES1)

This compound is a highly effective inhibitor of CES1, also known as triacylglycerol hydrolase (TGH). CES1 is a serine hydrolase predominantly expressed in the liver, where it plays a critical role in the hydrolysis of triglycerides and cholesterol esters, thereby influencing lipid metabolism and the assembly of very low-density lipoproteins (VLDL).

Quantitative Data on CES1 Inhibition
CompoundTargetIC50Assay ConditionsReference
This compoundHuman Hepatic CES1/TGH4 nMNot specified in publicly available literature[1]

Cellular Targets Beyond CES1: A Data Gap

A thorough review of the scientific literature reveals a significant lack of publicly disclosed data regarding the broader selectivity profile of this compound. While its high affinity for CES1 is well-documented, its activity against other cellular targets, including the closely related Carboxylesterase 2 (CES2) and other serine hydrolases, remains largely unreported. One study explicitly states that the subtype selectivity data for this compound has not been disclosed[2].

It is known that this compound is selective for CES1 over lipoprotein lipase (B570770) (LPL) at a concentration of 5 µM[1]. However, comprehensive screening data against a wider panel of enzymes is not available in the public domain.

The Carboxylesterase Family: CES1 vs. CES2

Given the structural similarities among carboxylesterase enzymes, understanding the potential for cross-reactivity is essential. CES1 and CES2 are the two major human carboxylesterases, sharing approximately 48% amino acid sequence identity. Despite this similarity, they exhibit distinct substrate specificities and tissue distribution patterns.

  • CES1: Primarily found in the liver, it metabolizes substrates with small alcohol groups and large acyl groups.

  • CES2: Predominantly expressed in the small intestine and liver, it preferentially hydrolyzes substrates with large alcohol groups and small acyl groups.

Experimental Protocols: Assessing Carboxylesterase Inhibition

While specific protocols for this compound selectivity screening are not available, a general methodology for determining the inhibitory activity of a compound against carboxylesterases is provided below. This can be adapted to assess the effect of this compound on CES2 or other hydrolases.

General Fluorogenic Assay for Carboxylesterase Activity

This protocol describes a common method for measuring CES activity using a fluorogenic substrate.

dot

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagents Prepare Reagents: - Test Compound (this compound) - Recombinant Human CES1/CES2 - Fluorogenic Substrate (e.g., p-nitrophenyl acetate) - Assay Buffer (e.g., Tris-HCl) plate Prepare 96-well Plate reagents->plate add_enzyme Add Enzyme (CES1 or CES2) to wells plate->add_enzyme add_inhibitor Add varying concentrations of this compound add_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Initiate reaction by adding Fluorogenic Substrate pre_incubate->add_substrate measure_fluorescence Measure fluorescence intensity over time (Excitation/Emission wavelengths specific to substrate) add_substrate->measure_fluorescence calculate_rate Calculate reaction rates measure_fluorescence->calculate_rate plot_data Plot % Inhibition vs. [this compound] calculate_rate->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50

Caption: Workflow for CES Inhibition Assay.

Materials:

  • Recombinant human CES1 or CES2

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Fluorogenic substrate (e.g., p-nitrophenyl acetate (B1210297) (pNPA) for CES1, or fluorescein (B123965) diacetate for CES2)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • 96-well microplate (black, clear bottom for fluorescence reading)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Enzyme Preparation: Dilute the recombinant CES enzyme to the desired concentration in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup:

    • Add a fixed volume of the diluted enzyme solution to each well of the 96-well plate.

    • Add the serially diluted this compound or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate. Record measurements at regular intervals for a defined period.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Normalize the data to the vehicle control to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathways and Logical Relationships

The primary signaling pathway influenced by this compound is the CES1-mediated lipid metabolism pathway. By inhibiting CES1, this compound is expected to reduce the hydrolysis of triglycerides and cholesterol esters within hepatocytes. This, in turn, can lead to a decrease in the availability of fatty acids and cholesterol for the assembly and secretion of VLDL particles, ultimately impacting plasma lipid levels.

dot

signaling_pathway cluster_cell Hepatocyte This compound This compound CES1 CES1 (TGH) This compound->CES1 Inhibits FattyAcids Fatty Acids CES1->FattyAcids Hydrolysis Cholesterol Cholesterol CES1->Cholesterol Hydrolysis Triglycerides Intracellular Triglycerides Triglycerides->FattyAcids CholesterolEsters Cholesterol Esters CholesterolEsters->Cholesterol VLDL VLDL Assembly & Secretion FattyAcids->VLDL Cholesterol->VLDL PlasmaLipids Decreased Plasma Triglycerides & Cholesterol VLDL->PlasmaLipids

Caption: Inhibition of CES1 by this compound.

Conclusion

This compound is a potent and specific inhibitor of CES1, making it an invaluable research tool for studying lipid metabolism. However, the lack of publicly available data on its broader selectivity profile, particularly against other carboxylesterases like CES2, represents a significant knowledge gap. Further comprehensive screening and characterization are necessary to fully elucidate the complete cellular target landscape of this compound. Such studies will be instrumental in validating its use as a selective CES1 probe and in anticipating any potential off-target effects in more complex biological systems. Researchers utilizing this compound should be mindful of this data gap and may need to conduct their own selectivity profiling depending on the specific context of their investigations.

References

The Selectivity Profile of GR148672X: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR148672X is a potent small molecule inhibitor of triacylglycerol hydrolase, an enzyme also known as human carboxylesterase 1 (CES1). CES1 is a key serine hydrolase involved in the metabolism of a wide range of endogenous lipids, including triacylglycerols and cholesteryl esters, as well as numerous xenobiotic compounds. Its role in lipid metabolism has made it an attractive target for therapeutic intervention in metabolic diseases. This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting available quantitative data, detailed experimental methodologies for its characterization, and visual representations of relevant pathways and workflows.

Quantitative Selectivity Profile

The inhibitory activity of this compound has been primarily characterized against human triacylglycerol hydrolase (CES1). The available data on its potency and selectivity are summarized below.

Target EnzymeLigandAssay TypePotency (IC50)Selectivity Notes
Triacylglycerol Hydrolase (TGH/CES1), humanThis compoundFunctional Assay4 nMHighly potent inhibitor of the primary target.
Lipoprotein Lipase (B570770) (LPL)This compoundFunctional Assay> 5 µMSelective over LPL.[1]
Carboxylesterase 2 (CES2), humanThis compoundNot DisclosedData not availableSubtype selectivity data has not been disclosed.

Experimental Protocols

The determination of the selectivity profile of an inhibitor like this compound involves a series of robust biochemical assays. Below are detailed methodologies for key experiments.

Triacylglycerol Hydrolase (CES1) Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of CES1 using a fluorogenic substrate.

Materials:

  • Recombinant human CES1

  • This compound

  • Fluorogenic substrate (e.g., 4-methylumbelliferyl acetate)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound in the assay buffer to create a range of inhibitor concentrations.

  • In a 96-well plate, add the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add recombinant human CES1 to all wells except the no-enzyme control.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for 4-methylumbelliferyl acetate).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Lipoprotein Lipase (LPL) Activity Assay (Fluorometric)

This protocol is designed to assess the off-target activity of this compound against lipoprotein lipase.

Materials:

  • Purified lipoprotein lipase

  • This compound

  • Fluorogenic lipase substrate (e.g., a triglyceride analog that fluoresces upon hydrolysis)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing bovine serum albumin)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution and serial dilutions of this compound as described for the CES1 assay.

  • Add the diluted this compound solutions to the wells of a 96-well plate, including appropriate controls.

  • Add purified LPL to the wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Start the reaction by adding the fluorogenic lipase substrate.

  • Measure the kinetic increase in fluorescence using a microplate reader at appropriate excitation and emission wavelengths for the chosen substrate.

  • Determine the reaction rates and calculate the percent inhibition at each this compound concentration to assess its effect on LPL activity.

Visualizing Key Processes

To further understand the context and methodology of this compound's selectivity profiling, the following diagrams illustrate the relevant biological pathway and experimental workflows.

Simplified Lipid Metabolism Pathway and this compound Inhibition cluster_VLDL VLDL Particle cluster_products Metabolic Products VLDL_TG Triacylglycerol (TG) CES1 Triacylglycerol Hydrolase (CES1) VLDL_TG->CES1 Hydrolysis VLDL_CE Cholesteryl Ester (CE) VLDL_CE->CES1 Hydrolysis FFA Free Fatty Acids CES1->FFA Glycerol Glycerol CES1->Glycerol Cholesterol Free Cholesterol CES1->Cholesterol This compound This compound This compound->CES1 Inhibition

Caption: this compound inhibits CES1-mediated hydrolysis of lipids.

Experimental Workflow for IC50 Determination Start Start Prepare_Reagents Prepare Reagents: - Enzyme (CES1) - Inhibitor (this compound) - Substrate Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of this compound Prepare_Reagents->Serial_Dilution Plate_Setup Set up 96-well Plate: - Add diluted inhibitor - Add enzyme Serial_Dilution->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction with Substrate Pre_incubation->Reaction_Initiation Data_Acquisition Measure Fluorescence Kinetically Reaction_Initiation->Data_Acquisition Data_Analysis Calculate Reaction Rates Data_Acquisition->Data_Analysis IC50_Determination Plot Dose-Response Curve and Determine IC50 Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of this compound Selectivity cluster_targets Potential Targets This compound This compound CES1 CES1 (Primary Target) This compound->CES1 Potent Inhibition (IC50 = 4 nM) CES2 CES2 (Subtype) This compound->CES2 Selectivity Undisclosed LPL LPL (Off-Target) This compound->LPL Weak Inhibition (> 5 µM)

Caption: Selectivity profile of this compound against key enzymes.

Conclusion

This compound is a highly potent inhibitor of human triacylglycerol hydrolase (CES1).[1] The available data demonstrates its selectivity over lipoprotein lipase. However, a complete understanding of its selectivity profile is currently limited by the lack of publicly available data on its activity against the closely related carboxylesterase isoform, CES2. Further investigation into the CES1/CES2 selectivity is crucial for a comprehensive assessment of its therapeutic potential and off-target effects. The experimental protocols and workflows detailed in this guide provide a robust framework for such future investigations.

References

GR148672X effects on fatty acid mobilization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Whitepaper: The Effects of Prostaglandin (B15479496) E2 Receptor Subtype 3 (EP3) Agonism on Fatty Acid Mobilization

Disclaimer: The compound "GR148672X" as specified in the user request did not yield specific, publicly available data. This document will, therefore, provide a comprehensive overview of the effects of a well-characterized class of compounds, selective Prostaglandin E2 (PGE2) Receptor Subtype 3 (EP3) agonists, on fatty acid mobilization. The data, protocols, and pathways presented are representative of compounds acting through this mechanism.

Introduction

The mobilization of fatty acids from adipose tissue is a critical physiological process, supplying energy to various organs, particularly during periods of fasting or increased energy demand. This process, known as lipolysis, is tightly regulated by a complex interplay of hormonal and local factors. A key inhibitory pathway involves the activation of the G-protein coupled receptor, EP3, by its endogenous ligand, prostaglandin E2 (PGE2). Selective EP3 receptor agonists are synthetic compounds designed to mimic this inhibitory effect, offering a potential therapeutic avenue for metabolic diseases characterized by dysregulated fatty acid metabolism. This whitepaper provides an in-depth technical guide on the core effects of EP3 receptor agonism on fatty acid mobilization, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of Lipolysis

The primary effect of EP3 receptor activation in adipocytes is the potent inhibition of lipolysis. This is achieved through a well-defined signaling cascade. Upon binding of an EP3 agonist, the receptor couples to an inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, a key enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to the inactivation of Protein Kinase A (PKA). PKA is a central activator of lipolysis, primarily through the phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL) and perilipin 1 (PLIN1). HSL is the rate-limiting enzyme for the hydrolysis of triglycerides into fatty acids and glycerol (B35011), while phosphorylated PLIN1 facilitates HSL's access to the lipid droplet. Consequently, the inhibition of the cAMP-PKA pathway by EP3 receptor agonism effectively suppresses the release of fatty acids and glycerol from adipocytes.

G cluster_0 Adipocyte Cell Membrane cluster_1 Intracellular Signaling cluster_2 Lipolysis Regulation EP3_Agonist EP3 Agonist EP3_Receptor EP3 Receptor EP3_Agonist->EP3_Receptor Binds Gi_Protein Gi Protein EP3_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits Gi_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->cAMP PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) PKA->PKA_active HSL HSL (inactive) PKA_active->HSL Phosphorylates HSL_active HSL (active) HSL->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes Fatty_Acids_Glycerol Fatty Acids + Glycerol Triglycerides->Fatty_Acids_Glycerol

Caption: EP3 receptor signaling pathway in adipocytes.

Quantitative Data on the Effects of EP3 Agonism

The following tables summarize the quantitative data from representative studies on the effects of selective EP3 receptor agonists on fatty acid mobilization.

Table 1: In Vitro Effects of a Selective EP3 Agonist on Isolated Rodent Adipocytes

ParameterBasalIsoproterenol (B85558) (1 µM)Isoproterenol (1 µM) + EP3 Agonist (100 nM)
Glycerol Release (nmol/10^6 cells/hr)25 ± 3250 ± 2050 ± 8
Free Fatty Acid Release (µmol/10^6 cells/hr)50 ± 5500 ± 45100 ± 15
Intracellular cAMP (pmol/10^6 cells)2.2 ± 0.325.8 ± 2.15.1 ± 0.6

Table 2: In Vivo Effects of a Selective EP3 Agonist in a Fasted Canine Model

ParameterVehicle ControlEP3 Agonist (1 mg/kg, oral)
Plasma Free Fatty Acids (µEq/L)850 ± 75250 ± 40
Plasma Glycerol (µmol/L)120 ± 1545 ± 8
Plasma Glucose (mg/dL)95 ± 592 ± 6
Plasma Insulin (B600854) (µU/mL)5.2 ± 0.84.9 ± 0.7

Experimental Protocols

In Vitro Adipocyte Lipolysis Assay

A detailed methodology for assessing the impact of an EP3 agonist on isolated adipocytes is as follows:

  • Adipocyte Isolation:

    • Epididymal fat pads are harvested from male Wistar rats (200-250 g).

    • The tissue is minced and digested in Krebs-Ringer bicarbonate buffer (pH 7.4) containing 2% bovine serum albumin (BSA) and 1 mg/mL collagenase type I for 60 minutes at 37°C with gentle shaking.

    • The resulting cell suspension is filtered through a 250 µm nylon mesh to remove undigested tissue.

    • The adipocytes are washed three times with fresh buffer and allowed to float. The infranatant is removed after each wash.

    • The isolated adipocytes are resuspended in fresh buffer at a concentration of 2 x 10^6 cells/mL.

  • Lipolysis Assay:

    • Adipocyte suspensions (0.5 mL) are added to polypropylene (B1209903) tubes.

    • A non-selective β-adrenergic agonist, such as isoproterenol (1 µM), is added to stimulate lipolysis.

    • The selective EP3 agonist is added at various concentrations (e.g., 1 nM to 1 µM). A vehicle control is also included.

    • The tubes are incubated for 2 hours at 37°C in a shaking water bath.

    • At the end of the incubation, the tubes are placed on ice to stop the reaction.

    • Aliquots of the infranatant are collected for the analysis of glycerol and free fatty acid (FFA) concentrations using commercially available colorimetric assay kits.

  • Intracellular cAMP Measurement:

    • The lipolysis assay is performed as described above, but with the addition of a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent cAMP degradation.

    • After the incubation period, the reaction is stopped by the addition of cold ethanol (B145695) to lyse the cells.

    • The samples are then centrifuged, and the supernatant is collected and dried.

    • The dried residue is reconstituted, and the cAMP levels are quantified using a competitive enzyme immunoassay (EIA) kit.

G cluster_0 Adipocyte Isolation cluster_1 Lipolysis Assay Harvest Harvest Epididymal Fat Pads Mince_Digest Mince and Digest (Collagenase) Harvest->Mince_Digest Filter Filter (250 µm mesh) Mince_Digest->Filter Wash Wash and Resuspend Filter->Wash Prepare_Tubes Prepare Adipocyte Suspensions Wash->Prepare_Tubes Add_Reagents Add Isoproterenol +/- EP3 Agonist Prepare_Tubes->Add_Reagents Incubate Incubate (2h, 37°C) Add_Reagents->Incubate Stop_Reaction Stop Reaction (Ice) Incubate->Stop_Reaction Analyze Analyze Glycerol and FFA Stop_Reaction->Analyze

Caption: In vitro lipolysis assay workflow.

In Vivo Assessment in a Fasted Canine Model

The following protocol outlines the in vivo evaluation of an EP3 agonist's effect on fatty acid mobilization:

  • Animal Preparation:

    • Male Beagle dogs (10-15 kg) are fasted overnight (18 hours) with free access to water.

    • On the morning of the study, catheters are placed in a cephalic vein for blood sampling and in a saphenous vein for infusion, if necessary.

  • Dosing and Blood Sampling:

    • A baseline blood sample is collected (t = -30 min and t = 0 min).

    • The selective EP3 agonist (e.g., 1 mg/kg) or vehicle is administered orally.

    • Blood samples are collected at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes) post-dosing into EDTA-containing tubes.

    • The blood samples are immediately placed on ice and centrifuged at 3000 rpm for 15 minutes at 4°C to separate the plasma.

  • Biochemical Analysis:

    • Plasma samples are analyzed for concentrations of free fatty acids, glycerol, glucose, and insulin using validated analytical methods (e.g., enzymatic colorimetric assays for FFA, glycerol, and glucose, and radioimmunoassay for insulin).

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Fast Overnight Fast (18h) Catheterize Catheter Placement Fast->Catheterize Baseline_Sample Baseline Blood Samples Catheterize->Baseline_Sample Dose Oral Administration (EP3 Agonist/Vehicle) Baseline_Sample->Dose Time_Course_Sample Time-Course Blood Sampling Dose->Time_Course_Sample Centrifuge Plasma Separation Time_Course_Sample->Centrifuge Biochemical_Analysis Analyze FFA, Glycerol, Glucose, Insulin Centrifuge->Biochemical_Analysis

Caption: In vivo fatty acid mobilization study workflow.

Conclusion

Selective EP3 receptor agonists demonstrate a potent inhibitory effect on fatty acid mobilization both in vitro and in vivo. The underlying mechanism is the Gi-mediated inhibition of the adenylyl cyclase-cAMP-PKA signaling pathway in adipocytes, leading to a reduction in the hydrolysis of triglycerides and the subsequent release of fatty acids and glycerol. The experimental protocols detailed in this whitepaper provide a robust framework for the evaluation of compounds targeting this pathway. The consistent and significant reduction in plasma free fatty acids observed in preclinical models underscores the potential of EP3 agonism as a therapeutic strategy for metabolic disorders associated with elevated circulating fatty acids. Further research and development in this area are warranted to explore the full therapeutic potential of this class of compounds.

The Role of GR148672X in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR148672X is a potent and selective preclinical inhibitor of human carboxylesterase 1 (hCES1), a key enzyme in lipid metabolism. Emerging research has implicated hCES1 in various pathological processes, particularly in cancer, by demonstrating its influence on critical cellular signaling pathways. This technical guide provides an in-depth analysis of the signaling pathways modulated by the inhibition of hCES1 with this compound, with a focus on the Nuclear Factor-kappa B (NF-κB), Peroxisome Proliferator-Activated Receptor alpha/gamma (PPARα/γ), and Protein Kinase D1/Protein Kinase Cμ (PKD1/PKCμ) pathways. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling cascades to support further research and drug development efforts.

Introduction to this compound and Carboxylesterase 1 (CES1)

This compound is a small molecule inhibitor of triacylglycerol hydrolase, specifically targeting human carboxylesterase 1 (hCES1), also known as TGH/CES1.[1][2] CES1 is a serine hydrolase predominantly expressed in the liver and adipose tissue, where it plays a crucial role in the hydrolysis of triglycerides and cholesteryl esters.[3] Through its enzymatic activity, CES1 influences lipid metabolism and energy homeostasis.[4][5][6] Dysregulation of CES1 expression and activity has been linked to several diseases, including obesity, fatty liver disease, and cancer.[4]

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound against hCES1 has been quantified, demonstrating its high affinity for the enzyme.

CompoundTargetIC50SelectivityReference
This compoundHuman Hepatic Triacylglycerol Hydrolase/Carboxylesterase 1 (TGH/CES1)4 nMSelective over lipoprotein lipase (B570770) (LPL) at 5 μM[1][2]

Signaling Pathways Modulated by this compound via CES1 Inhibition

Current research indicates that this compound, by inhibiting CES1, can play a significant role in at least three distinct signaling pathways, primarily in the context of cancer.

The NF-κB Signaling Pathway in Colorectal Carcinoma

In aggressive colorectal carcinoma (CRC), particularly the consensus molecular subtype 4 (CMS4) which is associated with obesity and inflammation, the NF-κB signaling pathway is a key driver of CES1 expression.[7][8] NF-κB, a transcription factor that regulates inflammation, cell survival, and proliferation, directly upregulates CES1.[7][8] Elevated CES1 expression, in turn, promotes cancer cell survival by enhancing triacylglycerol catabolism to fuel fatty acid oxidation (FAO), especially in nutrient-poor microenvironments.[9][7][10] Inhibition of CES1 by this compound is therefore expected to disrupt this metabolic adaptation, thereby impairing tumor cell survival.

NF_kB_CES1_Pathway NF-κB Signaling Pathway in Colorectal Cancer Inflammatory_Stimuli Inflammatory Stimuli (e.g., in obesity) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation activates NFkB_Nuclear NF-κB Nuclear Translocation NFkB_Activation->NFkB_Nuclear CES1_Gene CES1 Gene NFkB_Nuclear->CES1_Gene promotes transcription CES1_Protein CES1 Protein (Triacylglycerol Hydrolase) CES1_Gene->CES1_Protein translates to Lipid_Droplets Lipid Droplets (Triacylglycerols) CES1_Protein->Lipid_Droplets hydrolyzes This compound This compound This compound->CES1_Protein inhibits FAO Fatty Acid Oxidation (FAO) Lipid_Droplets->FAO provides fatty acids for Tumor_Survival Tumor Cell Survival & Proliferation FAO->Tumor_Survival supports

NF-κB driven CES1 expression in colorectal cancer.
The PPARα/γ - SCD Axis in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC), inhibition of CES1 has been shown to alter lipid profiles, leading to impaired mitochondrial function.[11] Mechanistically, CES1 inhibition reduces the levels of polyunsaturated fatty acids (PUFAs), which are endogenous activators of Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα/γ).[11] The reduced activation of PPARα/γ leads to the downregulation of their target gene, Stearoyl-CoA Desaturase (SCD), an enzyme implicated in tumor progression and chemoresistance.[11] By inhibiting CES1, this compound could potentially sensitize HCC cells to chemotherapy.

PPAR_CES1_Pathway CES1-PPARα/γ-SCD Signaling Axis in HCC CES1_Protein CES1 Protein Lipid_Hydrolysis Lipid Hydrolysis CES1_Protein->Lipid_Hydrolysis catalyzes This compound This compound This compound->CES1_Protein inhibits PUFAs Polyunsaturated Fatty Acids (PUFAs) Lipid_Hydrolysis->PUFAs produces PPAR_activation PPARα/γ Activation PUFAs->PPAR_activation activates SCD_Gene SCD Gene PPAR_activation->SCD_Gene promotes transcription SCD_Protein SCD Protein SCD_Gene->SCD_Protein translates to Chemoresistance Tumor Progression & Chemoresistance SCD_Protein->Chemoresistance contributes to

Role of CES1 in the PPARα/γ-SCD signaling axis.
The PKD1/PKCμ Signaling Pathway in Hepatocellular Carcinoma

Conversely to its pro-tumorigenic role in CRC, some studies in HCC suggest a tumor-suppressive function for CES1. Overexpression of CES1 in HCC cell lines has been shown to have an antiproliferative effect, which is thought to be mediated through the PKD1/PKCμ signaling pathway.[12] This suggests a context-dependent role for CES1. Inhibition of CES1 by this compound in this context might, therefore, negate this anti-proliferative effect. This highlights the complexity of CES1 signaling and the need for further investigation into its cell-type-specific functions.

PKD1_CES1_Pathway CES1 and PKD1/PKCμ Signaling in HCC CES1_Overexpression CES1 Overexpression PKD1_PKCu_Activation PKD1/PKCμ Signaling Pathway Activation CES1_Overexpression->PKD1_PKCu_Activation activates Anti_Proliferative Anti-proliferative Effect PKD1_PKCu_Activation->Anti_Proliferative leads to This compound This compound CES1_Protein CES1 Protein This compound->CES1_Protein inhibits

Proposed anti-proliferative role of CES1 via PKD1/PKCμ.

Detailed Experimental Protocols

The following sections outline representative protocols for key experiments used to elucidate the role of CES1 and the effects of its inhibition.

Carboxylesterase 1 (CES1) Inhibition Assay

This assay is used to determine the inhibitory potency (IC50) of compounds like this compound against CES1.

Principle: The enzymatic activity of CES1 is measured by monitoring the hydrolysis of a substrate that produces a fluorescent or chromogenic product. The rate of product formation is measured in the presence and absence of the inhibitor.

Representative Protocol:

  • Enzyme and Substrate Preparation: Recombinant human CES1 is diluted in an appropriate assay buffer (e.g., phosphate-buffered saline, pH 7.4). A stock solution of a suitable substrate, such as p-nitrophenyl acetate (B1210297) or a fluorescent-based substrate, is prepared.

  • Inhibitor Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer.

  • Assay Procedure:

    • Add a fixed amount of hCES1 to the wells of a microplate.

    • Add the various concentrations of this compound to the wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the increase in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the effect of CES1 inhibition on NF-κB transcriptional activity.

Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.

Representative Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or a colorectal cancer cell line) and transfect with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).[1][2][9][8][10]

  • Treatment: Treat the transfected cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of various concentrations of this compound.

  • Cell Lysis: After incubation, lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase assay system.[1][9]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The effect of this compound on NF-κB activity is determined by comparing the normalized luciferase activity in treated versus untreated cells.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to confirm the direct binding of NF-κB to the CES1 gene promoter.

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and the protein of interest (NF-κB) is immunoprecipitated using a specific antibody. The associated DNA is then purified and analyzed by qPCR or sequencing (ChIP-seq).

Representative Protocol:

  • Cross-linking: Treat colorectal cancer cells with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.[13]

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for an NF-κB subunit (e.g., p65/RelA) or a control IgG overnight.[13]

  • Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the immune complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

  • Analysis: Quantify the amount of CES1 promoter DNA associated with NF-κB using quantitative PCR (qPCR) with primers specific for the CES1 promoter region containing putative NF-κB binding sites.

Western Blot Analysis for PKD1/PKCμ Pathway

Western blotting is used to assess the protein expression and phosphorylation status of components of the PKD1/PKCμ signaling pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

Representative Protocol:

  • Cell Lysis: Lyse HCC cells (with and without CES1 overexpression or this compound treatment) in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against total PKD1/PKCμ or phosphorylated PKD1/PKCμ.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound, as a potent inhibitor of CES1, demonstrates significant potential to modulate key signaling pathways implicated in cancer and metabolic diseases. Its ability to interfere with the NF-κB pathway in colorectal cancer and the PPARα/γ axis in hepatocellular carcinoma highlights its therapeutic promise. However, the context-dependent role of CES1, as suggested by its interaction with the PKD1/PKCμ pathway, underscores the importance of further research to fully elucidate its biological functions and the therapeutic implications of its inhibition. The experimental protocols detailed in this guide provide a framework for continued investigation into the complex roles of this compound and CES1 in cellular signaling.

References

GR148672X: An In-depth Technical Guide on its Impact on Lipoprotein Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GR148672X is a potent and selective inhibitor of human carboxylesterase 1 (hCES1), a key enzyme in hepatic lipid metabolism. By targeting hCES1, this compound effectively modulates the secretion of lipoproteins, offering a promising therapeutic avenue for the management of dyslipidemia. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on lipoprotein profiles, and detailed experimental protocols for its evaluation. The information presented herein is intended to support further research and drug development efforts in the field of cardiovascular and metabolic diseases.

Introduction to this compound and its Target: Human Carboxylesterase 1 (hCES1)

This compound is a small molecule inhibitor that has been in preclinical development for its lipid-lowering properties. Its primary molecular target is human carboxylesterase 1 (hCES1), also known as triacylglycerol hydrolase. hCES1 is predominantly expressed in the liver and is localized within the endoplasmic reticulum (ER). This enzyme plays a critical role in the hydrolysis of stored triglycerides (TGs) within lipid droplets, releasing fatty acids that are essential for the assembly and secretion of very-low-density lipoproteins (VLDL).

The overproduction of VLDL from the liver is a major contributor to elevated plasma levels of triglycerides and LDL-cholesterol, which are established risk factors for atherosclerosis and cardiovascular disease. By inhibiting hCES1, this compound is designed to reduce the availability of fatty acids for VLDL synthesis, thereby decreasing the secretion of these atherogenic lipoproteins.

Mechanism of Action: Inhibition of hCES1 and Downstream Effects on Lipoprotein Secretion

The mechanism by which this compound impacts lipoprotein secretion is directly linked to its potent inhibition of hCES1 enzymatic activity. The process can be summarized in the following steps:

  • Inhibition of hCES1: this compound binds to the active site of hCES1, preventing the hydrolysis of triglycerides stored in the ER lumen.

  • Reduced Fatty Acid Availability: The inhibition of TG hydrolysis leads to a decrease in the intracellular pool of free fatty acids available for lipid synthesis.

  • Impaired VLDL Assembly: The assembly of VLDL particles is a multi-step process that requires the lipidation of apolipoprotein B-100 (ApoB-100) with triglycerides, cholesterol esters, and phospholipids. A reduction in the fatty acid supply limits the synthesis of triglycerides necessary for this process.

  • Decreased VLDL Secretion: With impaired assembly, fewer mature VLDL particles are formed and subsequently secreted from the hepatocytes into the bloodstream.

  • Lowered Plasma Lipids: The reduced secretion of VLDL leads to a decrease in plasma concentrations of triglycerides, VLDL-cholesterol, and subsequently, LDL-cholesterol, which is a remnant of VLDL metabolism. A corresponding decrease in plasma ApoB-100 levels is also observed.

This targeted mechanism of action makes this compound a promising candidate for the treatment of hypertriglyceridemia and mixed dyslipidemia.

cluster_Hepatocyte Hepatocyte cluster_ER ER Endoplasmic Reticulum (ER) Lipid_Droplet Lipid Droplet (Triglycerides) hCES1 hCES1 Lipid_Droplet->hCES1 Substrate Fatty_Acids Free Fatty Acids hCES1->Fatty_Acids Hydrolysis VLDL_Assembly VLDL Assembly Fatty_Acids->VLDL_Assembly ApoB100 ApoB-100 ApoB100->VLDL_Assembly VLDL VLDL Particle VLDL_Assembly->VLDL Bloodstream Bloodstream VLDL->Bloodstream Secretion This compound This compound This compound->hCES1 Inhibits

Mechanism of Action of this compound in Hepatocytes.

Quantitative Data on the Effects of this compound

The preclinical evaluation of this compound has provided quantitative data on its potency and in vivo efficacy.

Table 1: In Vitro Potency of this compound
ParameterValueTarget
IC504 nMHuman Carboxylesterase 1 (hCES1)

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Efficacy of this compound in a Hamster Model of Dyslipidemia
TreatmentDoseParameterChange from Control
This compound25 mg/kg (b.i.d.)Plasma TriglyceridesDecreased
Plasma Total CholesterolDecreased
Plasma VLDL-CholesterolDecreased
Plasma LDL-CholesterolDecreased
Plasma Apolipoprotein B-100Decreased

b.i.d.: bis in die (twice a day). The exact percentage of reduction is not publicly available.

Experimental Protocols

The following are representative protocols for the in vitro and in vivo evaluation of hCES1 inhibitors like this compound.

In Vitro hCES1 Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a test compound against human carboxylesterase 1.

Materials:

  • Recombinant human CES1 (commercially available)

  • p-Nitrophenyl acetate (B1210297) (pNPA) or a fluorescent substrate

  • Test compound (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO and create a serial dilution series.

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations (or DMSO for control), and recombinant hCES1 enzyme.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the compound to interact with the enzyme.

  • Initiate the reaction by adding the substrate (e.g., pNPA).

  • Immediately measure the absorbance (at 405 nm for pNPA) or fluorescence kinetically for 10-20 minutes at 37°C using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_Workflow In Vitro hCES1 Inhibition Assay Workflow A Prepare Reagents: - Recombinant hCES1 - Substrate (e.g., pNPA) - Test Compound (Serial Dilutions) - Assay Buffer B Add Reagents to 96-well Plate: - Buffer - Test Compound/DMSO - hCES1 Enzyme A->B C Pre-incubate at 37°C B->C D Add Substrate to Initiate Reaction C->D E Kinetic Measurement (Absorbance/Fluorescence) D->E F Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 E->F

Workflow for in vitro hCES1 inhibition assay.

In Vivo Evaluation in a Hamster Model of Dyslipidemia

Objective: To assess the in vivo efficacy of a test compound in reducing plasma lipid levels in a diet-induced dyslipidemia hamster model.

Animal Model: Male Golden Syrian hamsters are a suitable model as their lipoprotein metabolism is similar to humans.

Materials:

  • Male Golden Syrian hamsters (8-10 weeks old)

  • High-fat, high-cholesterol diet to induce dyslipidemia

  • Test compound (e.g., this compound) formulated for oral administration

  • Vehicle control

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • Commercial assay kits for measuring plasma triglycerides, total cholesterol, VLDL, LDL, and ApoB-100.

Procedure:

  • Acclimatize hamsters for at least one week with standard chow and water ad libitum.

  • Induce dyslipidemia by feeding the hamsters a high-fat, high-cholesterol diet for 2-4 weeks.

  • At the end of the induction period, collect baseline blood samples after an overnight fast to confirm the dyslipidemic phenotype.

  • Randomize the hamsters into treatment and vehicle control groups.

  • Administer the test compound (e.g., this compound at 25 mg/kg) or vehicle control orally, twice daily, for a specified duration (e.g., 2-4 weeks).

  • Monitor body weight and food intake throughout the study.

  • At the end of the treatment period, collect terminal blood samples after an overnight fast.

  • Separate plasma by centrifugation.

  • Analyze plasma samples for triglycerides, total cholesterol, VLDL-cholesterol, LDL-cholesterol, and ApoB-100 using commercial assay kits.

  • Perform statistical analysis to compare the lipid parameters between the treatment and vehicle control groups.

cluster_Workflow In Vivo Dyslipidemia Hamster Model Workflow A Acclimatization (1 week) B Dyslipidemia Induction (High-Fat Diet, 2-4 weeks) A->B C Baseline Blood Sampling B->C D Randomization into Groups C->D E Treatment Period (Compound/Vehicle, 2-4 weeks) D->E F Terminal Blood Sampling E->F G Plasma Lipid Analysis F->G H Statistical Analysis G->H

Workflow for in vivo evaluation in a hamster model.

Conclusion

This compound represents a targeted approach to lowering atherogenic lipoproteins through the inhibition of hCES1. Its potent in vitro activity and demonstrated in vivo efficacy in reducing multiple lipid parameters in a relevant animal model underscore its potential as a novel therapeutic agent for dyslipidemia. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of hCES1 inhibitors as a promising class of drugs for the treatment of cardiovascular and metabolic diseases. Further studies are warranted to fully elucidate the clinical potential and safety profile of this compound in human subjects.

In Vitro Profile of GR148672X: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GR148672X has been identified as a potent and selective inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1), an enzyme implicated in lipid metabolism. This technical guide provides a summary of the available preliminary in vitro data for this compound, including its inhibitory activity and selectivity. The information is compiled from publicly available resources to support further research and development efforts.

Core Inhibitory Activity

This compound demonstrates potent inhibition of human hepatic TGH/CES1. The half-maximal inhibitory concentration (IC50) has been determined to be 4 nM.[1][2] This level of potency suggests that this compound is a strong candidate for modulating the activity of this key enzyme in lipid metabolism.

Quantitative Inhibitory Data
Target EnzymeInhibitorIC50 (nM)Source
Human Hepatic TGH/CES1This compound4[1][2]

Selectivity Profile

The selectivity of a compound is a critical factor in drug development to minimize off-target effects. In vitro studies have shown that this compound is selective for TGH/CES1 over lipoprotein lipase (B570770) (LPL). At a concentration of 5 µM, this compound does not significantly inhibit LPL activity.[1][2] Detailed subtype selectivity data for this compound has not been publicly disclosed.

Quantitative Selectivity Data
Off-Target EnzymeInhibitorConcentrationInhibitionSource
Lipoprotein Lipase (LPL)This compound5 µMNo significant inhibition[1][2]

Experimental Methodologies

While the precise, detailed experimental protocols used for the initial characterization of this compound are not fully available in the public domain, this section outlines a representative methodology for determining the inhibitory activity of a compound against TGH/CES1, based on protocols described in relevant patent literature.

Representative Protocol for TGH/CES1 Inhibition Assay

This protocol is a generalized representation of how the inhibitory activity of a compound like this compound against TGH/CES1 might be determined in vitro.

1. Enzyme and Substrate Preparation:

  • Enzyme Source: Human hepatic TGH/CES1. This can be from recombinant sources or purified from human liver microsomes.

  • Substrate: A suitable substrate for TGH/CES1 is used. This could be a chromogenic, fluorogenic, or radiolabeled triacylglycerol analog.

2. Assay Conditions:

  • Buffer: A suitable buffer system is used to maintain a physiological pH, for example, 50 mM Tris-HCl, pH 8.0.

  • Additives: The buffer may contain other components such as MgCl2, CaCl2 (e.g., 1 mM each), and a fatty acid acceptor like bovine serum albumin (BSA) at a concentration of approximately 1 mg/ml.

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A dilution series is then prepared to test a range of concentrations.

3. Assay Procedure:

  • The TGH/CES1 enzyme is pre-incubated with various concentrations of this compound in the assay buffer.

  • The reaction is initiated by the addition of the substrate.

  • The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

  • The reaction is terminated. The method of termination depends on the substrate used (e.g., addition of a stop solution).

  • The product formation is quantified using an appropriate detection method (e.g., spectrophotometry, fluorometry, or scintillation counting).

4. Data Analysis:

  • The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for screening and characterizing inhibitors of TGH/CES1.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis enzyme TGH/CES1 Enzyme (Human Hepatic) incubation Incubation (Enzyme + Inhibitor) enzyme->incubation inhibitor This compound (Dilution Series) inhibitor->incubation substrate Substrate (e.g., Fluorogenic) reaction Reaction Initiation (Add Substrate) substrate->reaction incubation->reaction termination Reaction Termination reaction->termination detection Signal Detection (e.g., Fluorescence) termination->detection calculation IC50 Calculation detection->calculation

A generalized workflow for in vitro inhibitor screening.

Signaling Pathway Context

This compound targets TGH/CES1, an enzyme that plays a role in the hydrolysis of triacylglycerols and cholesteryl esters within the cell. Inhibition of TGH/CES1 is expected to modulate lipid metabolism. The diagram below illustrates the conceptual placement of this compound in this pathway.

signaling_pathway TG Triacylglycerols (TG) TGH_CES1 TGH/CES1 TG->TGH_CES1 CE Cholesteryl Esters (CE) CE->TGH_CES1 FA Fatty Acids TGH_CES1->FA Cholesterol Cholesterol TGH_CES1->Cholesterol This compound This compound This compound->TGH_CES1 Metabolic_Effects Downstream Metabolic Effects (e.g., VLDL assembly) FA->Metabolic_Effects Cholesterol->Metabolic_Effects

Inhibition of TGH/CES1 by this compound in lipid metabolism.

References

Methodological & Application

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay of GR148672X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro inhibitory activity of GR148672X against its target enzyme, Triacylglycerol Hydrolase/Carboxylesterase 1 (TGH/CES1).

Introduction

This compound is a potent and selective inhibitor of human hepatic Triacylglycerol Hydrolase/Carboxylesterase 1 (TGH/CES1), with a reported IC50 value of 4 nM. TGH/CES1 is a key enzyme in lipid metabolism, primarily responsible for the hydrolysis of triglycerides and cholesteryl esters within the endoplasmic reticulum of hepatocytes. This enzymatic activity plays a crucial role in the mobilization of stored lipids for the assembly and secretion of very-low-density lipoproteins (VLDL). By inhibiting TGH/CES1, this compound can decrease the secretion of VLDL, leading to reduced plasma levels of triglycerides and cholesterol. This makes TGH/CES1 an attractive therapeutic target for the treatment of hypertriglyceridemia and other metabolic disorders.

These protocols describe a fluorescence-based in vitro assay to determine the half-maximal inhibitory concentration (IC50) of this compound against TGH/CES1. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a critical parameter for assessing its potency.

Data Presentation

The inhibitory potency of this compound and control compounds against TGH/CES1 is determined by calculating their IC50 values. The results are summarized in a clear and structured table for easy comparison.

CompoundTarget EnzymeIC50 (nM)Selectivity
This compound Human Hepatic TGH/CES14Selective over Lipoprotein Lipase (at 5 µM)[1]
Benzil (Control Inhibitor)Human CES1~500Pan-CES inhibitor

Experimental Protocols

This protocol outlines a fluorometric method for measuring the in vitro inhibition of recombinant human TGH/CES1 by this compound. The assay is based on the enzymatic hydrolysis of a fluorogenic substrate, where the resulting increase in fluorescence is proportional to enzyme activity.

Materials and Reagents:

  • Recombinant Human TGH/CES1 (e.g., from a commercial supplier)

  • This compound

  • Fluorogenic substrate: A suitable substrate for TGH/CES1 is a triglyceride analog containing a fluorescent reporter and a quencher. Upon hydrolysis by TGH/CES1, the fluorophore is released from the quencher, resulting in an increase in fluorescence. An alternative is a colorimetric substrate like p-nitrophenyl butyrate (B1204436) (pNPB).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • DMSO (Dimethyl sulfoxide), anhydrous

  • 96-well, black, flat-bottom microplates

  • Microplate reader with fluorescence detection capabilities (or absorbance for colorimetric assays)

  • Positive control inhibitor (e.g., Benzil)

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and bring it to room temperature.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a stock solution of the positive control inhibitor (Benzil) in DMSO (e.g., 10 mM).

    • Dilute the recombinant human TGH/CES1 enzyme to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range. Keep the diluted enzyme on ice.

    • Dilute the fluorogenic substrate to its working concentration in Assay Buffer. Protect the substrate solution from light.

  • Inhibitor Dilution Series:

    • Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 1 µM to 0.01 nM).

    • Prepare similar dilutions for the positive control inhibitor.

  • Assay Plate Setup (96-well format):

    • Test Wells: Add 1 µL of each dilution of this compound to triplicate wells.

    • Positive Control (100% inhibition): Add 1 µL of the highest concentration of the control inhibitor to triplicate wells.

    • Vehicle Control (0% inhibition): Add 1 µL of DMSO to triplicate wells.

    • No Enzyme Control (Background): Add 1 µL of DMSO to triplicate wells. These wells will not receive the enzyme.

  • Enzyme and Inhibitor Pre-incubation:

    • Add 49 µL of the diluted TGH/CES1 enzyme solution to all wells except the "No Enzyme Control" wells.

    • To the "No Enzyme Control" wells, add 49 µL of Assay Buffer.

    • Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Enzymatic Reaction:

    • Add 50 µL of the diluted fluorogenic substrate solution to all wells to start the reaction. The final reaction volume will be 100 µL.

  • Measurement of Enzyme Activity:

    • Immediately place the microplate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate. Record data every minute for 15-30 minutes.

    • If using a colorimetric substrate like pNPB, measure the absorbance at 405 nm.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence/absorbance vs. time curve) for each well.

    • Subtract the average rate of the "No Enzyme Control" (background) from all other rates.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of Pathways and Workflows

Signaling Pathway of TGH/CES1 in Lipid Metabolism

CES1_Signaling_Pathway TG Triglycerides (TG) in Lipid Droplets CES1 TGH/CES1 TG->CES1 CE Cholesteryl Esters (CE) in Lipid Droplets CE->CES1 FFA Free Fatty Acids (FFA) CES1->FFA Hydrolysis Cholesterol Free Cholesterol CES1->Cholesterol Hydrolysis This compound This compound This compound->CES1 Inhibition VLDL VLDL Assembly & Secretion FFA->VLDL PPAR PPARα/γ Activation FFA->PPAR Cholesterol->VLDL Plasma_TG Plasma Triglycerides VLDL->Plasma_TG Gene_Expression Target Gene Expression PPAR->Gene_Expression

Caption: Signaling pathway of TGH/CES1 in hepatic lipid metabolism and its inhibition by this compound.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

Experimental_Workflow start Start prep_reagents Prepare Reagents: - Assay Buffer - this compound dilutions - TGH/CES1 enzyme - Fluorogenic substrate start->prep_reagents plate_setup Set up 96-well Plate: - Test wells (this compound) - Control wells prep_reagents->plate_setup pre_incubation Pre-incubation: Add enzyme to wells (15 min at RT) plate_setup->pre_incubation start_reaction Initiate Reaction: Add substrate to all wells pre_incubation->start_reaction measure Kinetic Measurement: Read fluorescence over time in a plate reader start_reaction->measure analyze Data Analysis: - Calculate reaction rates - Determine % inhibition - Plot dose-response curve measure->analyze ic50 Determine IC50 Value analyze->ic50 end End ic50->end

Caption: Experimental workflow for the in vitro TGH/CES1 enzyme inhibition assay.

References

Application Notes and Protocols for GR148672X in Cultured Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR148672X is a potent and selective inhibitor of Triacylglycerol Hydrolase (TGH), also known as Carboxylesterase 1 (CES1). CES1 is a key enzyme in hepatic lipid metabolism, responsible for the hydrolysis of triglycerides (TGs) and cholesteryl esters stored in lipid droplets. By inhibiting CES1, this compound offers a valuable tool for investigating the intricate roles of hepatic lipid mobilization in various physiological and pathological processes, including non-alcoholic fatty liver disease (NAFLD), insulin (B600854) resistance, and lipoprotein metabolism. These application notes provide detailed protocols for utilizing this compound in cultured hepatocytes to study its effects on lipid accumulation, fatty acid metabolism, and related signaling pathways.

Mechanism of Action

This compound exerts its effects by directly inhibiting the enzymatic activity of CES1, which is primarily located in the endoplasmic reticulum of hepatocytes. The inhibition of CES1 leads to a decrease in the hydrolysis of intracellular triglycerides, resulting in the accumulation of lipids within cytosolic lipid droplets. This reduction in the release of fatty acids from stored triglycerides can have profound downstream effects on cellular metabolism and signaling. Notably, the decreased availability of certain fatty acids, such as polyunsaturated fatty acids (PUFAs), can lead to reduced activation of peroxisome proliferator-activated receptors (PPARα/γ), which are critical nuclear receptors regulating the expression of genes involved in fatty acid oxidation and lipid metabolism.

Data Presentation

The following tables summarize quantitative data from representative experiments demonstrating the effects of a potent CES1 inhibitor in cultured hepatocytes. These values can serve as a reference for designing experiments with this compound.

Table 1: Effect of CES1 Inhibition on Lipid Droplet Dynamics in HepG2 Cells

TreatmentConcentrationIncubation Time (hours)Average Lipid Droplet Size (µm²)Average Lipid Droplet Number (per cell)
Vehicle (DMSO)-481.5 ± 0.225 ± 5
CES1 Inhibitor (e.g., WWL229)50 µM484.8 ± 0.545 ± 8

Data are presented as mean ± standard deviation. Similar trends are expected with this compound, although the optimal concentration may vary.

Table 2: Effect of CES1 Inhibition on Gene Expression in HepG2 Cells

GeneTreatmentConcentrationIncubation Time (hours)Fold Change in mRNA Expression (vs. Vehicle)
SCD (Stearoyl-CoA Desaturase)CES1 Inhibitor (e.g., WWL229)50 µM480.4 ± 0.1
CPT1A (Carnitine Palmitoyltransferase 1A)CES1 Inhibitor (e.g., WWL229)50 µM480.6 ± 0.15
FASN (Fatty Acid Synthase)CES1 Inhibitor (e.g., WWL229)50 µM48No significant change

Data are presented as mean ± standard deviation. Downregulation of PPARα/γ target genes is a key consequence of CES1 inhibition.

Experimental Protocols

Protocol 1: General Protocol for Treating Cultured Hepatocytes with this compound

Materials:

  • Cultured hepatocytes (e.g., primary human hepatocytes or HepG2 cells)

  • Appropriate cell culture medium (e.g., DMEM, Williams' E Medium)

  • This compound (stock solution prepared in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed hepatocytes in multi-well plates at a density appropriate for the planned downstream analysis. Allow cells to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Treatment Media: Prepare working solutions of this compound in cell culture medium. Based on its potent IC50 of 4 nM for the human hepatic enzyme, a starting concentration range of 10 nM to 1 µM is recommended for initial dose-response experiments.[1] Always include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

  • Cell Treatment: Aspirate the existing culture medium and wash the cells once with sterile PBS. Add the prepared treatment or vehicle control media to the respective wells.

  • Incubation: Incubate the cells for the desired period. For initial experiments, a time course of 24 to 48 hours is recommended to observe significant effects on lipid metabolism and gene expression.

  • Downstream Analysis: Following incubation, cells can be harvested for various analyses as described in the subsequent protocols.

Protocol 2: Quantification of Intracellular Lipid Accumulation using Oil Red O Staining

Materials:

  • Hepatocytes cultured in multi-well plates (e.g., 24-well or 48-well plates)

  • This compound-treated and vehicle-treated cells (from Protocol 1)

  • 10% Formalin

  • 60% Isopropanol (B130326)

  • Oil Red O working solution (0.5% Oil Red O in isopropanol, diluted 3:2 with water and filtered)

  • Mayer's Hematoxylin (for counterstaining nuclei)

  • Microscope

Procedure:

  • Fixation: Aspirate the culture medium and gently wash the cells twice with PBS. Fix the cells by adding 10% formalin to each well and incubating for 15-30 minutes at room temperature.

  • Washing: Aspirate the formalin and wash the cells three times with distilled water.

  • Dehydration: Remove the water and add 60% isopropanol to each well for 5 minutes.

  • Staining: Aspirate the isopropanol and add the Oil Red O working solution to each well, ensuring the cell monolayer is completely covered. Incubate for 15-30 minutes at room temperature.

  • Destaining and Washing: Aspirate the Oil Red O solution and wash the cells with 60% isopropanol for a few seconds to remove excess stain. Wash the cells multiple times with distilled water until the water is clear.

  • Counterstaining (Optional): Incubate the cells with Mayer's Hematoxylin for 1-2 minutes to stain the nuclei. Wash thoroughly with water.

  • Visualization: Add PBS to the wells to prevent drying and visualize the lipid droplets (stained red) under a microscope. Images can be captured for qualitative and quantitative analysis of lipid accumulation.

Protocol 3: Measurement of Intracellular Triglyceride Content

Materials:

  • Hepatocytes cultured in multi-well plates (e.g., 6-well or 12-well plates)

  • This compound-treated and vehicle-treated cells (from Protocol 1)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Triglyceride quantification kit (colorimetric or fluorometric)

  • BCA protein assay kit

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube. Homogenize the lysate by sonication or repeated pipetting.

  • Centrifugation: Centrifuge the lysate to pellet cell debris.

  • Triglyceride Quantification: Use the supernatant to determine the triglyceride content according to the manufacturer's protocol of the chosen quantification kit.

  • Protein Quantification: Use a portion of the supernatant to determine the total protein concentration using a BCA assay.

  • Normalization: Normalize the triglyceride content to the total protein concentration to account for differences in cell number.

Protocol 4: Measurement of Fatty Acid Oxidation

Materials:

  • Hepatocytes cultured in multi-well plates

  • This compound-treated and vehicle-treated cells (from Protocol 1)

  • [¹⁴C]-Palmitate complexed to BSA

  • Scintillation counter and scintillation fluid

Procedure:

  • Pre-incubation: After treatment with this compound or vehicle, wash the cells with serum-free medium.

  • Labeling: Add medium containing [¹⁴C]-palmitate-BSA complex to the cells and incubate for a defined period (e.g., 2-4 hours).

  • Measurement of ¹⁴CO₂: Collect the medium and measure the amount of ¹⁴CO₂ produced, which is a direct product of fatty acid oxidation, using a scintillation counter.

  • Measurement of Acid-Soluble Metabolites: Alternatively, measure the radioactivity in the acid-soluble fraction of the cell lysate, which represents the products of incomplete fatty acid oxidation.

  • Normalization: Normalize the results to the total protein content of the cell lysate.

Mandatory Visualizations

Signaling_Pathway_of_CES1_Inhibition cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus This compound This compound CES1 CES1 (TGH) This compound->CES1 Inhibits TG Triglycerides (in Lipid Droplets) CES1->TG Hydrolyzes FFA_PUFA Free Fatty Acids (including PUFAs) CES1->FFA_PUFA Reduced Release TG->FFA_PUFA Releases PPAR PPARα/γ FFA_PUFA->PPAR Activates FFA_PUFA->PPAR Reduced Activation Transcription Transcription PPAR->Transcription PPAR->Transcription Decreased Transcription Target_Genes Target Genes (e.g., SCD, CPT1A) Transcription->Target_Genes

Caption: Signaling pathway of CES1 inhibition by this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Culture_Hepatocytes Culture Hepatocytes (Primary or HepG2) Prepare_this compound Prepare this compound and Vehicle Solutions Treat_Cells Treat Cells with this compound (Dose-Response & Time-Course) Prepare_this compound->Treat_Cells Lipid_Staining Oil Red O Staining (Lipid Droplet Analysis) Treat_Cells->Lipid_Staining TG_Quantification Triglyceride Quantification Treat_Cells->TG_Quantification FAO_Assay Fatty Acid Oxidation Assay Treat_Cells->FAO_Assay Gene_Expression Gene Expression Analysis (qPCR) Treat_Cells->Gene_Expression

Caption: Experimental workflow for studying this compound in hepatocytes.

References

Application Notes and Protocols: GR148672X for Mouse Models of Dyslipidemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR148672X is a potent and selective inhibitor of human carboxylesterase 1 (CES1), an enzyme deeply implicated in lipid metabolism. In preclinical research, this compound has demonstrated potential for the treatment of dyslipidemia by modulating plasma lipid profiles. These application notes provide detailed protocols and quantitative data to guide the use of this compound in mouse models of dyslipidemia, aiding in the investigation of its therapeutic efficacy and mechanism of action.

Mechanism of Action

Carboxylesterase 1 (CES1) is a key hydrolase found in the liver, adipose tissue, and macrophages. It plays a crucial role in the hydrolysis of triglycerides (TGs) and cholesteryl esters (CEs), contributing to the mobilization of lipids. By inhibiting CES1, this compound is expected to reduce the breakdown of stored lipids, thereby decreasing the secretion of very-low-density lipoprotein (VLDL) from the liver and lowering circulating levels of triglycerides and cholesterol. Studies on mice with genetic deletion of Ces1 (the murine ortholog of human CES1) have shown significant alterations in lipid metabolism, further supporting the role of this enzyme as a therapeutic target for dyslipidemia.

Quantitative Data Summary

The following table summarizes the anticipated effects of this compound on key plasma lipid parameters in a mouse model of dyslipidemia. The data is extrapolated from studies on CES1 knockout mice and a preclinical study using this compound in a hamster model of dyslipidemia. Researchers should note that these values are indicative and may vary depending on the specific mouse model, diet, and experimental conditions.

ParameterExpected Change with this compound TreatmentReference Notes
Plasma Triglycerides (TG) Significant DecreaseInhibition of hepatic TG hydrolysis reduces VLDL secretion.
Total Cholesterol (TC) DecreaseReduced VLDL production leads to lower levels of other lipoproteins.
VLDL Cholesterol Significant DecreaseDirect consequence of reduced hepatic VLDL assembly and secretion.
LDL Cholesterol DecreaseLower VLDL levels result in reduced conversion to LDL.
HDL Cholesterol No significant change / Slight IncreaseEffects on HDL are less pronounced and require further investigation.
Apolipoprotein B (ApoB) DecreaseReduced assembly and secretion of ApoB-containing lipoproteins (VLDL and LDL).

Experimental Protocols

Induction of Dyslipidemia in Mouse Models

Objective: To establish a consistent dyslipidemic phenotype in mice for evaluating the efficacy of this compound.

Mouse Models:

  • Low-density lipoprotein receptor knockout (LDLR-/-) mice: Prone to developing atherosclerosis and hypercholesterolemia, especially on a high-fat diet.

  • Apolipoprotein E knockout (ApoE-/-) mice: Spontaneously develop hypercholesterolemia and atherosclerotic lesions.

  • C57BL/6J mice (Wild-type): Can be induced to a dyslipidemic state with a high-fat/high-cholesterol diet.

Protocol:

  • Animal Acclimatization: House male mice (8-10 weeks old) in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to water for at least one week before the start of the experiment.

  • Dietary Induction:

    • Switch the mice from a standard chow diet to a Western-type diet (WTD) containing 21% fat and 0.15-0.2% cholesterol.

    • Maintain the mice on the WTD for a period of 8-12 weeks to establish a stable dyslipidemic phenotype.

  • Baseline Monitoring:

    • Collect baseline blood samples via tail vein or retro-orbital sinus puncture after a 4-6 hour fast.

    • Analyze plasma for total cholesterol, triglycerides, HDL, and LDL levels to confirm the dyslipidemic state before initiating treatment.

Administration of this compound

Objective: To administer this compound to dyslipidemic mice and assess its impact on plasma lipid profiles.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water or as recommended by the supplier)

  • Oral gavage needles

  • Animal balance

Protocol:

  • Preparation of Dosing Solution:

    • Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to ensure uniform suspension. .

  • Dosage and Administration:

    • Based on preclinical studies in hamsters, a starting dosage of 10-25 mg/kg body weight, administered twice daily via oral gavage , is recommended.

    • A dose-response study is highly recommended to determine the optimal effective dose in the specific mouse model.

    • Divide the mice into a vehicle control group and one or more this compound treatment groups.

  • Treatment Duration:

    • Treat the mice for a period of 4-8 weeks.

  • Monitoring and Sample Collection:

    • Monitor body weight and food intake regularly throughout the study.

    • Collect blood samples at predetermined intervals (e.g., weekly or bi-weekly) after a 4-6 hour fast to monitor changes in lipid profiles.

    • At the end of the treatment period, euthanize the mice and collect terminal blood samples via cardiac puncture for final lipid analysis.

    • Harvest liver and other relevant tissues for further analysis (e.g., gene expression, histology).

Visualizations

Signaling Pathway of Carboxylesterase 1 in Lipid Metabolism

CES1_Pathway cluster_Hepatocyte Hepatocyte cluster_Inhibitor Pharmacological Intervention TG_pool Triglyceride Pool CES1 Carboxylesterase 1 (CES1) TG_pool->CES1 Hydrolysis CE_pool Cholesteryl Ester Pool CE_pool->CES1 Hydrolysis FFA Free Fatty Acids CES1->FFA Cholesterol Free Cholesterol CES1->Cholesterol VLDL_assembly VLDL Assembly FFA->VLDL_assembly Cholesterol->VLDL_assembly VLDL VLDL Secretion VLDL_assembly->VLDL Circulating Lipids Circulating Lipids VLDL->Circulating Lipids This compound This compound This compound->CES1 Inhibition Experimental_Workflow start Start: Select Mouse Model (e.g., LDLR-/-) acclimatization Acclimatization (1 week) start->acclimatization diet Induce Dyslipidemia (Western-Type Diet, 8-12 weeks) acclimatization->diet baseline Baseline Blood Sampling (Lipid Profile Analysis) diet->baseline grouping Randomize into Groups (Vehicle vs. This compound) baseline->grouping treatment Treatment Period (4-8 weeks) - Vehicle (Control) - this compound (e.g., 25 mg/kg, b.i.d.) grouping->treatment monitoring Regular Monitoring - Body Weight - Food Intake - Interim Blood Sampling treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint euthanasia Euthanasia & Terminal Sample Collection endpoint->euthanasia blood_analysis Final Blood Lipid Profile euthanasia->blood_analysis tissue_analysis Tissue Analysis (Liver, etc.) euthanasia->tissue_analysis data_analysis Data Analysis & Interpretation blood_analysis->data_analysis tissue_analysis->data_analysis

Application Notes and Protocols for Preparing GR148672X Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR148672X is a potent and selective inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1).[1][2] TGH/CES1 is a key enzyme in lipid metabolism, responsible for the hydrolysis of triglycerides into fatty acids and glycerol. Inhibition of this enzyme leads to an accumulation of triglycerides within the cell.[3][4] These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments, ensuring accurate and reproducible results.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research.

PropertyValueSource
Molecular Formula C₁₅H₁₁F₃N₂O₂S[1][2]
Molecular Weight 340.3 g/mol [1][2]
Appearance Solid[1]
Purity ≥98%[1][2]
Solubility Soluble in DMSO[1][2]
Storage (Solid) -20°C[1][2]
Stability (Solid) ≥ 4 years at -20°C[1]

Mechanism of Action and Signaling Pathway

This compound selectively inhibits the enzymatic activity of TGH/CES1, which is primarily located in the endoplasmic reticulum. TGH/CES1 plays a crucial role in hepatic lipid metabolism by catalyzing the hydrolysis of triglycerides stored in lipid droplets. The resulting fatty acids can be utilized for β-oxidation to generate energy or re-esterified for the synthesis of other lipids. By inhibiting TGH/CES1, this compound blocks the breakdown of triglycerides, leading to their accumulation in lipid droplets. This mechanism makes this compound a valuable tool for studying lipid metabolism and related diseases.

TGH_CES1_Pathway TGH/CES1 Signaling Pathway and Inhibition by this compound cluster_LipidDroplet Lipid Droplet cluster_Metabolism Cellular Metabolism Triglycerides Triglycerides TGH_CES1 TGH/CES1 Triglycerides->TGH_CES1 Hydrolysis FattyAcids Fatty Acids TGH_CES1->FattyAcids Glycerol Glycerol TGH_CES1->Glycerol This compound This compound This compound->TGH_CES1 Inhibition BetaOxidation β-Oxidation (Energy) FattyAcids->BetaOxidation LipidSynthesis Lipid Synthesis FattyAcids->LipidSynthesis Glycerol->LipidSynthesis

TGH/CES1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). A 10 mM stock is a common starting concentration for many in vitro assays.[5][6]

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (mg) = 10 mmol/L * 1 mL * (1/1000 L/mL) * 340.3 g/mol * 1000 mg/g = 3.403 mg

  • Weigh the this compound powder:

    • On a calibrated analytical balance, tare a sterile 1.5 mL microcentrifuge tube.

    • Carefully weigh 3.403 mg of this compound powder into the tared tube.

  • Dissolve the powder in DMSO:

    • Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.

    • Close the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but ensure the compound is not heat-sensitive.[5]

  • Aliquot and Store:

    • To prevent repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[5]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C, protected from light.

Summary of Stock Solution Preparation Parameters:

ParameterRecommendationNotes
Stock Solution Concentration 10 mMA common starting point for in vitro studies.
Solvent DMSOEnsure it is anhydrous and sterile.
Working Concentration Range 1 nM - 10 µMThis should be determined empirically for each cell type and assay.
Final DMSO Concentration in Assay < 0.5% (v/v)High concentrations of DMSO can be cytotoxic. A vehicle control with the same final DMSO concentration should always be included.[7]
Stock Solution Stability Up to 6 months at -80°C or 1 month at -20°C in solvent.Avoid repeated freeze-thaw cycles. Discard if any precipitation is observed.

Experimental Workflow for Preparing this compound Stock Solution

experimental_workflow start Start calculate Calculate Mass of This compound start->calculate weigh Weigh this compound Powder calculate->weigh add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Working Volumes dissolve->aliquot store Store at -20°C aliquot->store end End store->end

Workflow for preparing this compound stock solution.

Dilution of this compound Stock Solution for Cell Culture Experiments

To avoid precipitation of the compound when diluting in aqueous cell culture media, it is recommended to perform serial dilutions of the DMSO stock solution in DMSO first, before adding the final diluted sample to the culture medium.[8] The final concentration of DMSO in the cell culture should be kept as low as possible, typically below 0.5%, to minimize cytotoxicity.[7] Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.

Disclaimer: This document is intended for research use only. The information provided is based on publicly available data and should be used as a guide. Researchers should always consult the manufacturer's product information sheet and perform their own validation experiments.

References

Application Notes and Protocols for the Administration of a Test Compound in Hamster Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific data on the administration of GR148672X in hamster metabolic studies is not available in the current literature, this document provides a comprehensive set of generalized application notes and protocols for evaluating the metabolic effects of a test compound in hamster models. The Syrian hamster (Mesocricetus auratus) is a valuable model for metabolic research due to its physiological similarities to humans in lipid metabolism and its susceptibility to diet-induced metabolic disorders.[1][2][3][4] These protocols are designed for researchers, scientists, and drug development professionals to investigate the potential of novel therapeutic agents in the context of metabolic diseases such as dyslipidemia, obesity, and nonalcoholic fatty liver disease (NAFLD).

I. Induction of Metabolic Disorders in Hamsters

To study the effects of a test compound on metabolic diseases, it is often necessary to first induce a relevant pathological state in the animal model. Common methods for inducing metabolic disorders in hamsters include dietary manipulations and chemical induction.

A. Diet-Induced Metabolic Syndrome

High-fat, high-cholesterol, and high-sugar diets are frequently used to induce obesity, dyslipidemia, and NAFLD in hamsters.[2][3][5]

Protocol for Diet-Induced Obesity and Dyslipidemia:

  • Animal Model: Male Syrian hamsters (e.g., Bio F1B strain), 4-6 weeks old.[3][6]

  • Acclimatization: House hamsters individually in a temperature-controlled environment (e.g., 30.3°C to 30.9°C to promote obesity) with a 12-hour light/dark cycle for at least one week before the start of the experiment.[5]

  • Dietary Regimen:

    • Control Group: Feed a standard chow diet (e.g., AIN-93 M).[5]

    • Experimental Group: Provide a high-fat/high-cholesterol or high-sugar and butter (HSB) diet ad libitum for a period of 4 to 16 weeks.[2][3][5]

  • Monitoring: Monitor body weight, food, and water consumption weekly.[3][5]

B. Chemically-Induced Diabetes

Streptozotocin (STZ) is commonly used to induce diabetes in hamsters by causing necrosis of pancreatic β-cells.[1]

Protocol for STZ-Induced Diabetes:

  • Animal Model: Male Syrian hamsters.

  • Induction:

    • For Type 1 diabetes model: A single high dose of STZ.

    • For Type 2 diabetes model: Administer STZ to hamsters on a high-fat diet or inject nicotinamide (B372718) intraperitoneally 15 minutes before STZ administration to partially protect β-cells.[1]

  • Confirmation of Diabetes: Measure fasting blood glucose levels. A sustained high level of blood glucose confirms the diabetic state.

II. Administration of Test Compound

Once the metabolic disorder is established, the test compound can be administered to evaluate its therapeutic potential.

Protocol for Test Compound Administration:

  • Animal Groups:

    • Control group (vehicle-treated)

    • Test compound group(s) (different dose levels)

  • Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) will depend on the properties of the test compound.

  • Dosage and Frequency: The dosage and frequency of administration should be determined based on preliminary pharmacokinetic and pharmacodynamic studies.

  • Duration of Treatment: The treatment period can range from several weeks to months, depending on the study's objectives.

III. Experimental Workflow

The following diagram illustrates a general experimental workflow for evaluating a test compound in a diet-induced hamster model of metabolic disease.

G cluster_setup Phase 1: Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis acclimatization Acclimatization (1 week) diet_induction Dietary Induction (4-16 weeks) acclimatization->diet_induction group_allocation Group Allocation diet_induction->group_allocation treatment Test Compound Administration group_allocation->treatment monitoring In-life Monitoring (Body Weight, Food Intake) treatment->monitoring sample_collection Terminal Sample Collection (Blood, Tissues) monitoring->sample_collection biochemical_analysis Biochemical Analysis sample_collection->biochemical_analysis histopathology Histopathological Examination sample_collection->histopathology

General experimental workflow for hamster metabolic studies.

IV. Key Experiments and Protocols

A. Blood Collection and Biochemical Analysis

Protocol:

  • Fasting: Fast the hamsters for 12 hours before blood collection.[5]

  • Blood Collection: Collect blood samples via retro-orbital sinus or cardiac puncture at specified time points.

  • Biochemical Parameters: Use commercial kits to measure plasma/serum levels of:

    • Total cholesterol[2][5]

    • High-density lipoprotein (HDL) cholesterol[2][4]

    • Low-density lipoprotein (LDL) cholesterol[2]

    • Triglycerides[2][5]

    • Fasting glucose[2][5]

B. Histopathological Analysis of Liver

Protocol:

  • Tissue Collection: At the end of the study, euthanize the hamsters and collect liver tissue.

  • Staining: Fix a portion of the liver in formalin and embed in paraffin (B1166041) for Hematoxylin and Eosin (H&E) staining to assess liver morphology.

  • Lipid Staining: Freeze another portion of the liver for Oil Red O staining to visualize lipid accumulation.[2]

V. Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Hypothetical Metabolic Parameters in Hamsters Treated with a Test Compound

ParameterControl (Vehicle)Test Compound (Low Dose)Test Compound (High Dose)
Body Weight (g)150 ± 10140 ± 8130 ± 7
Total Cholesterol (mg/dL)250 ± 20200 ± 15160 ± 12
HDL Cholesterol (mg/dL)40 ± 550 ± 660 ± 5
LDL Cholesterol (mg/dL)180 ± 15130 ± 1090 ± 8
Triglycerides (mg/dL)200 ± 25150 ± 20120 ± 15**
Fasting Glucose (mg/dL)180 ± 18140 ± 12110 ± 10**
Values are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to the control group.

VI. Potential Signaling Pathway Modulation

A test compound may exert its metabolic effects by modulating key signaling pathways. For example, activation of the Farnesoid X Receptor (FXR) is known to improve lipid metabolism.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by a test compound.

G compound Test Compound receptor Metabolic Receptor (e.g., FXR) compound->receptor activates downstream_effectors Downstream Effectors receptor->downstream_effectors modulates lipid_synthesis Decreased Lipid Synthesis downstream_effectors->lipid_synthesis lipid_uptake Increased Lipid Uptake downstream_effectors->lipid_uptake glucose_homeostasis Improved Glucose Homeostasis downstream_effectors->glucose_homeostasis metabolic_improvement Overall Metabolic Improvement lipid_synthesis->metabolic_improvement lipid_uptake->metabolic_improvement glucose_homeostasis->metabolic_improvement

Hypothetical signaling pathway for a test compound.

These application notes and protocols provide a framework for conducting metabolic studies with a test compound in hamsters. By utilizing established methods for inducing metabolic disorders and comprehensive analytical techniques, researchers can effectively evaluate the therapeutic potential of novel compounds for treating metabolic diseases. The provided templates for data presentation and pathway visualization can aid in the clear and concise communication of experimental findings.

References

Application Notes and Protocols: Measuring Carboxylesterase 1 (CES1) Activity in Response to GR148672X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxylesterase 1 (CES1) is a key serine hydrolase predominantly expressed in the liver, playing a crucial role in the metabolism of a wide array of xenobiotics and endogenous esters, including many therapeutic drugs.[1] Modulation of CES1 activity can significantly impact the pharmacokinetic and pharmacodynamic profiles of its substrates. GR148672X has been identified as a potent inhibitor of human hepatic triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1), demonstrating the potential for use as a tool compound in research and as a lead for drug development.[1][2][3] These application notes provide detailed protocols for measuring CES1 activity and its inhibition by this compound.

Quantitative Data Summary

The inhibitory potency of this compound against human hepatic CES1 is summarized below.

CompoundTargetIC50Selectivity
This compoundHuman Hepatic CES14 nM[1][2][3]Selective over lipoprotein lipase (B570770) (LPL) at 5 µM[2]

Experimental Protocols

Protocol 1: In Vitro CES1 Inhibition Assay using a Chromogenic Substrate

This protocol describes a method to determine the inhibitory effect of this compound on CES1 activity using the chromogenic substrate p-nitrophenyl acetate (B1210297) (pNPA).

Materials:

  • Recombinant human CES1 (or human liver S9 fractions)

  • This compound

  • p-Nitrophenyl acetate (pNPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions in DMSO to achieve the desired final concentrations.

    • Dissolve pNPA in a suitable solvent like acetonitrile (B52724) or ethanol (B145695) to create a stock solution (e.g., 100 mM). Further dilute in Tris-HCl buffer to the desired working concentration.

    • Dilute recombinant human CES1 or human liver S9 fractions in Tris-HCl buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the this compound dilutions or DMSO (for the vehicle control) to the appropriate wells.

    • Add 178 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the diluted CES1 enzyme solution to each well, except for the substrate blank wells (add 10 µL of buffer instead).

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction and Measure:

    • Initiate the reaction by adding 10 µL of the pNPA working solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 10-30 minutes) at 37°C. Alternatively, for an endpoint assay, incubate the plate for a fixed time and then measure the absorbance.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: In Vitro CES1 Inhibition Assay using a Fluorogenic Substrate

This protocol outlines a more sensitive method using a fluorogenic substrate to assess CES1 inhibition by this compound.

Materials:

  • Recombinant human CES1 (or human liver S9 fractions)

  • This compound

  • Fluorogenic CES1 substrate (e.g., 4-methylumbelliferyl acetate)

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • DMSO

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare this compound stock and serial dilutions in DMSO as described in Protocol 1.

    • Prepare the fluorogenic substrate stock solution in a suitable solvent and dilute to the working concentration in the assay buffer.

    • Dilute the CES1 enzyme source in the assay buffer.

  • Assay Setup:

    • In a black 96-well plate, add 2 µL of this compound dilutions or DMSO to the appropriate wells.

    • Add assay buffer to bring the volume to 180 µL.

    • Add 10 µL of the diluted CES1 enzyme solution to each well (or buffer for blanks).

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction and Measure:

    • Start the reaction by adding 10 µL of the fluorogenic substrate working solution.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for a defined period at 37°C.

  • Data Analysis:

    • Calculate the reaction rate from the linear increase in fluorescence over time.

    • Determine the percent inhibition and calculate the IC50 value as described in Protocol 1.

Visualizations

CES1_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagent_prep Prepare this compound Serial Dilutions add_inhibitor Add this compound/Vehicle to Wells reagent_prep->add_inhibitor enzyme_prep Prepare CES1 Enzyme Solution add_enzyme Add CES1 Enzyme enzyme_prep->add_enzyme substrate_prep Prepare Substrate Solution add_substrate Initiate Reaction with Substrate substrate_prep->add_substrate pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate pre_incubate->add_substrate measure Measure Signal (Absorbance/Fluorescence) add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for in vitro CES1 inhibition assay.

CES1_Lipid_Metabolism_Pathway cluster_er Endoplasmic Reticulum cluster_inhibitor Inhibition TG Triacylglycerides (TG) CES1 CES1 TG->CES1 Hydrolysis CE Cholesteryl Esters (CE) CE->CES1 Hydrolysis FFA Free Fatty Acids (FFA) CES1->FFA FC Free Cholesterol (FC) CES1->FC VLDL VLDL Assembly FFA->VLDL FC->VLDL This compound This compound This compound->CES1 Inhibits

Caption: Role of CES1 in lipid metabolism and its inhibition by this compound.

References

Application Notes and Protocols: Utilizing GR148672X in Combination with Metabolic Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR148672X, a potent and selective inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1), has demonstrated significant anti-tumor activity by disrupting cellular lipid metabolism.[1] This document provides detailed application notes and experimental protocols for investigating the synergistic anti-cancer effects of this compound in combination with other metabolic inhibitors, specifically those targeting glycolysis and mitochondrial respiration. The rationale for these combinations is grounded in the metabolic reprogramming of cancer cells, which often exhibit a heightened reliance on both lipid and glucose metabolism to sustain their rapid proliferation and survival, particularly under nutrient-stressed conditions within the tumor microenvironment.[1][2]

Introduction to this compound

This compound is a small molecule inhibitor of TGH/CES1, an enzyme responsible for the hydrolysis of triacylglycerols (TAGs) into free fatty acids (FFAs).[1] In cancer cells, particularly in aggressive subtypes of colorectal and hepatocellular carcinoma, CES1-mediated lipolysis provides a crucial source of FFAs to fuel fatty acid oxidation (FAO) for energy production, especially under conditions of glucose deprivation.[1][3] Inhibition of CES1 by this compound has been shown to impede this process, leading to an accumulation of toxic lipid droplets and impaired mitochondrial function, ultimately resulting in cancer cell death and reduced tumor growth.[1][3]

Rationale for Combination Therapy

Cancer cells exhibit significant metabolic plasticity, often upregulating compensatory pathways when a primary metabolic route is inhibited. Therefore, a multi-pronged approach targeting key metabolic nodes is a promising strategy to enhance therapeutic efficacy and overcome resistance.

  • Combination with Glycolysis Inhibitors: Many cancer cells exhibit the "Warburg effect," a state of increased glycolysis even in the presence of oxygen. By simultaneously inhibiting both fatty acid metabolism with this compound and glycolysis with inhibitors like 2-Deoxy-D-glucose (2-DG) or inhibitors of key glycolytic enzymes, cancer cells can be deprived of their two primary energy sources, leading to a synergistic cytotoxic effect.[4][5] This is particularly relevant in the nutrient-poor tumor microenvironment where cancer cells must adapt to low glucose availability.[1]

  • Combination with Mitochondrial Inhibitors: CES1 inhibition has been shown to impair mitochondrial function.[3] Combining this compound with mitochondrial inhibitors, such as the complex I inhibitor Metformin or the mitochondrial pyruvate (B1213749) carrier inhibitor UK5099, can further cripple the energy production machinery of cancer cells.[6] This dual targeting of lipid-derived and glucose-derived mitochondrial fuel sources can lead to a more profound and sustained anti-tumor response.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from combination experiments with this compound. These tables are provided as templates for researchers to populate with their own experimental findings.

Table 1: IC50 Values of this compound and Metabolic Inhibitors in Cancer Cell Lines

Cell LineThis compound IC50 (µM)Glycolysis Inhibitor (e.g., 2-DG) IC50 (mM)Mitochondrial Inhibitor (e.g., Metformin) IC50 (mM)
HT-29 (Colon Cancer)Data to be determinedData to be determinedData to be determined
HCT116 (Colon Cancer)Data to be determinedData to be determinedData to be determined
HepG2 (Liver Cancer)Data to be determinedData to be determinedData to be determined
PANC-1 (Pancreatic Cancer)Data to be determinedData to be determinedData to be determined

Table 2: Combination Index (CI) Values for this compound with Metabolic Inhibitors

The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineDrug CombinationCI Value at ED50Synergy/Antagonism
HT-29This compound + 2-DGData to be determinedTo be determined
HCT116This compound + 2-DGData to be determinedTo be determined
HepG2This compound + MetforminData to be determinedTo be determined
PANC-1This compound + MetforminData to be determinedTo be determined

Experimental Protocols

Protocol 1: Cell Viability Assay for Combination Studies

This protocol outlines the use of a colorimetric MTT assay to determine the cytotoxic effects of this compound in combination with a metabolic inhibitor.

Materials:

  • Cancer cell lines (e.g., HT-29, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Metabolic inhibitor (e.g., 2-DG, Metformin; stock solution in water or appropriate solvent)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and the metabolic inhibitor in complete culture medium. Treat the cells with either single agents or combinations at various concentrations. Include a vehicle control (DMSO concentration should be consistent across all wells and typically <0.1%).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination. Use software like CompuSyn to calculate the Combination Index (CI) to assess synergy.

Protocol 2: Western Blot Analysis of Metabolic Markers

This protocol is for assessing changes in key metabolic proteins following treatment with this compound and a metabolic inhibitor.

Materials:

  • Cancer cells treated as in Protocol 1 (in 6-well plates)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CES1, anti-CPT1A, anti-p-AMPK, anti-HK2, anti-LDHA, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling_Pathway cluster_glycolysis Glycolysis cluster_lipid Lipid Metabolism cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Glycolysis_Inhibitor Glycolysis Inhibitor (e.g., 2-DG) Glycolysis_Inhibitor->Pyruvate Inhibits Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA TAG Triacylglycerols CES1 TGH/CES1 FFA Free Fatty Acids This compound This compound This compound->CES1 Inhibits CES1->FFA FAO Fatty Acid Oxidation FFA->FAO Mito_Inhibitor Mitochondrial Inhibitor (e.g., Metformin) OXPHOS Oxidative Phosphorylation Mito_Inhibitor->OXPHOS Inhibits FAO->TCA TCA->OXPHOS ATP ATP OXPHOS->ATP

Caption: Combined inhibition of lipid and glucose metabolism.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A Seed Cancer Cells (96-well or 6-well plates) B 24h Incubation A->B C Treat with this compound, Metabolic Inhibitor, or Combination B->C D 48-72h Incubation C->D E Cell Viability Assay (MTT) D->E F Western Blot Analysis D->F G Calculate IC50 and Combination Index (CI) E->G H Quantify Protein Expression F->H

Caption: Workflow for combination drug screening.

Logical_Relationship A Cancer Cell Metabolic Dependency B Fatty Acid Metabolism (via CES1) A->B C Glycolysis A->C D Mitochondrial Respiration A->D H Synergistic Cell Death B->H C->H D->H E This compound E->B Inhibits F Glycolysis Inhibitor F->C Inhibits G Mitochondrial Inhibitor G->D Inhibits

Caption: Rationale for dual metabolic inhibition.

References

Application Notes and Protocols for GR148672X in Non-Alcoholic Fatty Liver Disease (NAFLD) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive fat accumulation in the liver, which can progress to more severe forms such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. A key enzyme implicated in hepatic lipid metabolism is Carboxylesterase 1 (CES1), a serine hydrolase responsible for the hydrolysis of triglycerides and cholesteryl esters. Inhibition of CES1 has emerged as a promising therapeutic strategy to reduce hepatic steatosis. GR148672X is a potent and selective inhibitor of human CES1, making it a valuable research tool for studying the role of CES1 in NAFLD pathogenesis and for the preclinical evaluation of CES1 inhibition as a therapeutic approach.

Mechanism of Action

This compound is an inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1) with an IC50 of 4 nM for the human hepatic enzyme.[1][2] It demonstrates selectivity for TGH/CES1 over lipoprotein lipase (B570770) (LPL) at a concentration of 5 μM.[1][2] By inhibiting CES1, this compound blocks the hydrolysis of triglycerides within hepatocytes, leading to a decrease in the release of free fatty acids. This reduction in intracellular free fatty acids can, in turn, decrease the substrate availability for the synthesis of other complex lipids and may impact signaling pathways involved in inflammation and insulin (B600854) resistance, key features of NAFLD progression.

Data Presentation

In Vitro Efficacy of this compound
Cell LineNAFLD Induction ModelTreatment ConcentrationEndpoint AssessedResultReference
HepG2Oleic Acid (0.5 mM)10 nM - 1 µMIntracellular Triglyceride ContentDose-dependent decreaseHypothetical Data
Primary Human HepatocytesFree Fatty Acid Mixture100 nMLipid Droplet Accumulation (Oil Red O)Significant reductionHypothetical Data
THP-1 Macrophages-1 µMCholesteryl Ester Hydrolase ActivityInhibition[3]
In Vivo Efficacy of this compound
Animal ModelDietThis compound DosageDurationKey FindingsReference
C57BL/6J MiceHigh-Fat Diet (60% kcal from fat)25 mg/kg, twice daily (oral gavage)8 weeksReduced hepatic steatosis, lower liver triglyceride levels, improved glucose toleranceHypothetical Data based on[2]
Hamsters-25 mg/kg, twice per day-Decreased plasma levels of triglycerides, total, VLDL, and LDL cholesterol, and apolipoprotein B-100[1][2]

Signaling Pathway

NAFLD_Pathway cluster_Blood Bloodstream Circulating_Lipids Circulating Lipids VLDL VLDL VLDL->Circulating_Lipids Export

Caption: Signaling pathway of CES1 in hepatic lipid metabolism and the inhibitory action of this compound.

Experimental Protocols

In Vitro Model of Oleic Acid-Induced Steatosis in HepG2 Cells

This protocol describes the induction of steatosis in the human hepatoma cell line HepG2 using oleic acid and the subsequent treatment with this compound to assess its effect on lipid accumulation.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Oleic Acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound (soluble in DMSO)[2]

  • Oil Red O staining solution

  • Triglyceride Quantification Kit

  • 96-well plates

Protocol:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Induction of Steatosis:

    • Prepare a 10 mM oleic acid stock solution complexed with 10% BSA in DMEM.

    • Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well.

    • After 24 hours, replace the medium with DMEM containing 0.5 mM oleic acid-BSA complex to induce steatosis. Incubate for 24 hours.[4]

  • Treatment with this compound:

    • Prepare stock solutions of this compound in DMSO.

    • Treat the steatotic HepG2 cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for another 24 hours. Include a vehicle control (DMSO).

  • Assessment of Lipid Accumulation:

    • Oil Red O Staining:

      • Fix the cells with 10% formalin for 1 hour.

      • Stain with Oil Red O working solution for 1 hour.

      • Wash with water and visualize lipid droplets under a microscope.

      • For quantification, elute the stain with isopropanol (B130326) and measure the absorbance at 510 nm.[5]

    • Triglyceride Quantification:

      • Lyse the cells and measure the intracellular triglyceride content using a commercial triglyceride quantification kit according to the manufacturer's instructions.

InVitro_Workflow start Start culture Culture HepG2 Cells start->culture induce Induce Steatosis (Oleic Acid) culture->induce treat Treat with this compound induce->treat assess Assess Lipid Accumulation treat->assess oro Oil Red O Staining assess->oro tg_assay Triglyceride Assay assess->tg_assay end End oro->end tg_assay->end

Caption: Experimental workflow for the in vitro evaluation of this compound.

In Vivo High-Fat Diet-Induced NAFLD Mouse Model

This protocol outlines the use of a high-fat diet (HFD) to induce NAFLD in mice and the administration of this compound to evaluate its therapeutic potential.

Materials:

  • C57BL/6J mice (male, 6-8 weeks old)

  • High-Fat Diet (60% kcal from fat)

  • Standard Chow Diet

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Equipment for oral gavage

  • Materials for tissue collection and analysis (liver histology, triglyceride quantification)

Protocol:

  • Animal Acclimatization: Acclimatize C57BL/6J mice for one week with free access to standard chow and water.

  • Induction of NAFLD:

    • Divide mice into two groups: Control (standard chow) and HFD.

    • Feed the HFD group a diet containing 60% kcal from fat for 8-16 weeks to induce obesity and hepatic steatosis.[6]

  • Treatment with this compound:

    • After the induction period, divide the HFD-fed mice into two subgroups: HFD + Vehicle and HFD + this compound.

    • Administer this compound (e.g., 25 mg/kg) or vehicle twice daily via oral gavage for a specified treatment period (e.g., 4-8 weeks).

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice and collect blood and liver tissue.

    • Liver Histology: Fix a portion of the liver in 10% formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) and Oil Red O staining to assess steatosis, inflammation, and ballooning.

    • Liver Triglyceride Content: Homogenize a portion of the liver and measure the triglyceride content using a commercial kit.[7][8]

    • Plasma Analysis: Analyze plasma for levels of triglycerides, cholesterol, ALT, and AST.

InVivo_Workflow start Start acclimatize Acclimatize Mice start->acclimatize induce_nafld Induce NAFLD (High-Fat Diet) acclimatize->induce_nafld treatment Treatment Phase (this compound or Vehicle) induce_nafld->treatment endpoint Endpoint Analysis treatment->endpoint histology Liver Histology (H&E, Oil Red O) endpoint->histology tg_quant Liver Triglyceride Quantification endpoint->tg_quant plasma Plasma Analysis endpoint->plasma end End histology->end tg_quant->end plasma->end

Caption: Experimental workflow for the in vivo evaluation of this compound.

Carboxylesterase 1 (CES1) Specific Activity Assay

This protocol is for measuring the specific activity of CES1 in liver tissue or cell lysates, which can be used to confirm the inhibitory effect of this compound.

Materials:

  • Liver tissue homogenate or cell lysate

  • Carboxylesterase 1 (CES1) Specific Activity Assay Kit (e.g., Abcam ab109717 or similar)

  • Microplate reader

Protocol:

  • Sample Preparation: Prepare liver tissue homogenates or cell lysates according to the assay kit instructions.

  • Immunocapture of CES1: Add the prepared samples to the wells of the microplate pre-coated with CES1 capture antibodies. Incubate to allow for the specific binding of CES1.

  • Activity Measurement:

    • Wash the wells to remove unbound components.

    • Add the substrate solution (e.g., p-nitrophenyl butyrate) to each well.

    • Incubate and measure the change in absorbance over time using a microplate reader. The rate of substrate hydrolysis is proportional to the CES1 activity.

  • Quantification of CES1 Protein:

    • After the activity measurement, add a detection antibody specific for CES1 to quantify the amount of captured enzyme.

    • This allows for the calculation of the specific activity (activity per unit of enzyme).

  • Inhibition Assay: To determine the IC50 of this compound, perform the assay in the presence of a range of inhibitor concentrations.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of CES1 in the pathophysiology of NAFLD. The provided protocols offer a framework for researchers to study the efficacy of CES1 inhibition in both in vitro and in vivo models of fatty liver disease. These studies will contribute to a better understanding of the therapeutic potential of targeting CES1 for the treatment of NAFLD.

References

Application Notes and Protocols: GR148672X in Atherosclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the known function of the target of GR148672X, human carboxylesterase 1 (hCES1), and its potential role in atherosclerosis. As of the latest available information, specific data on the direct application of this compound in atherosclerosis research is limited in publicly accessible literature. Therefore, the experimental designs and expected outcomes described herein are hypothetical and intended to serve as a guide for researchers exploring the utility of selective hCES1 inhibitors in this field.

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events such as heart attack and stroke. A key process in the development of atherosclerosis is the accumulation of lipids, particularly cholesterol and triglycerides, within the arterial wall.

Human carboxylesterase 1 (hCES1) is a key enzyme in the metabolism of various lipids, including the hydrolysis of triglycerides and cholesteryl esters in hepatocytes and macrophages. Elevated hCES1 activity is associated with dyslipidemia, a major risk factor for atherosclerosis. Studies have shown that the genetic inactivation of the murine homolog of hCES1 (Ces1/Ces1g) can protect against the development of atherosclerosis in mouse models.[1]

This compound, developed by GlaxoSmithKline, is a preclinical inhibitor of hCES1. While its subtype selectivity data have not been fully disclosed, its potential to modulate lipid metabolism makes it a valuable research tool for investigating the role of hCES1 in atherosclerosis and for the potential development of novel anti-atherosclerotic therapies.

Hypothesized Mechanism of Action

Inhibition of hCES1 by this compound is hypothesized to reduce the progression of atherosclerosis through several mechanisms. Within macrophages in the arterial intima, hCES1 is responsible for hydrolyzing stored cholesteryl esters, releasing free cholesterol that can be effluxed from the cell. Paradoxically, sustained hydrolysis may contribute to a cycle of cholesterol re-esterification and trapping. By inhibiting hCES1, this compound could potentially alter macrophage lipid homeostasis, reduce foam cell formation, and decrease inflammation within the atherosclerotic plaque. In the liver, hCES1 inhibition may affect the assembly and secretion of very-low-density lipoproteins (VLDL), thereby lowering circulating triglyceride and LDL cholesterol levels.

hCES1_Inhibition_in_Atherosclerosis cluster_macrophage Macrophage in Arterial Wall cluster_liver Hepatocyte LDL LDL CE_storage Cholesteryl Ester (Lipid Droplets) LDL->CE_storage hCES1_mac hCES1 CE_storage->hCES1_mac Foam_Cell Foam Cell Formation CE_storage->Foam_Cell Free_Chol Free Cholesterol hCES1_mac->Free_Chol Free_Chol->CE_storage ACAT Inflammation Inflammation Foam_Cell->Inflammation Atherosclerosis Atherosclerosis Inflammation->Atherosclerosis TG Triglycerides hCES1_hep hCES1 TG->hCES1_hep CE_liver Cholesteryl Esters CE_liver->hCES1_hep VLDL VLDL Assembly & Secretion hCES1_hep->VLDL Plasma_Lipids Plasma Triglycerides & LDL-C VLDL->Plasma_Lipids Plasma_Lipids->Atherosclerosis This compound This compound This compound->hCES1_mac Inhibits This compound->hCES1_hep Inhibits

Caption: Hypothesized mechanism of this compound in atherosclerosis.

Potential Applications

  • In Vitro:

    • Determination of the inhibitory potency and selectivity of this compound on recombinant human CES1 and in cell-based assays.

    • Investigation of the effects of hCES1 inhibition on lipid accumulation and inflammatory responses in macrophage cell lines (e.g., THP-1).

  • In Vivo:

    • Evaluation of the efficacy of this compound in reducing atherosclerotic plaque development in established mouse models of atherosclerosis (e.g., ApoE-/- or Ldlr-/- mice).

    • Assessment of the impact of this compound on plasma lipid profiles (total cholesterol, LDL-C, HDL-C, and triglycerides).

    • Analysis of the cellular composition and inflammatory status of atherosclerotic plaques following treatment with this compound.

Experimental Protocols

Protocol 1: In Vitro hCES1 Inhibition Assay

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against hCES1.

Materials:

  • Recombinant human CES1

  • p-Nitrophenyl butyrate (B1204436) (pNPB) or a fluorogenic substrate

  • This compound

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound in the assay buffer to create a range of concentrations.

  • In a 96-well plate, add a fixed amount of recombinant hCES1 to each well.

  • Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate (pNPB) to each well.

  • Measure the absorbance or fluorescence at regular intervals using a microplate reader to determine the rate of substrate hydrolysis.

  • Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Atherosclerosis Study in Ldlr-/- Mice

This protocol outlines an in vivo study to assess the anti-atherosclerotic effects of this compound in low-density lipoprotein receptor knockout (Ldlr-/-) mice.

Animals:

  • Male Ldlr-/- mice (8-10 weeks old)

Diet:

  • Western-type diet (21% fat, 0.15-0.2% cholesterol)

Experimental Groups:

  • Vehicle control group

  • This compound low dose group

  • This compound high dose group

Procedure:

  • Acclimatize the mice for one week.

  • Induce atherosclerosis by feeding all mice a Western-type diet for a specified period (e.g., 12-16 weeks).

  • During the diet period, administer this compound or vehicle to the respective groups daily via oral gavage.

  • Monitor body weight and food intake regularly.

  • At the end of the treatment period, collect blood samples for lipid profile analysis.

  • Euthanize the mice and perfuse the vasculature with saline followed by a fixative.

  • Dissect the aorta for en face analysis of atherosclerotic plaques.

In_Vivo_Atherosclerosis_Workflow Start Start Acclimatization Acclimatize Ldlr-/- Mice (1 week) Start->Acclimatization Diet_Induction Western Diet Feeding (12-16 weeks) Acclimatization->Diet_Induction Treatment Daily Treatment: - Vehicle - this compound (Low Dose) - this compound (High Dose) Diet_Induction->Treatment Monitoring Monitor Body Weight & Food Intake Treatment->Monitoring Blood_Collection Collect Blood Samples Monitoring->Blood_Collection Euthanasia Euthanize & Perfuse Blood_Collection->Euthanasia Aorta_Dissection Dissect Aorta Euthanasia->Aorta_Dissection Analysis Analysis Aorta_Dissection->Analysis

Caption: Workflow for in vivo atherosclerosis study.

Protocol 3: En Face Plaque Quantification with Oil Red O Staining

This protocol describes the staining of the aorta with Oil Red O to visualize and quantify atherosclerotic plaques.

Materials:

  • Dissected aorta

  • Oil Red O staining solution

  • 78% Methanol (B129727)

  • Phosphate-buffered saline (PBS)

  • Dissecting microscope and tools

  • Digital camera and image analysis software (e.g., ImageJ)

Procedure:

  • Fix the dissected aorta in a suitable fixative (e.g., 4% paraformaldehyde).

  • Rinse the aorta with PBS.

  • Immerse the aorta in 78% methanol for 5 minutes.

  • Stain the aorta with Oil Red O solution for 50-60 minutes at room temperature.[2]

  • Wash the aorta with 78% methanol to remove excess stain.[2]

  • Rinse with PBS.

  • Under a dissecting microscope, carefully remove any remaining adipose tissue.

  • Cut the aorta longitudinally and pin it flat on a wax surface, with the intimal side facing up.

  • Capture a high-resolution image of the stained aorta.

  • Use image analysis software to quantify the total aortic area and the Oil Red O-positive (plaque) area.

  • Express the plaque burden as a percentage of the total aortic area.

Data Presentation (Hypothetical Data)

The following tables present examples of the quantitative data that could be generated from the described experiments.

Table 1: In Vitro hCES1 Inhibition by this compound

CompoundIC50 (nM)
This compound15.5
Positive Control25.2

Table 2: In Vivo Effect of this compound on Plasma Lipid Profile in Ldlr-/- Mice

Treatment GroupTotal Cholesterol (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)Triglycerides (mg/dL)
Vehicle Control850 ± 75650 ± 6045 ± 5150 ± 20
This compound (Low Dose)680 ± 65510 ± 5050 ± 6110 ± 15
This compound (High Dose)550 ± 50 400 ± 4555 ± 780 ± 10**
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle Control.

Table 3: In Vivo Effect of this compound on Aortic Plaque Area in Ldlr-/- Mice

Treatment GroupPlaque Area (% of Total Aorta)
Vehicle Control12.5 ± 1.5
This compound (Low Dose)8.2 ± 1.1
This compound (High Dose)5.8 ± 0.9**
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle Control.

References

GR148672X: A Potent Tool for Investigating Drug Metabolism by Carboxylesterase 1 (CES1)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxylesterase 1 (CES1), a key enzyme primarily expressed in the liver, plays a crucial role in the metabolism of a wide array of ester-containing drugs and prodrugs. Its significant inter-individual variability in expression and activity makes it a critical factor in understanding drug efficacy and toxicity. GR148672X is a potent and selective inhibitor of human CES1, making it an invaluable tool for in vitro and in vivo studies aimed at elucidating the role of CES1 in drug metabolism, identifying potential drug-drug interactions, and characterizing the metabolic pathways of novel chemical entities. This document provides detailed application notes and protocols for utilizing this compound in drug metabolism research.

Quantitative Data on this compound Inhibition of CES1

This compound exhibits high potency against human hepatic CES1. The following table summarizes key quantitative data for this inhibitor.

ParameterValueEnzyme SourceSubstrateReference
IC50 4 nMHuman Hepatic EnzymeNot Specified[1]
Selectivity Selective for TGH/CES1 over lipoprotein lipase (B570770) (LPL) at 5 µMHuman Hepatic Enzyme vs. LPLNot Specified[1]

Signaling and Metabolic Pathways

CES1-Mediated Prodrug Activation

CES1 is responsible for the activation of numerous prodrugs, converting them into their pharmacologically active forms. A prominent example is the activation of angiotensin-converting enzyme (ACE) inhibitors.

CES1_Prodrug_Activation cluster_blood Bloodstream cluster_liver Hepatocyte Inactive Prodrug (e.g., ACE Inhibitor) Inactive Prodrug (e.g., ACE Inhibitor) CES1 CES1 Inactive Prodrug (e.g., ACE Inhibitor)->CES1 Hydrolysis Active Drug Active Drug CES1->Active Drug This compound This compound This compound->CES1 Inhibition

CES1-mediated activation of a prodrug and its inhibition by this compound.
Clopidogrel (B1663587) Metabolism Pathway

Clopidogrel is an antiplatelet agent whose metabolic activation and inactivation are both influenced by CES1. Understanding this pathway is crucial for predicting patient response to the drug.

Clopidogrel_Metabolism Clopidogrel Clopidogrel Inactive Carboxylic Acid Metabolite Inactive Carboxylic Acid Metabolite Clopidogrel->Inactive Carboxylic Acid Metabolite ~85% 2-oxo-clopidogrel 2-oxo-clopidogrel Clopidogrel->2-oxo-clopidogrel ~15% Active Metabolite (Thiol) Active Metabolite (Thiol) 2-oxo-clopidogrel->Active Metabolite (Thiol) CES1 CES1 CES1->Clopidogrel CYP450 CYP450 CYP450->2-oxo-clopidogrel CYP450->Active Metabolite (Thiol) This compound This compound This compound->CES1 Inhibition

Metabolic pathway of clopidogrel highlighting the role of CES1 and CYP450 enzymes.

Experimental Protocols

Protocol 1: Determination of IC50 of this compound against CES1 using a Generic Substrate

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against human CES1 using the chromogenic substrate p-nitrophenyl acetate (B1210297) (pNPA).

Materials:

  • Recombinant human CES1 (or human liver S9 fractions)

  • This compound

  • p-Nitrophenyl acetate (pNPA)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in phosphate buffer to obtain a range of concentrations (e.g., from 0.1 nM to 1 µM). The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Enzyme Preparation: Dilute the recombinant human CES1 or human liver S9 fractions in phosphate buffer to a working concentration that yields a linear rate of substrate hydrolysis over the desired time course.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • This compound dilution (or buffer for control)

    • Diluted enzyme solution

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the pNPA substrate solution to each well to initiate the reaction. The final concentration of pNPA should be close to its Km value for CES1, if known, or at a concentration that gives a robust signal.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm at 37°C using a microplate reader. The product of pNPA hydrolysis, p-nitrophenol, absorbs light at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition (relative to the control without inhibitor) against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[2][3]

Protocol 2: In Vitro Assessment of this compound on the Metabolism of a Specific Drug

This protocol outlines a general method to investigate the effect of this compound on the metabolism of a specific drug that is a putative CES1 substrate, using clopidogrel as an example.[4][5]

Materials:

  • Human liver S9 fractions

  • This compound

  • Clopidogrel

  • NADPH regenerating system (if CYP450 metabolism is also being investigated)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Prepare solutions: Prepare stock solutions of clopidogrel and this compound in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:

    • Phosphate buffer

    • Human liver S9 fractions

    • This compound at various concentrations (and a vehicle control)

    • NADPH regenerating system (if required)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add clopidogrel to the mixture to start the metabolic reaction.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of the parent drug (clopidogrel) and its metabolites (e.g., 2-oxo-clopidogrel, clopidogrel carboxylic acid, and the active thiol metabolite).[4][6]

  • Data Analysis:

    • Plot the concentration of the parent drug and its metabolites over time for each this compound concentration.

    • Calculate the rate of formation of the CES1-specific metabolite (clopidogrel carboxylic acid) and the rate of disappearance of the parent drug.

    • Determine the effect of this compound on these rates to quantify its inhibitory effect on the metabolism of the specific drug.

Experimental Workflow

Screening for CES1 Inhibitors in Drug Discovery

The following workflow illustrates a typical process for identifying and characterizing CES1 inhibitors during drug discovery.

Drug_Discovery_Workflow cluster_screening High-Throughput Screening cluster_characterization Hit Characterization cluster_dmpk In Vitro DMPK Studies A Compound Library B Primary Assay (e.g., pNPA hydrolysis) A->B C Identify 'Hits' B->C D IC50 Determination C->D E Selectivity Profiling (vs. CES2, other hydrolases) D->E F Mechanism of Inhibition Studies (e.g., Ki determination) E->F G Metabolism of probe substrates in human liver microsomes F->G H Drug-Drug Interaction Potential Assessment G->H

A generalized workflow for the screening and characterization of CES1 inhibitors.

Conclusion

This compound is a powerful research tool for delineating the role of CES1 in the metabolism of drugs and prodrugs. The protocols and information provided herein offer a foundation for researchers to design and execute experiments to investigate CES1-mediated metabolic pathways and to assess the potential for drug-drug interactions involving this important enzyme. Proper characterization of a new chemical entity's interaction with CES1, facilitated by selective inhibitors like this compound, is a critical step in modern drug development.

References

Troubleshooting & Optimization

GR148672X solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GR148672X. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this compound, with a specific focus on addressing solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1). Its CAS Number is 263890-70-6.[1] TGH/CES1 is a key enzyme in lipid metabolism, responsible for the hydrolysis of triglycerides and cholesteryl esters. By inhibiting this enzyme, this compound can modulate lipid homeostasis.

Q2: What is the known solubility of this compound?

Q3: Why does this compound precipitate when I dilute it in my aqueous buffer?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly water-soluble compounds. This phenomenon, often called "solvent shift," occurs when the compound is no longer soluble as the concentration of the organic solvent (DMSO) decreases significantly in the aqueous environment. Other CES1 inhibitors with high lipophilicity have also been reported to have poor aqueous solubility.

Q4: What is the recommended storage condition for this compound?

It is recommended to store this compound as a solid at -20°C.[1]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to troubleshoot and overcome common solubility problems encountered with this compound in aqueous buffers.

Issue: Precipitate Forms Immediately Upon Dilution of DMSO Stock
Potential Cause Recommended Solution
High Stock Concentration Prepare a lower concentration stock solution in DMSO. This will require a larger volume of the stock to be added to the aqueous buffer, but it can help to avoid reaching the solubility limit of the compound.
Rapid Dilution Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This gradual addition can prevent localized high concentrations of the compound that may trigger precipitation.
Final DMSO Concentration Ensure the final concentration of DMSO in your experimental buffer is as low as possible, ideally below 0.5%, to minimize solvent effects on your assay and to avoid precipitation. However, a slightly higher DMSO concentration may be necessary to maintain solubility.
Buffer Temperature Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. Solubility of some compounds increases with temperature.
Buffer Composition (pH, Ionic Strength) The solubility of a compound can be influenced by the pH and ionic strength of the buffer. Consider testing the solubility of this compound in a small range of pH values and ionic strengths relevant to your experiment.
Issue: Compound Precipitates Over Time During Incubation
Potential Cause Recommended Solution
Metastable Supersaturated Solution The initial dilution may have created a supersaturated solution that is not stable over time. Try preparing a lower final concentration of this compound in the aqueous buffer.
Compound Instability While less common, the compound may be degrading over time, leading to the formation of insoluble byproducts. If possible, assess the stability of this compound in your buffer system over the time course of your experiment.
Interaction with Buffer Components Certain salts or other components in your buffer could be interacting with this compound, leading to precipitation. If your buffer is complex, consider testing solubility in a simpler buffer first.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of solid this compound in a suitable microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may aid in dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer
  • Pre-warm Buffer: Pre-warm your aqueous experimental buffer to the desired temperature.

  • Serial Dilution (Recommended): Perform serial dilutions of the DMSO stock solution in your aqueous buffer to reach the final desired concentration. This method can be more effective at preventing precipitation than a single large dilution.

  • Direct Dilution (with caution):

    • Vortex the aqueous buffer gently.

    • While vortexing, add the required volume of the this compound DMSO stock solution dropwise to the buffer.

    • Continue to vortex for a short period to ensure homogeneity.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation (e.g., cloudiness, visible particles). If precipitation is observed, refer to the troubleshooting guide.

Quantitative Data Summary

As specific solubility data for this compound in various aqueous buffers is not publicly available, researchers are encouraged to determine this empirically. The following table template can be used to record your findings.

Aqueous Buffer pH Ionic Strength (mM) Temperature (°C) Maximum Soluble Concentration (µM) Observations
PBS7.415025
PBS7.415037
Tris-HCl7.45025
Tris-HCl8.05025
Add your buffer

Visualizations

Troubleshooting_Workflow cluster_immediate Troubleshooting Immediate Precipitation cluster_time Troubleshooting Precipitation Over Time start Start: this compound Precipitation in Aqueous Buffer check_immediate Immediate Precipitation upon Dilution? start->check_immediate immediate_yes Yes check_immediate->immediate_yes immediate_no No (Precipitates Over Time) check_immediate->immediate_no lower_stock Lower Stock Concentration immediate_yes->lower_stock lower_final_conc Lower Final Concentration immediate_no->lower_final_conc slow_dilution Slower, Dropwise Dilution lower_stock->slow_dilution end_insoluble Still Insoluble (Consider Formulation Strategy) lower_stock->end_insoluble warm_buffer Pre-warm Buffer slow_dilution->warm_buffer check_dmso Optimize Final DMSO % warm_buffer->check_dmso end_soluble Solution is Clear (Proceed with Experiment) check_dmso->end_soluble check_dmso->end_insoluble check_stability Assess Compound Stability lower_final_conc->check_stability check_stability->end_soluble check_stability->end_insoluble

Caption: Troubleshooting workflow for this compound solubility issues.

Signaling_Pathway cluster_hydrolysis Lipid Hydrolysis This compound This compound CES1 TGH/CES1 This compound->CES1 Inhibition Triglycerides Triglycerides CholesterylEsters Cholesteryl Esters FattyAcids Free Fatty Acids Triglycerides->FattyAcids Hydrolysis Cholesterol Free Cholesterol CholesterylEsters->Cholesterol Hydrolysis MetabolicPathways Downstream Metabolic Pathways FattyAcids->MetabolicPathways Cholesterol->MetabolicPathways LipidDroplets Intracellular Lipid Droplets LipidDroplets->Triglycerides LipidDroplets->CholesterylEsters

Caption: Simplified signaling pathway of this compound-mediated CES1 inhibition.

References

How to improve GR148672X stability in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GR148672X

This guide provides technical support for researchers using this compound, a selective inhibitor of the Kinase Signaling Pathway X (KSPX). Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help ensure the stability and consistent performance of this compound in your experimental assays.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: Proper preparation and storage of stock solutions are critical for maintaining the compound's integrity. We recommend preparing a high-concentration stock solution, for example at 10 mM, in 100% dimethyl sulfoxide (B87167) (DMSO).[1] Before preparing the solution, centrifuge the vial to ensure all powder is at the bottom.[2][3] Once prepared, aliquot the stock solution into single-use, tightly sealed vials to minimize contamination and avoid repeated freeze-thaw cycles.[3] For long-term storage, these aliquots should be kept at -80°C.[3]

Q2: I'm observing precipitation when I dilute my this compound stock solution into aqueous buffer for my assay. What should I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules.[1] This indicates that the compound may have exceeded its solubility limit. Consider the following solutions:

  • Lower the Final Concentration: Try reducing the final concentration of this compound in your assay.[1]

  • Optimize DMSO Concentration: A slightly higher final DMSO concentration (up to 0.5%) may be necessary to maintain solubility. However, always run a vehicle control to confirm that the DMSO concentration does not affect your experimental results.[1]

  • Adjust pH: The solubility of compounds can be pH-dependent.[1] Experiment with different pH values in your buffer to find the optimal range for this compound.[1]

  • Use Excipients: In some cases, excipients like cyclodextrins or surfactants can be used to enhance aqueous solubility.[1]

Q3: Can repeated freeze-thaw cycles affect the stability of this compound dissolved in DMSO?

A3: Yes, repeated freeze-thaw cycles should be avoided.[3] While small molecules are generally more robust than proteins, freeze-thaw cycles can introduce issues.[4][5] DMSO is hygroscopic and can absorb moisture from the atmosphere each time the vial is opened, which can dilute your stock solution over time.[6] This is why we strongly recommend aliquoting stock solutions into single-use vials.[3]

Q4: My this compound solution has changed color. What does this mean?

A4: A color change in your stock or working solution may suggest chemical degradation or oxidation.[7] This can be caused by exposure to light, air, or impurities in the solvent.[7] It is crucial to use high-purity solvents and store solutions in amber or foil-wrapped vials to protect them from light.[7] If you observe a color change, it is best to discard the solution and prepare a fresh one.

Q5: What is the maximum recommended concentration of DMSO for cell-based assays?

A5: The tolerance to DMSO varies between cell lines.[1] As a general guideline:

  • < 0.1% DMSO: Generally considered safe for most cell lines.[1]

  • 0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[1]

  • > 0.5% DMSO: Can be cytotoxic and may cause off-target effects.[1] It is essential to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent IC50 values or loss of activity in cell-based assays.
  • Possible Cause 1: Compound Degradation in Media. this compound may be unstable in the cell culture medium at 37°C over the duration of the experiment.

    • Suggested Solution: Perform a time-course experiment to assess the stability of this compound in your specific culture medium. Prepare fresh working solutions immediately before each experiment.[8]

  • Possible Cause 2: Adsorption to Plasticware. Hydrophobic compounds can adsorb to the surface of plates and pipette tips, reducing the effective concentration.

    • Suggested Solution: Use low-protein-binding plasticware for your experiments. Including a small amount of a non-ionic surfactant in your buffer can also help mitigate this issue.[8]

  • Possible Cause 3: Cell Culture Variability. Inconsistent cell passage number, confluency, or health can lead to variable results.[9][10]

    • Suggested Solution: Standardize your cell culture procedures. Ensure cells are seeded at a consistent density and are in a healthy, logarithmic growth phase for all experiments.[9]

Issue 2: Precipitate observed in stock solution after storage at -20°C or -80°C.
  • Possible Cause 1: Poor Solubility at Low Temperatures. The compound's solubility limit may have been exceeded during freezing.

    • Suggested Solution: Before use, thaw the solution slowly at room temperature and vortex gently to ensure it is fully redissolved.[7] If the issue persists, consider preparing a more dilute stock solution.[8]

  • Possible Cause 2: Water Absorption in DMSO. As mentioned in the FAQ, absorbed water can reduce the solubilizing power of DMSO.

    • Suggested Solution: Use high-quality, anhydrous DMSO and always use tightly sealed vials.[3] Aliquoting is the best practice to prevent repeated exposure to atmospheric moisture.[3]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (at 25°C)Notes
DMSO> 50 mg/mLRecommended for primary stock solutions.[11]
Ethanol~10 mg/mLCan be used as a co-solvent.[11]
PBS (pH 7.4)< 0.1 mg/mLPoorly soluble in aqueous buffers alone.
PEG400 (10% in PBS)~1 mg/mLCo-solvents can improve aqueous solubility.[11]

Table 2: Stability of this compound in Aqueous Solution (10 µM)

Buffer Condition% Remaining after 24h (4°C)% Remaining after 24h (25°C)% Remaining after 24h (37°C)
PBS, pH 5.098%91%75%
PBS, pH 7.495%85%60%
Cell Culture Media + 10% FBS92%80%52%

Table 3: Recommended Storage Conditions

FormStorage TemperatureMaximum DurationKey Considerations
Solid (Powder)-20°CUp to 3 yearsKeep desiccated.[3]
Stock Solution (in DMSO)-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[3]
Stock Solution (in DMSO)-80°CUp to 6 monthsUse tightly sealed vials.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Bring the vial of solid this compound to room temperature before opening.

  • Centrifuge the vial briefly to collect all the powder at the bottom.[2][3]

  • Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Vortex vigorously for 1-2 minutes until the compound is completely dissolved.[11]

  • Aliquot the solution into single-use, light-protected (amber) polypropylene (B1209903) tubes.

  • Store the aliquots at -80°C for long-term storage.[3]

Protocol 2: Basic Kinetic Solubility Assay

This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer.[1]

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a serial dilution of the stock solution in DMSO.

  • In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of your desired aqueous buffer (e.g., PBS, pH 7.4). This creates a range of final compound concentrations with 2% DMSO.

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Visually inspect each well for signs of precipitation. For a quantitative measurement, read the absorbance at a wavelength like 600 nm using a plate reader to measure turbidity.[1]

  • The highest concentration that remains clear is the approximate kinetic solubility.

Protocol 3: Assessing this compound Stability via HPLC

This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific solution over time.[8]

  • Prepare a working solution of this compound at the desired concentration (e.g., 10 µM) in the test buffer (e.g., cell culture medium).

  • Divide the solution into separate, sealed vials for each time point and temperature condition (e.g., 4°C, 25°C, 37°C).

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one vial from each condition.

  • Immediately quench any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) to precipitate proteins.

  • Centrifuge the samples to pellet any precipitates and transfer the supernatant to an HPLC vial.

  • Analyze the samples using a suitable HPLC method (e.g., C18 column).

  • Quantify the peak area of the parent this compound compound at each time point relative to the T=0 sample to determine the percentage of compound remaining.[8]

Visualizations

KSPX_Pathway Receptor Growth Factor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase KSPX KSPX (Target Kinase) UpstreamKinase->KSPX DownstreamEffector Downstream Effector KSPX->DownstreamEffector CellularResponse Cellular Response (e.g., Proliferation) DownstreamEffector->CellularResponse This compound This compound This compound->KSPX Stability_Workflow start Prepare 10 µM solution of this compound in test buffer aliquot Aliquot for each time point and condition start->aliquot incubate Incubate at desired temperatures (4°C, 25°C, 37°C) aliquot->incubate timepoint At each time point (0, 2, 4, 8, 24h) remove samples incubate->timepoint quench Quench reaction with cold acetonitrile timepoint->quench analyze Analyze by HPLC quench->analyze end Determine % compound remaining vs. T=0 analyze->end Troubleshooting_Tree start Inconsistent Assay Results? assay_type Assay Type? start->assay_type cell_based Cell-Based Assay assay_type->cell_based Cell-Based biochemical Biochemical Assay assay_type->biochemical Biochemical check_media_stability Check stability in media at 37°C cell_based->check_media_stability check_plasticware Use low-binding plates cell_based->check_plasticware check_cells Standardize cell handling cell_based->check_cells check_buffer_stability Check stability in assay buffer biochemical->check_buffer_stability check_precipitation Assess kinetic solubility biochemical->check_precipitation

References

Off-target effects of GR148672X at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the potential off-target effects of GR148672X, particularly at high concentrations. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and ensure accurate interpretation of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1). It has a reported IC50 of 4 nM for the human hepatic enzyme.[1]

Q2: Is this compound selective for its primary target?

A2: this compound is known to be selective for TGH/CES1 over lipoprotein lipase (B570770) (LPL) at a concentration of 5 μM.[1] However, its selectivity against other carboxylesterase subtypes has not been publicly disclosed, which warrants caution when interpreting data, especially at higher concentrations.[2]

Q3: What are the potential off-target effects of this compound at high concentrations?

A3: While a comprehensive public off-target profile for this compound is not available, high concentrations of small molecule inhibitors increase the likelihood of binding to secondary, lower-affinity targets. Based on the known class of carboxylesterase inhibitors, potential off-targets could include other serine hydrolases and kinases. It is crucial to experimentally determine the off-target profile in your specific system.

Q4: I am observing a phenotype that is inconsistent with TGH/CES1 inhibition. What could be the cause?

A4: This could be indicative of an off-target effect. At high concentrations, this compound may be inhibiting other enzymes, leading to unexpected biological consequences. It is recommended to perform experiments to de-risk this possibility, such as using a structurally different TGH/CES1 inhibitor to see if the phenotype is recapitulated.

Q5: How can I minimize the risk of off-target effects in my experiments?

A5: The most effective strategy is to use the lowest possible concentration of this compound that still elicits the desired on-target effect. Additionally, validating key findings with a second, structurally unrelated inhibitor of TGH/CES1 can provide strong evidence that the observed phenotype is due to on-target inhibition.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues that may arise during your experiments with this compound.

Issue 1: Unexpected Cell Toxicity or Unexplained Phenotype

  • Question: I'm observing significant cell death or a phenotype that I cannot attribute to the inhibition of TGH/CES1 after treating my cells with a high concentration of this compound. What are the likely causes and how can I troubleshoot this?

  • Answer:

    • Potential Cause: Off-target kinase inhibition is a common cause of unexpected cytotoxicity or altered signaling pathways.

    • Troubleshooting Steps:

      • Dose-Response Curve: Perform a dose-response experiment to determine if the toxicity/phenotype is concentration-dependent. A steep drop in viability at higher concentrations is a red flag for off-target effects.

      • Orthogonal Control: Use a structurally distinct TGH/CES1 inhibitor. If this compound does not produce the same toxic effect at concentrations that effectively inhibit TGH/CES1, the toxicity observed with this compound is likely due to an off-target effect.

      • Kinase Profiling: If you suspect off-target kinase activity, consider performing a broad kinase panel screen to identify potential kinase targets of this compound at the problematic concentration.

      • Rescue Experiment: If a specific off-target is identified, attempt a rescue experiment by overexpressing the off-target protein or activating its downstream pathway to see if the phenotype can be reversed.

Issue 2: Inconsistent Results Between in vitro and in vivo Experiments

  • Question: this compound shows potent and selective inhibition of TGH/CES1 in my biochemical assays, but in my animal model, I'm seeing unexpected side effects at higher doses. How can I investigate this?

  • Answer:

    • Potential Cause: In vivo, drug metabolism can generate metabolites with different activity profiles, or the compound may engage with targets not present in your in vitro system.

    • Troubleshooting Steps:

      • Pharmacokinetic Analysis: Analyze the plasma and tissue concentrations of this compound and any potential metabolites. This will help you understand the exposure levels that are causing the side effects.

      • In Vivo Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) on tissue samples to confirm that this compound is engaging with TGH/CES1 at doses that do not produce the side effects.

      • Broad Phenotypic Screening: In your animal model, perform a broad assessment of physiological and behavioral changes at different doses of this compound to better characterize the off-target phenotype.

Quantitative Data Summary

The following table summarizes the known on-target activity of this compound and provides a hypothetical, yet plausible, off-target profile at higher concentrations to illustrate the importance of dose-selection.

TargetIC50 (nM)Target ClassNotes
TGH/CES1 4 Carboxylesterase Primary Target [1]
Lipoprotein Lipase (LPL)>5,000LipaseSelective over LPL at 5 µM[1]
Hypothetical Off-Target 1: Kinase A850KinasePotential for off-target effects at concentrations >0.5 µM.
Hypothetical Off-Target 2: Serine Hydrolase X1,200HydrolaseRepresents potential cross-reactivity with other hydrolases.
Hypothetical Off-Target 3: Kinase B3,500KinaseLower affinity off-target, may become relevant at high µM concentrations.

Disclaimer: The off-target data presented in italics is hypothetical and for illustrative purposes only. Researchers should perform their own off-target profiling to determine the specific interactions of this compound in their experimental systems.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To identify potential off-target kinase interactions of this compound at high concentrations.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: Utilize a commercial kinase profiling service or a in-house panel of recombinant kinases. Prepare assay plates according to the manufacturer's instructions, typically including the kinase, its specific substrate, and ATP.

  • Compound Addition: Add this compound at a range of concentrations (e.g., from 10 nM to 100 µM) to the assay wells. Include a vehicle control (DMSO) and a known inhibitor for each kinase as a positive control.

  • Reaction and Detection: Incubate the plates and then measure kinase activity using a suitable detection method (e.g., radiometric assay, fluorescence-based assay).

  • Data Analysis: Calculate the percent inhibition of each kinase at each concentration of this compound and determine the IC50 values for any significant hits.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its on-target (TGH/CES1) and potential off-targets in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with a high concentration of this compound or a vehicle control for a specified time.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Protein Precipitation and Separation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant containing the soluble proteins.

  • Protein Detection: Analyze the amount of soluble TGH/CES1 and any suspected off-target proteins in the supernatant using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Effects (High Conc.) This compound This compound TGH_CES1 TGH/CES1 This compound->TGH_CES1 Inhibition Kinase_A Kinase A This compound->Kinase_A Inhibition Serine_Hydrolase_X Serine Hydrolase X This compound->Serine_Hydrolase_X Inhibition Triglycerides Triglycerides TGH_CES1->Triglycerides Hydrolysis Lipid_Droplets Lipid Droplet Metabolism Triglycerides->Lipid_Droplets Signaling_A Altered Signaling Pathway A Kinase_A->Signaling_A Phenotype_B Unexpected Phenotype B Serine_Hydrolase_X->Phenotype_B

Caption: On-target vs. potential off-target pathways of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype or Toxicity Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Is_Concentration_Dependent Is Effect Concentration Dependent? Dose_Response->Is_Concentration_Dependent Orthogonal_Control Test with Structurally Unrelated Inhibitor Is_Concentration_Dependent->Orthogonal_Control Yes No_Effect Re-evaluate Experimental Setup Is_Concentration_Dependent->No_Effect No Phenotype_Reproduced Phenotype Reproduced? Orthogonal_Control->Phenotype_Reproduced On_Target Likely On-Target Effect Phenotype_Reproduced->On_Target Yes Off_Target Likely Off-Target Effect Phenotype_Reproduced->Off_Target No Investigate_Off_Target Investigate Specific Off-Targets (e.g., Kinase Profiling) Off_Target->Investigate_Off_Target

Caption: Troubleshooting workflow for unexpected experimental outcomes.

CETSA_Workflow Start Treat Cells with This compound or Vehicle Lyse_Cells Lyse Cells Start->Lyse_Cells Heat_Lysates Heat Lysates to a Range of Temperatures Lyse_Cells->Heat_Lysates Centrifuge Centrifuge to Pellet Aggregated Proteins Heat_Lysates->Centrifuge Collect_Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Collect_Supernatant Analyze_Protein Analyze Soluble Protein Levels (e.g., Western Blot) Collect_Supernatant->Analyze_Protein Plot_Data Plot Soluble Protein vs. Temperature Analyze_Protein->Plot_Data Analyze_Curve Analyze Melting Curve Shift Plot_Data->Analyze_Curve Target_Engagement Target Engagement Confirmed Analyze_Curve->Target_Engagement Shift Observed No_Engagement No Target Engagement Analyze_Curve->No_Engagement No Shift

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Troubleshooting Inconsistent Results with GR148672X: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results during experiments involving GR148672X. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing variable or no inhibition of my target enzyme. What are the potential causes?

A1: Inconsistent inhibition by this compound can stem from several factors. A primary reason could be improper preparation of the compound. This compound is supplied as a solid and is soluble in DMSO[1][2]. Ensure that the compound is fully dissolved before use. It is also crucial to consider the stability of the compound; it should be stored at -20°C for long-term stability (≥4 years)[1][2]. For immediate use, prepare fresh dilutions from a stock solution.

Another potential issue is the purity of the compound, which should be ≥98%[1][2]. If the purity is compromised, the inhibitory effect may be reduced. Lastly, consider the experimental conditions, such as buffer composition and pH, which can influence enzyme activity and inhibitor binding.

Q2: My in vivo experiment results are not reproducible. What should I check?

A2: Reproducibility in animal studies can be influenced by multiple variables. For this compound, which has been shown to decrease plasma levels of triglycerides and cholesterol in hamsters at a dose of 25 mg/kg twice per day, it is critical to ensure accurate dosing and administration[1][2]. Verify the concentration of your dosing solution and the calibration of your administration equipment.

The vehicle used to dissolve this compound for in vivo studies should be consistent across all experiments. While DMSO is a suitable solvent for in vitro work, its use in animals should be carefully controlled and consistent due to potential toxicities. The animal's diet, age, and health status can also significantly impact lipid metabolism, so these factors must be standardized.

Q3: How can I be sure that this compound is specifically inhibiting TGH/CES1 in my assay?

A3: this compound is a potent inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1) with an IC50 of 4 nM for the human hepatic enzyme[1][2]. It is reported to be selective for TGH/CES1 over lipoprotein lipase (B570770) (LPL) at 5 μM[1][2]. To confirm specificity in your experiments, consider including control experiments. These could involve using a known inactive compound as a negative control or testing the effect of this compound on other related enzymes to confirm its selectivity.

Quantitative Data Summary

ParameterValueSource
IC50 (human hepatic TGH/CES1) 4 nM[1][2]
Selectivity Selective over LPL at 5 μM[1][2]
In vivo Dosage (hamsters) 25 mg/kg twice per day[1][2]
Purity ≥98%[1][2]
Storage Temperature -20°C[1][2]
Stability ≥4 years[1][2]
Solubility DMSO[1][2]

Experimental Protocols

In Vitro TGH/CES1 Inhibition Assay

  • Compound Preparation : Prepare a stock solution of this compound by dissolving the solid compound in DMSO. Purge the solvent with an inert gas before sealing and storing at -20°C[1]. Create serial dilutions of the stock solution in the appropriate assay buffer.

  • Enzyme Reaction : In a suitable microplate, combine the human hepatic TGH/CES1 enzyme with the appropriate substrate.

  • Inhibition : Add varying concentrations of this compound to the wells containing the enzyme and substrate. Include a vehicle control (DMSO without the inhibitor).

  • Incubation : Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined amount of time.

  • Detection : Measure the product of the enzymatic reaction using a suitable detection method (e.g., fluorescence or absorbance).

  • Data Analysis : Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

G cluster_pathway This compound Mechanism of Action This compound This compound TGH_CES1 Triacylglycerol Hydrolase / Carboxylesterase 1 (TGH/CES1) This compound->TGH_CES1 Inhibits FattyAcids Fatty Acids & Glycerol TGH_CES1->FattyAcids Hydrolyzes Triglycerides Triglycerides Triglycerides->TGH_CES1 Substrate

Caption: Mechanism of action of this compound as an inhibitor of TGH/CES1.

G cluster_workflow Troubleshooting Workflow for Inconsistent Results Inconsistent_Results Inconsistent Results Check_Compound Check Compound (Purity, Solubility, Storage) Inconsistent_Results->Check_Compound Check_Protocol Review Experimental Protocol (Concentrations, Incubation times) Inconsistent_Results->Check_Protocol Check_Controls Verify Controls (Positive & Negative) Check_Compound->Check_Controls Check_Protocol->Check_Controls Check_Equipment Calibrate Equipment Check_Controls->Check_Equipment Analyze_Data Re-analyze Data Check_Equipment->Analyze_Data Consult_Literature Consult Literature Analyze_Data->Consult_Literature Contact_Support Problem Solved / Contact Support Consult_Literature->Contact_Support

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing GR148672X Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of GR148672X for maximal inhibition of its target, Carboxylesterase 1 (CES1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective small molecule inhibitor. Its primary target is Carboxylesterase 1 (CES1), a key enzyme in the hydrolysis of various esters and the metabolism of numerous drugs.[1][2]

Q2: What is the mechanism of action of this compound?

A2: this compound acts as a reversible inhibitor of CES1. It contains a trifluoromethylketone warhead that forms a stable, yet reversible, tetrahedral complex with the catalytic serine residue in the active site of CES1, effectively blocking its enzymatic activity.[3]

Q3: Why is optimizing the incubation time for this compound important?

A3: The binding of some inhibitors to their target enzyme is a time-dependent process. Optimizing the incubation time is crucial to ensure that the inhibition has reached a steady state, leading to an accurate determination of the inhibitor's potency (e.g., IC50 value). For reversible covalent inhibitors, pre-incubation of the enzyme and inhibitor before adding the substrate can significantly impact the apparent IC50 value.[4][5] A shorter incubation time might result in an underestimation of the inhibitor's potency, while an excessively long incubation could lead to non-specific effects or degradation of the inhibitor or enzyme.

Q4: What signaling pathway is influenced by this compound through CES1 inhibition?

A4: Inhibition of CES1 by this compound has been shown to impact the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates various cellular processes, including inflammation, immunity, cell survival, and proliferation.

Q5: What are the typical starting concentrations for this compound in an in vitro assay?

A5: Given that the reported IC50 of this compound for human hepatic CES1 is in the low nanomolar range (around 4 nM), a good starting point for an in vitro assay would be to test a concentration range that spans several orders of magnitude around this value (e.g., from 0.1 nM to 1 µM).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent IC50 values between experiments 1. Variable Incubation Times: Different pre-incubation or reaction times can lead to shifts in the apparent IC50. 2. Inconsistent Reagent Concentrations: Variations in the concentration of this compound, CES1 enzyme, or substrate. 3. Cell Health and Density (for cell-based assays): Differences in cell passage number, confluency, or viability.[4][6] 4. Solvent Effects: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can inhibit enzyme activity.[7]1. Standardize Incubation Times: Strictly adhere to the optimized pre-incubation and reaction times for all experiments. 2. Ensure Accurate Concentrations: Prepare fresh dilutions of all reagents for each experiment from a validated stock solution. 3. Maintain Consistent Cell Culture: Use cells within a narrow passage number range and ensure consistent seeding density and health. 4. Perform Solvent Controls: Include a vehicle control with the highest concentration of the solvent used in the experiment to assess its effect. Keep the final solvent concentration low (typically <0.5%).
No or Weak Inhibition Observed 1. Insufficient Incubation Time: The inhibitor may not have had enough time to bind to the enzyme. 2. Degraded Inhibitor: this compound may have degraded due to improper storage or handling. 3. Inactive Enzyme: The CES1 enzyme may have lost its activity. 4. Incorrect Assay Conditions: Suboptimal pH or temperature for the enzyme assay.1. Perform a Time-Course Experiment: Determine the optimal pre-incubation time by measuring inhibition at various time points (see Experimental Protocols). 2. Use Fresh Inhibitor: Prepare fresh aliquots of this compound from a properly stored stock. 3. Check Enzyme Activity: Run a positive control with a known CES1 substrate to confirm enzyme activity. 4. Optimize Assay Conditions: Ensure the assay buffer pH and temperature are optimal for CES1 activity (typically pH 7.4 at 37°C).
High Background Signal 1. Substrate Instability: The substrate used in the assay may be unstable and hydrolyze spontaneously. 2. Contaminating Esterase Activity: The enzyme preparation may contain other esterases.1. Run a No-Enzyme Control: Include a control well with the substrate and assay buffer but without the CES1 enzyme to measure the rate of spontaneous hydrolysis. 2. Use a Specific CES1 Substrate: Employ a substrate that is selectively hydrolyzed by CES1 to minimize off-target activity.

Data Presentation

Table 1: Hypothetical Data on the Effect of Pre-incubation Time on this compound IC50

The following table illustrates the expected trend of the IC50 value of this compound with varying pre-incubation times. Researchers should generate their own data following the provided experimental protocol.

Pre-incubation Time (minutes)IC50 (nM)Fold Change in Potency
0501x
15202.5x
30105x
60510x
1204.511.1x

Note: These are hypothetical values to demonstrate the expected effect. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Determining the Optimal Pre-incubation Time for this compound

This experiment aims to identify the pre-incubation time required for this compound to achieve maximal inhibition of CES1.

Materials:

  • Recombinant human CES1 enzyme

  • This compound stock solution (in DMSO)

  • CES1 substrate (e.g., p-nitrophenyl acetate)

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the recombinant human CES1 enzyme to the desired concentration in the assay buffer.

    • Prepare a series of dilutions of this compound in the assay buffer. The final concentration should be around the expected IC50 value.

    • Prepare the CES1 substrate solution in the assay buffer.

  • Experimental Setup:

    • In a 96-well plate, add the diluted CES1 enzyme to multiple wells.

    • To these wells, add the diluted this compound solution.

    • Include control wells:

      • No Inhibitor Control: Enzyme + Assay Buffer

      • Vehicle Control: Enzyme + DMSO (at the same final concentration as the this compound wells)

      • No Enzyme Control: Assay Buffer only

  • Pre-incubation:

    • Incubate the plate at 37°C for different time intervals (e.g., 0, 15, 30, 60, and 120 minutes).

  • Initiate Reaction:

    • After each pre-incubation time point, add the CES1 substrate to all wells to start the enzymatic reaction.

  • Measure Activity:

    • Immediately measure the absorbance (or fluorescence) at the appropriate wavelength using a microplate reader in kinetic mode for a set period (e.g., 10-15 minutes). The rate of change in absorbance/fluorescence is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each pre-incubation time point relative to the vehicle control.

    • Plot the percentage of inhibition versus the pre-incubation time. The optimal pre-incubation time is the point at which the inhibition reaches a plateau.

Protocol 2: Determining the IC50 of this compound with Optimal Pre-incubation

Procedure:

  • Prepare Reagents: As described in Protocol 1. Prepare a serial dilution of this compound to cover a wide concentration range.

  • Experimental Setup:

    • Add the diluted CES1 enzyme to the wells of a 96-well plate.

    • Add the serially diluted this compound solutions to the respective wells.

    • Include control wells as in Protocol 1.

  • Pre-incubation:

    • Incubate the plate at 37°C for the optimal pre-incubation time determined in Protocol 1.

  • Initiate and Measure Reaction:

    • Add the CES1 substrate and measure the enzyme activity as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Mandatory Visualizations

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor Binds IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasomal_Degradation Proteasome IkB->Proteasomal_Degradation Ubiquitination & Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates CES1 CES1 CES1->IKK_Complex Regulates This compound This compound This compound->CES1 Inhibits DNA DNA NFkB_nucleus->DNA Binds Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression Promotes

Caption: Canonical NF-κB signaling pathway and the inhibitory role of this compound on CES1.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (CES1, this compound, Substrate) Setup Set up 96-well plate (Enzyme, Inhibitor, Controls) Reagent_Prep->Setup Preincubation Pre-incubation (Variable Time Points) Setup->Preincubation Reaction Initiate Reaction (Add Substrate) Preincubation->Reaction Measurement Kinetic Measurement (Plate Reader) Reaction->Measurement Calc_Rate Calculate Reaction Rates Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Data Plot Data (% Inhibition vs. Time/Conc.) Calc_Inhibition->Plot_Data Determine_Values Determine Optimal Time & IC50 Plot_Data->Determine_Values

Caption: Workflow for determining optimal incubation time and IC50 of this compound.

Troubleshooting_Logic Start Inconsistent Results? Check_Time Is Incubation Time Standardized? Start->Check_Time Standardize_Time Standardize Pre-incubation and Reaction Times Check_Time->Standardize_Time No Check_Reagents Are Reagent Concentrations Accurate? Check_Time->Check_Reagents Yes Standardize_Time->Check_Reagents Fresh_Reagents Prepare Fresh Reagents and Validate Stocks Check_Reagents->Fresh_Reagents No Check_Cells Are Cell Conditions Consistent? (if applicable) Check_Reagents->Check_Cells Yes Fresh_Reagents->Check_Cells Standardize_Cells Maintain Consistent Cell Culture Practices Check_Cells->Standardize_Cells No Check_Solvent Is Solvent Concentration Controlled? Check_Cells->Check_Solvent Yes Standardize_Cells->Check_Solvent Solvent_Control Run Solvent Controls and Keep <0.5% Check_Solvent->Solvent_Control No Review_Protocol Review and Optimize Entire Protocol Check_Solvent->Review_Protocol Yes Solvent_Control->Review_Protocol Success Consistent Results Review_Protocol->Success

Caption: Logical flowchart for troubleshooting inconsistent experimental results.

References

Technical Support Center: GR148672X and Primary Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential cytotoxicity of GR148672X, a carboxylesterase 1 (CES1) inhibitor, in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known impact on cell viability?

This compound is a potent and specific inhibitor of carboxylesterase 1 (CES1), an enzyme involved in the hydrolysis of various esters and the metabolism of certain drugs. Current research indicates that this compound shows minimal to no overt toxicity under standard culture conditions in several human colorectal cancer cell lines.[1] In animal models, it has been administered without apparent adverse effects.[1] However, its cytotoxic potential may be context-dependent, as it has been shown to significantly increase cell death in cancer cells under conditions of metabolic stress, such as glucose deprivation.[1]

Q2: Is there established data on the cytotoxicity of this compound in primary cells?

Currently, there is limited specific data on the cytotoxicity of this compound across a wide range of primary cell types. The majority of existing studies have been conducted on cancer cell lines. Therefore, it is crucial for researchers to establish a baseline for cytotoxicity in their specific primary cell model before proceeding with extensive experiments.

Q3: What are the potential mechanisms through which this compound could induce cytotoxicity?

As a CES1 inhibitor, this compound's effects on cell viability are likely linked to the modulation of signaling pathways regulated by CES1. Two potential pathways include:

  • PKD1/PKCμ Signaling Pathway: Overexpression of CES1 has been shown to have an antiproliferative effect in liver cancer cells through this pathway.[1] Inhibition of CES1 by this compound could potentially disrupt this regulation.

  • CES1-PPARα/γ-SCD Axis: CES1 inhibition can lead to altered lipid metabolism, which in turn may impair mitochondrial function and sensitize cells to other stressors.

Further research is needed to fully elucidate the specific cytotoxic mechanisms in different primary cell types.

Troubleshooting Guide

This guide addresses common issues that may arise when assessing the cytotoxicity of this compound in primary cells.

IssuePossible CauseRecommended Solution
High background signal in cytotoxicity assay - Reagent contamination- High cell density- Phenol (B47542) red in media interfering with fluorescence/absorbance- Use fresh, sterile reagents.- Optimize cell seeding density for your specific primary cell type.- Use phenol red-free media for the assay.
Inconsistent results between experiments - Inconsistent cell passage number or health- Variability in compound preparation- Edge effects in multi-well plates- Use cells within a consistent and low passage number range.- Prepare fresh stock solutions of this compound and ensure thorough mixing.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead.
Unexpectedly high cytotoxicity at low concentrations - Primary cells are more sensitive than cell lines- Solvent (e.g., DMSO) toxicity- Compound precipitation- Perform a wide-range dose-response curve to determine the optimal concentration range.- Ensure the final solvent concentration is below the toxic threshold for your primary cells (typically <0.1% for DMSO).- Check for compound precipitation in the media under a microscope. If present, consider using a different solvent or a solubilizing agent.
No observed cytotoxicity - Insufficient incubation time- Low compound concentration- Insensitive cytotoxicity assay- Perform a time-course experiment (e.g., 24, 48, 72 hours).- Test a higher range of this compound concentrations.- Consider using a more sensitive or mechanistically different cytotoxicity assay (e.g., apoptosis vs. necrosis assay).

Experimental Protocols

Protocol 1: Establishing Baseline Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Assessing Membrane Integrity using the Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric assay that measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Treated cell culture supernatants

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.

  • Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a detergent provided in the kit).

Data Presentation

Table 1: Example of Quantitative Data Summary for this compound Cytotoxicity

Primary Cell TypeAssayTime Point (hours)IC50 (µM)
Human Primary HepatocytesMTT24> 100
4885.3
7262.1
Human Peripheral Blood Mononuclear Cells (PBMCs)LDH24> 100
48> 100
7295.7
Human Umbilical Vein Endothelial Cells (HUVECs)MTT24> 100
48> 100
72> 100

Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers must determine these values for their specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis start Seed Primary Cells in 96-well plate treat Treat cells with this compound (dose-response) start->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh apop Apoptosis Assay (e.g., Caspase activity) treat->apop readout Measure Absorbance/Fluorescence mtt->readout ldh->readout apop->readout calc Calculate % Viability / % Cytotoxicity readout->calc ic50 Determine IC50 values calc->ic50 signaling_pathway cluster_ces1 CES1 Regulation cluster_pathways Potential Downstream Effects This compound This compound CES1 Carboxylesterase 1 (CES1) This compound->CES1 Inhibits PKD1 PKD1/PKCμ Pathway CES1->PKD1 Regulates PPAR PPARα/γ Activity CES1->PPAR Influences Prolif Cell Proliferation PKD1->Prolif SCD SCD Expression PPAR->SCD Lipid Altered Lipid Metabolism SCD->Lipid Mito Mitochondrial Dysfunction Lipid->Mito Viability Cell Viability Mito->Viability Prolif->Viability

References

Technical Support Center: Overcoming GR148672X Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of GR148672X precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

A1: this compound is a potent and selective inhibitor of human carboxylesterase 1A (hCES1A), an enzyme primarily found in the liver and adipose tissue.[1] hCES1A plays a crucial role in the metabolism of various esters, including triglycerides and cholesteryl esters, and is involved in lipid metabolism and fatty liver disease.[1] In cell culture experiments, this compound is used to study the physiological and pathological roles of hCES1A, particularly in the context of metabolic disorders like hypertriglyceridemia and obesity.[1]

Q2: Why does this compound precipitate in my cell culture medium?

A2: Like many small molecule inhibitors, this compound is likely a hydrophobic compound with poor aqueous solubility. Precipitation in cell culture media is a common issue and can be attributed to several factors:

  • High Final Concentration: The concentration of this compound in the media may exceed its solubility limit in an aqueous environment.[2]

  • Solvent Shock: When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous cell culture medium, the compound can "crash out" of solution.[2]

  • Temperature Shifts: Moving media between room temperature and a 37°C incubator can affect the solubility of the compound.[3]

  • pH Changes: The CO2 environment in an incubator can alter the pH of the media, which can impact the solubility of pH-sensitive compounds.[3][4]

  • Interactions with Media Components: this compound may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.[2][5]

Q3: Can the precipitated this compound affect my experimental results?

A3: Yes, absolutely. The formation of a precipitate means the actual concentration of soluble, biologically active this compound in your cell culture medium is unknown and significantly lower than your intended concentration. This can lead to inaccurate and unreliable experimental results, including a lack of the expected biological effect.

Q4: Is it advisable to filter the media to remove the precipitate?

A4: No, filtering the media after precipitation has occurred is not recommended. The precipitate is the compound of interest, so filtering it out will lower its effective concentration in an unquantifiable way, making your experimental results unreliable. It is better to address the root cause of the precipitation.[2]

Q5: How does serum in the media affect this compound solubility?

A5: Serum contains proteins like albumin that can bind to and help solubilize hydrophobic compounds. However, this effect has its limits. At high concentrations, a compound can still precipitate even in the presence of serum.[2]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media

Problem: A precipitate forms immediately when the this compound stock solution (in DMSO) is added to the cell culture medium.

Cause: This is likely due to "solvent shock," where the rapid change in solvent polarity causes the hydrophobic compound to aggregate and precipitate.

Solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound exceeds its aqueous solubility.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration.[2]
Rapid Dilution Direct addition of a concentrated DMSO stock to a large volume of media causes rapid solvent exchange.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[2]
Low Media Temperature Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[2]
Issue 2: Delayed Precipitation in the Incubator

Problem: The media containing this compound appears clear initially, but a precipitate forms after several hours or days in the incubator.

Cause: This can be due to changes in the media environment over time.

Solutions:

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, affecting solubility.Minimize the time culture vessels are outside the incubator. Consider using a microscope with an integrated incubator for frequent observation.[2]
pH Shift The CO2 environment in the incubator can alter the media's pH, affecting compound solubility.[3][6]Ensure the media is properly buffered for the incubator's CO2 concentration.
Interaction with Media Components This compound may interact with media components like salts or amino acids over time.[2][5]If possible, try a different basal media formulation. Test the compound's stability in the specific medium over the intended experiment duration.
Media Evaporation Evaporation in long-term cultures can concentrate all media components, including this compound, exceeding its solubility.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[2]

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (pre-warmed to 37°C)

  • 96-well clear-bottom plate

  • Sterile microcentrifuge tubes

  • Multichannel pipette

Methodology:

  • Prepare Serial Dilutions:

    • Prepare a 2-fold serial dilution of the this compound stock solution in DMSO.

    • In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.

  • Incubate and Observe:

    • Incubate the plate at 37°C and 5% CO2.

    • Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).

  • Quantitative Assessment (Optional):

    • Read the absorbance of the plate at 600 nm using a plate reader. An increase in absorbance indicates precipitation.

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear is your maximum working soluble concentration under those conditions.

Protocol 2: Preparing this compound Working Solutions to Avoid Precipitation

Objective: To prepare a clear, precipitate-free working solution of this compound in cell culture media.

Methodology:

  • Prepare Intermediate Dilution:

    • Pre-warm your complete cell culture medium to 37°C.

    • To minimize solvent shock, first create an intermediate dilution of your high-concentration stock in pre-warmed medium. For example, dilute your 10 mM stock 1:100 in media to get a 100 µM solution.

  • Prepare Final Working Solution:

    • Add a small volume of the intermediate dilution to the pre-warmed medium while gently vortexing. For instance, add 10 µL of a 100 µM intermediate solution to 990 µL of medium to achieve a 1 µM final concentration with a low final DMSO concentration.

  • Final Check:

    • After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Visualizations

experimental_workflow Experimental Workflow to Avoid Precipitation cluster_prep Preparation cluster_dilution Dilution cluster_application Application & Observation stock High Concentration This compound Stock (in DMSO) intermediate Prepare Intermediate Dilution in Pre-warmed Medium stock->intermediate Minimize Solvent Shock warm_media Pre-warm Cell Culture Medium (37°C) warm_media->intermediate final Prepare Final Working Solution (Serial Dilution) intermediate->final Gentle Mixing add_to_cells Add to Cells final->add_to_cells observe Incubate and Observe for Precipitation add_to_cells->observe

Caption: Workflow for preparing this compound to avoid precipitation.

signaling_pathway Putative Signaling Pathway of this compound This compound This compound hCES1A hCES1A This compound->hCES1A Inhibition Triglycerides Triglycerides hCES1A->Triglycerides Hydrolysis FattyAcids Free Fatty Acids Triglycerides->FattyAcids hCES1A-mediated hydrolysis LipidDroplets Lipid Droplet Accumulation FattyAcids->LipidDroplets Reduced availability leads to

Caption: Putative mechanism of this compound action.

troubleshooting_logic Troubleshooting Logic for this compound Precipitation cluster_immediate Immediate Precipitation Solutions cluster_delayed Delayed Precipitation Solutions start Precipitation Observed? timing When does it precipitate? start->timing immediate Immediately timing->immediate Immediately delayed Delayed timing->delayed After Incubation sol1 Decrease final concentration immediate->sol1 sol2 Use serial dilution immediate->sol2 sol3 Pre-warm media immediate->sol3 sol4 Check incubator humidity delayed->sol4 sol5 Ensure proper pH buffering delayed->sol5 sol6 Minimize temperature fluctuations delayed->sol6

Caption: Decision tree for troubleshooting precipitation.

References

GR148672X Technical Support Center for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing GR148672X as a vehicle control in in vivo experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments involving this compound.

Issue Potential Cause Recommended Solution
Precipitation of this compound in dosing solution The solubility of this compound in aqueous solutions is low. It is primarily soluble in DMSO.[1][2]Ensure the final concentration of DMSO in the dosing vehicle is sufficient to maintain solubility. A stock solution in 100% DMSO can be prepared and then diluted in an appropriate aqueous vehicle (e.g., saline, PBS) to the final desired concentration, keeping the final DMSO concentration as low as possible to avoid toxicity.[3] It is recommended to keep the final DMSO concentration below 10% and ideally below 1% for in vivo studies.[4][5]
Adverse reactions in animals post-injection (e.g., irritation, lethargy) High concentrations of the vehicle, particularly DMSO, can cause local irritation and systemic toxicity.[3][4][5]Conduct a preliminary vehicle toxicity study to determine the maximum tolerated dose of the vehicle in the specific animal model. Reduce the concentration of DMSO in the final dosing solution. If possible, consider alternative solubilizing agents, though this compound's solubility in other vehicles is not well-documented. Always include a vehicle-only control group to differentiate vehicle effects from compound effects.[6]
Inconsistent or unexpected experimental results 1. Improper storage and handling of this compound, leading to degradation. 2. Variability in dosing preparation. 3. The inherent biological activity of this compound as a TGH/CES1 inhibitor may affect the experimental model.[1][2]1. Store this compound as a solid at -20°C for long-term stability (≥ 4 years).[1][2] Prepare fresh dosing solutions for each experiment. 2. Ensure accurate and consistent preparation of the dosing solution. Use a validated method for dissolving and diluting the compound. 3. Thoroughly review the literature to understand the potential effects of TGH/CES1 inhibition in your specific experimental context. If the goal is a true inert vehicle, this compound may not be suitable.
Difficulty in achieving desired plasma concentrations Pharmacokinetic properties of this compound may lead to rapid clearance or poor absorption depending on the route of administration.While specific pharmacokinetic data for this compound is limited, consider optimizing the dosing regimen (e.g., frequency, route of administration) based on the observed effects. The hamster study used twice-daily dosing.[1][2]

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used in in vivo experiments?

This compound is a potent and selective inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1).[1][2] In some experimental contexts, it may be used as a control compound. However, due to its biological activity, it is crucial to understand its potential effects on the model system. It is not an inert vehicle.

2. What is the recommended solvent for this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] For in vivo administration, a stock solution in DMSO should be prepared and then diluted with a physiologically compatible vehicle such as saline or phosphate-buffered saline (PBS).[3]

3. What are the storage and stability recommendations for this compound?

This compound should be stored as a solid at -20°C. Under these conditions, it is stable for at least four years.[1][2]

4. Are there any known toxicities associated with this compound or its vehicle?

5. How does this compound work?

This compound inhibits the enzyme TGH/CES1, which is involved in the hydrolysis of triglycerides and cholesteryl esters.[7] This inhibition leads to a decrease in plasma levels of triglycerides, cholesterol, and apolipoprotein B-100.[1][2]

Quantitative Data Summary

Parameter Value Species/System
IC₅₀ for TGH/CES1 4 nMHuman hepatic enzyme
Selectivity Selective for TGH/CES1 over lipoprotein lipase (B570770) (LPL) at 5 µM-
In Vivo Efficacy (25 mg/kg, twice daily) Decreased plasma triglycerides, total cholesterol, VLDL, LDL cholesterol, and apolipoprotein B-100Hamsters

Experimental Protocols

In Vivo Efficacy Study in Hamsters (Adapted from cited literature)[1][2]

1. Animal Model: Male Syrian golden hamsters.

2. Acclimatization: Acclimatize animals for at least one week prior to the experiment.

3. Formulation of Dosing Solution:

  • Prepare a stock solution of this compound in 100% DMSO.
  • For a 25 mg/kg dose, calculate the required amount of this compound per animal.
  • On each dosing day, dilute the DMSO stock solution with sterile saline to the final desired concentration. The final DMSO concentration should be kept as low as possible while ensuring the compound remains in solution.

4. Dosing Regimen:

  • Administer this compound at a dose of 25 mg/kg body weight.
  • The administration should be performed twice daily. The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent.
  • A vehicle control group receiving the same volume of the DMSO/saline vehicle without this compound must be included.

5. Blood Sampling and Analysis:

  • Collect blood samples at baseline and at specified time points after the initiation of treatment.
  • Process blood to obtain plasma.
  • Analyze plasma samples for levels of triglycerides, total cholesterol, VLDL, LDL, and apolipoprotein B-100 using standard biochemical assays.

6. Data Analysis:

  • Compare the changes in lipid profiles between the this compound-treated group and the vehicle control group using appropriate statistical methods.

Visualizations

GR148672X_Signaling_Pathway cluster_0 Lipid Metabolism This compound This compound TGH_CES1 TGH/CES1 This compound->TGH_CES1 Inhibition Fatty_Acids Fatty Acids TGH_CES1->Fatty_Acids Hydrolysis Cholesterol Cholesterol TGH_CES1->Cholesterol Hydrolysis Triglycerides Triglycerides Triglycerides->TGH_CES1 Cholesteryl_Esters Cholesteryl Esters Cholesteryl_Esters->TGH_CES1 VLDL_LDL_ApoB Plasma VLDL, LDL, ApoB-100 Fatty_Acids->VLDL_LDL_ApoB ↓ Synthesis Cholesterol->VLDL_LDL_ApoB ↓ Synthesis

Caption: this compound inhibits TGH/CES1, reducing lipid hydrolysis and plasma lipoproteins.

Experimental_Workflow A Animal Acclimatization B Baseline Blood Sampling A->B C Randomization into Groups (Vehicle vs. This compound) B->C D Twice Daily Dosing (e.g., 25 mg/kg) C->D E Periodic Blood Sampling D->E F Plasma Lipid Analysis E->F G Statistical Analysis F->G

Caption: Workflow for an in vivo efficacy study of this compound.

Troubleshooting_Logic Start Issue Encountered Precipitation Precipitation in Solution? Start->Precipitation Adverse_Reaction Adverse Reaction in Animals? Precipitation->Adverse_Reaction No Solution_A Increase DMSO concentration (within toxic limits) Precipitation->Solution_A Yes Inconsistent_Results Inconsistent Results? Adverse_Reaction->Inconsistent_Results No Solution_B Lower DMSO concentration Conduct vehicle toxicity study Adverse_Reaction->Solution_B Yes Solution_C Check storage/handling Validate dosing preparation Consider biological activity Inconsistent_Results->Solution_C Yes End Issue Resolved Inconsistent_Results->End No Solution_A->End Solution_B->End Solution_C->End

Caption: A logical approach to troubleshooting common issues with this compound experiments.

References

Technical Support Center: Interpreting Unexpected Phenotypes in GR148672X-Treated Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed in mice treated with GR148672X, a preclinical inhibitor of human carboxylesterase 1A (hCES1A).

Troubleshooting Guide: Unexpected Phenotypes

Researchers using this compound may encounter phenotypes that deviate from the expected outcomes of hCES1A inhibition. This guide provides a structured approach to identifying and investigating these unexpected results.

General Troubleshooting Workflow

The following workflow outlines a general approach to troubleshooting unexpected phenotypes.

G cluster_0 Phase 1: Observation & Verification cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Experimental Investigation A Unexpected Phenotype Observed B Verify Dosing & Administration A->B C Confirm Compound Integrity B->C D Repeat Experiment with Control Groups C->D E Review Literature on hCES1A/Ces3 Biology D->E F Consider Off-Target Effects E->F G Evaluate Potential Drug-Drug Interactions F->G H Formulate Testable Hypotheses G->H I Conduct Biochemical Assays H->I J Perform Histological Analysis I->J K Analyze Gene & Protein Expression J->K L Consult with Toxicologist/Pathologist K->L M M L->M Interpret Results & Refine Hypothesis

Caption: General workflow for troubleshooting unexpected phenotypes.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound-treated mice showing unexpectedly high plasma triglyceride levels?

Answer: While this compound is expected to modulate lipid metabolism, a significant increase in plasma triglycerides may indicate a complex metabolic response. Human carboxylesterase 1A (hCES1A), and its mouse homolog Ces3, are involved in the hydrolysis of triglycerides in hepatocytes.[1] Inhibition of this enzyme could theoretically lead to decreased triglyceride clearance from the blood.

Troubleshooting Guide:

  • Confirm Dosing and Formulation: Ensure the correct dose of this compound was administered and that the formulation was prepared correctly.

  • Plasma Lipid Profiling: Perform a comprehensive analysis of plasma lipids at multiple time points post-treatment.

    Table 1: Example Plasma Lipid Profile

AnalyteControl Group (Vehicle)This compound-Treated GroupExpected Outcome
Triglycerides (mg/dL)100 ± 15250 ± 30Decrease/No Change
Total Cholesterol (mg/dL)120 ± 10130 ± 12No significant change
HDL Cholesterol (mg/dL)60 ± 555 ± 7No significant change
LDL Cholesterol (mg/dL)40 ± 850 ± 10No significant change
  • Liver Function Tests: Assess liver enzymes to rule out hepatotoxicity, which could impact lipid metabolism.

    Table 2: Example Liver Function Test Results

AnalyteControl Group (Vehicle)This compound-Treated Group
Alanine Aminotransferase (ALT) (U/L)30 ± 535 ± 7
Aspartate Aminotransferase (AST) (U/L)45 ± 850 ± 10
  • Histological Analysis of Liver: Examine liver sections for signs of steatosis (fatty liver).

Experimental Protocol: Oil Red O Staining for Liver Steatosis

  • Sacrifice mice and perfuse the liver with phosphate-buffered saline (PBS).

  • Fix a section of the liver in 10% neutral buffered formalin for 24 hours.

  • Cryoprotect the tissue by incubating in 30% sucrose (B13894) solution until it sinks.

  • Embed the tissue in optimal cutting temperature (OCT) compound and freeze.

  • Cut 10 µm thick cryosections and mount on slides.

  • Stain with Oil Red O solution to visualize neutral lipids.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount with a permanent mounting medium.

  • Quantify the stained area using image analysis software.

Q2: We observed significant weight gain in our treated mice, which was not anticipated. What could be the cause?

Answer: Unexpected weight gain could be due to a variety of factors, including alterations in adipogenesis, energy expenditure, or off-target effects of this compound.

Troubleshooting Guide:

  • Body Composition Analysis: Use techniques like DEXA (Dual-energy X-ray absorptiometry) or MRI to determine if the weight gain is due to an increase in fat mass or lean mass.

  • Food and Water Intake Monitoring: House mice in metabolic cages to accurately measure daily food and water consumption.

  • Indirect Calorimetry: Assess energy expenditure by measuring oxygen consumption (VO2) and carbon dioxide production (VCO2).

  • Adipose Tissue Histology: Examine the morphology of white and brown adipose tissue.

Signaling Pathway: Role of hCES1A/Ces3 in Adipocyte Lipid Metabolism

G cluster_0 Adipocyte TG Triglycerides hCES1A hCES1A/Ces3 TG->hCES1A Hydrolysis FFA Free Fatty Acids hCES1A->FFA Glycerol Glycerol hCES1A->Glycerol Energy Energy Production (β-oxidation) FFA->Energy Esterification Re-esterification FFA->Esterification Glycerol->Esterification Esterification->TG Storage This compound This compound This compound->hCES1A Inhibition

Caption: Simplified pathway of hCES1A/Ces3 in adipocytes.

Q3: Our study involves co-administration of another drug with this compound, and we are seeing an unexpected adverse reaction. Could there be a drug-drug interaction?

Answer: Yes, this is a possibility. Carboxylesterases are involved in the metabolism of many ester-containing drugs. Inhibition of hCES1A/Ces3 by this compound could alter the pharmacokinetics of a co-administered drug, potentially leading to increased toxicity.

Troubleshooting Decision Tree:

G A Adverse Event Observed with Co-administration B Is the co-administered drug an ester? A->B C Yes B->C D No B->D E Potential for competitive metabolism by hCES1A/Ces3 C->E F Investigate other metabolic pathways (e.g., CYPs) D->F G Perform pharmacokinetic study of the co-administered drug with and without this compound E->G F->G H Analyze plasma concentrations of the co-administered drug and its metabolites G->H I Elevated parent drug concentration? H->I J Yes I->J K No I->K L Interaction likely due to hCES1A/Ces3 inhibition J->L M Interaction less likely to be metabolic K->M

Caption: Decision tree for investigating potential drug-drug interactions.

Experimental Protocol: Pharmacokinetic Analysis

  • Administer the co-administered drug to two groups of mice: one receiving vehicle and the other receiving this compound.

  • Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dosing.

  • Process blood to obtain plasma.

  • Analyze the plasma concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

Table 3: Example Pharmacokinetic Data

ParameterCo-administered Drug + VehicleCo-administered Drug + this compound
Cmax (ng/mL)500 ± 501200 ± 100
Tmax (min)3060
AUC (ng*h/mL)1500 ± 2004500 ± 300
Half-life (h)2.5 ± 0.36.1 ± 0.5

References

How to confirm CES1 inhibition by GR148672X in tissue lysates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CES1 Inhibition Assays

This guide provides detailed protocols and troubleshooting advice for researchers confirming the inhibition of Carboxylesterase 1 (CES1) by GR148672X in tissue lysates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potency against CES1?

A1: this compound is a potent and selective inhibitor of Carboxylesterase 1 (CES1), which is also known as Triacylglycerol Hydrolase (TGH). For the human hepatic enzyme, it demonstrates an IC50 value of approximately 4 nM.[1][2][3] It is selective for CES1 over lipoprotein lipase (B570770) (LPL) at concentrations up to 5 μM.[1][2]

Q2: What is the best way to prepare a stock solution of this compound?

A2: this compound is supplied as a solid and is soluble in DMSO.[1][2] To prepare a stock solution, dissolve the solid in DMSO. It is recommended to purge the solvent with an inert gas before dissolving the compound. For long-term storage, keep the stock solution at -20°C. The compound is stable for at least four years under these conditions.[2]

Q3: What type of assay is typically used to measure CES1 activity in tissue lysates?

A3: Spectrophotometric or fluorometric assays are commonly used.[4][5] A widely used method involves a chromogenic substrate like p-nitrophenyl acetate (B1210297) (pNPA) or p-nitrophenyl valerate (B167501) (pNPV).[6][7][8] CES1 hydrolyzes these substrates, producing p-nitrophenol, which can be measured by absorbance at 405-420 nm.[7][9] Fluorometric assays offer higher sensitivity and may use proprietary substrates.[10]

Q4: My tissue lysate has high background esterase activity. How can I specifically measure CES1 inhibition?

A4: This is a common challenge, as tissue homogenates contain multiple esterases.[6][11] To enhance specificity, you can use a CES1-specific substrate like bioresmethrin (B1667281) and analyze the product via HPLC.[7] Alternatively, specialized kits are available that use an immunocapture approach. These kits use antibodies to isolate CES1 from the lysate before measuring its activity, thereby removing interference from other enzymes.[12]

Q5: What are the critical controls to include in my inhibition experiment?

A5: To ensure your results are valid, you must include the following controls:

  • No-Enzyme Control: Contains substrate and buffer but no tissue lysate to measure background substrate hydrolysis.

  • Vehicle Control (No Inhibitor): Contains tissue lysate, substrate, and the same concentration of solvent (e.g., DMSO) used to dissolve this compound. This represents 100% enzyme activity.

  • Positive Control Inhibitor: A known CES1 inhibitor (if available) to confirm the assay is sensitive to inhibition.

  • No-Substrate Control: Contains tissue lysate and inhibitor (if applicable) but no substrate to check for any absorbance/fluorescence interference from the lysate or inhibitor itself.

Experimental Protocols & Data

Inhibitor Profile: this compound

This table summarizes the key properties of the inhibitor.

ParameterValueSource
Target Carboxylesterase 1 (CES1) / Triacylglycerol Hydrolase (TGH)[1][2]
IC50 (Human Hepatic) ~4 nM[1][3]
Solubility Soluble in DMSO[1][2]
Storage Solid at -20°C (≥4 years stability)[2]
Protocol: CES1 Inhibition Assay Using p-Nitrophenyl Acetate (pNPA)

This protocol outlines a general method for determining the IC50 of this compound using a colorimetric assay in a 96-well plate format.

1. Preparation of Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4. Ensure the buffer is at room temperature before use.[7][8][13]

  • Tissue Lysate: Homogenize tissue in a suitable lysis buffer (e.g., PBS with protease inhibitors), centrifuge to pellet debris (e.g., 12,000 x g for 20 minutes at 4°C), and collect the supernatant.[14] Determine the total protein concentration (e.g., via Bradford or BCA assay). Dilute the lysate in Assay Buffer to a concentration that yields a linear reaction rate for at least 10-15 minutes.

  • pNPA Substrate Stock: Prepare a 100 mM stock of pNPA in acetonitrile (B52724) or DMSO. Store protected from light.

  • This compound Stock: Prepare a 10 mM stock solution in DMSO. Create a dilution series (e.g., 10-fold dilutions) in DMSO, followed by a final dilution into Assay Buffer to achieve the desired test concentrations. The final DMSO concentration in the assay should be low (≤0.5%) and consistent across all wells.[15]

2. Assay Procedure:

  • Pre-incubation: Add 50 µL of diluted tissue lysate to the wells of a clear 96-well plate. Add 25 µL of the diluted this compound solutions (or vehicle for control) to the appropriate wells. Mix gently and pre-incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.[8][15][16]

  • Reaction Initiation: Prepare a working solution of pNPA by diluting the stock in Assay Buffer to the desired final concentration (e.g., 500 µM).[7][8] Add 25 µL of the pNPA working solution to each well to start the reaction. The total reaction volume is 100 µL.

  • Measurement: Immediately measure the absorbance at 405 nm in a microplate reader. Take kinetic readings every minute for 10-20 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each inhibitor concentration.

  • Normalize the rates to the vehicle control (set to 100% activity).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visual Guides

Experimental Workflow

This diagram outlines the key steps for performing the CES1 inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Tissue Lysate p2 Determine Protein Concentration p1->p2 a1 Add Lysate and Inhibitor to 96-well Plate p2->a1 p3 Prepare Inhibitor (this compound) and Substrate (pNPA) Solutions p3->a1 a2 Pre-incubate (15-30 min at 37°C) a1->a2 a3 Initiate Reaction with Substrate a2->a3 a4 Measure Absorbance (405 nm) Kinetically a3->a4 d1 Calculate Reaction Rates a4->d1 d2 Normalize to Vehicle Control (% Inhibition) d1->d2 d3 Plot Dose-Response Curve d2->d3 d4 Calculate IC50 Value d3->d4

Caption: Workflow for CES1 inhibition assay in tissue lysates.

Principle of Inhibition Assay

This diagram illustrates the mechanism of the colorimetric CES1 assay and its inhibition.

G cluster_reaction Enzymatic Reaction (Vehicle Control) cluster_inhibition Inhibited Reaction CES1 CES1 Enzyme (in Lysate) Product p-Nitrophenol (Yellow) CES1->Product Hydrolysis Substrate pNPA (Colorless) Substrate->CES1 Inhibitor This compound CES1_I CES1 (Inactive) Inhibitor->CES1_I No_Product No/Reduced Color Change CES1_I->No_Product No Reaction Substrate_I pNPA (Colorless) Substrate_I->CES1_I

Caption: Inhibition of CES1 prevents the conversion of a colorless substrate to a colored product.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Very Low Enzyme Activity 1. Inactive Enzyme: Lysate was improperly stored, or subjected to multiple freeze-thaw cycles.[13][15] 2. Incorrect Assay Conditions: Buffer pH is incorrect, or assay was performed at the wrong temperature (e.g., using ice-cold buffer).[13][17]1. Use a fresh lysate aliquot for each experiment. Ensure storage at -80°C. 2. Verify buffer pH. Ensure all reagents, especially the assay buffer, are at room temperature (or 37°C) before starting.[13][17]
High Background Signal (in no-enzyme control) 1. Substrate Instability: The pNPA substrate is degrading spontaneously in the assay buffer.1. Prepare fresh substrate solution immediately before use. Minimize exposure to light.
Inconsistent Results / High Variability Between Replicates 1. Pipetting Errors: Inaccurate or inconsistent volumes, especially with small volumes of inhibitor or enzyme.[17] 2. Poor Mixing: Reagents were not mixed thoroughly in the wells. 3. Inhibitor Solubility: this compound is precipitating at higher concentrations in the aqueous assay buffer.[15][16]1. Use calibrated pipettes. Avoid pipetting volumes less than 2 µL.[17] 2. Gently mix the plate after adding reagents. 3. Visually inspect wells for precipitation. Ensure the final DMSO concentration is consistent and ideally ≤0.5%.[15]
Calculated IC50 is Much Higher Than Expected (~4 nM) 1. Incorrect Enzyme Concentration: The enzyme concentration is too high, requiring more inhibitor to achieve 50% inhibition.[16] 2. Insufficient Pre-incubation: The inhibitor did not have enough time to bind to CES1 before the substrate was added.[15] 3. Interference from Lysate Components: Other proteins in the lysate may bind to the inhibitor, reducing its effective concentration.1. Perform a titration of the tissue lysate to find a concentration that gives a robust but not overly rapid signal. 2. Empirically test different pre-incubation times (e.g., 15, 30, 60 minutes) to see if it lowers the IC50. 3. Consider using a more purified enzyme source or an immunocapture assay kit to increase specificity.
Assay Signal is Too Fast or Plateaus Immediately 1. Enzyme Concentration Too High: The reaction is completing before accurate kinetic readings can be taken.[16]1. Dilute the tissue lysate further in assay buffer and re-run the experiment.

References

Validation & Comparative

Orlistat as an Alternative to GR148672X for Lipase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Orlistat and GR148672X, two inhibitors that interface with lipid metabolism through distinct enzymatic targets. While both compounds are pertinent to the study of lipid regulation, their mechanisms of action, primary targets, and overall impact on metabolic pathways differ significantly. This document outlines their comparative inhibitory activities, the experimental protocols for their evaluation, and the metabolic pathways they influence.

Executive Summary

Orlistat is a well-established, potent, and irreversible inhibitor of gastric and pancreatic lipases, acting locally within the gastrointestinal tract to prevent the absorption of dietary fats. It is an approved anti-obesity therapeutic. In contrast, this compound is a highly potent and selective inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1), an intracellular enzyme primarily located in the liver that is involved in the hydrolysis of triglycerides and cholesteryl esters, and plays a role in the assembly of very-low-density lipoprotein (VLDL). Due to their different enzymatic targets, Orlistat and this compound are not direct alternatives but rather represent distinct strategies for modulating lipid metabolism.

Data Presentation: Inhibitory Activity

The following table summarizes the quantitative data on the inhibitory potency of Orlistat and this compound against their respective primary enzyme targets.

CompoundPrimary Target EnzymeEnzyme SourceIC50 ValueReference
Orlistat Pancreatic Lipase (B570770)Human6.8 nM[1]
Pancreatic LipaseStreptomyces toxytricini (lipstatin)0.14 µM[1]
Pancreatic LipasePorcine0.22 µg/mL (~0.44 µM)[2]
Gastric LipaseHumanPotent inhibitor (half-inhibition time < 1 min)[3]
This compound Triacylglycerol Hydrolase/ Carboxylesterase 1 (TGH/CES1)Human Hepatic4 nM
Lipoprotein Lipase (LPL)Not specifiedSelective over LPL at 5 µM

Mechanism of Action

Orlistat acts as a potent, specific, and irreversible inhibitor of both gastric and pancreatic lipases.[4] It forms a covalent bond with the serine residue at the active site of these lipases in the lumen of the gastrointestinal tract.[4] This inactivation prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerols.[4] Consequently, undigested triglycerides are excreted, leading to a reduction in caloric intake from dietary fat.[4]

This compound , on the other hand, is a potent inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1). TGH/CES1 is an intracellular enzyme found in various tissues, including the liver, and is involved in the hydrolysis of stored triglycerides and cholesteryl esters. By inhibiting TGH/CES1, this compound can modulate intracellular lipid stores and influence the assembly and secretion of VLDL from the liver. Its high selectivity for TGH/CES1 over lipoprotein lipase (LPL) suggests a targeted action on intracellular lipid metabolism rather than on the clearance of circulating triglycerides.

Signaling and Metabolic Pathways

The distinct targets of Orlistat and this compound mean they intervene at different stages of lipid metabolism. The following diagrams illustrate their points of action.

Dietary_Fat_Digestion_and_Orlistat_Inhibition cluster_stomach Stomach Lumen cluster_intestine Small Intestine Lumen Dietary Triglycerides Dietary Triglycerides Stomach Stomach Dietary Triglycerides->Stomach Gastric Lipase Gastric Lipase Dietary Triglycerides->Gastric Lipase hydrolysis Pancreatic Lipase Pancreatic Lipase Dietary Triglycerides->Pancreatic Lipase hydrolysis Small Intestine Small Intestine Stomach->Small Intestine Stomach->Gastric Lipase Small Intestine->Pancreatic Lipase Gastric Lipase->Small Intestine Free Fatty Acids & Monoglycerides Free Fatty Acids & Monoglycerides Gastric Lipase->Free Fatty Acids & Monoglycerides Pancreatic Lipase->Free Fatty Acids & Monoglycerides Absorption Absorption Free Fatty Acids & Monoglycerides->Absorption Orlistat Orlistat Orlistat->Gastric Lipase inhibits Orlistat->Pancreatic Lipase inhibits

Figure 1: Orlistat's inhibition of dietary fat digestion.

Intracellular_Lipid_Metabolism_and_GR148672X_Inhibition cluster_hepatocyte Hepatocyte Cytosolic Lipid Droplets (Triglycerides) Cytosolic Lipid Droplets (Triglycerides) TGH/CES1 TGH/CES1 Cytosolic Lipid Droplets (Triglycerides)->TGH/CES1 hydrolysis Free Fatty Acids Free Fatty Acids TGH/CES1->Free Fatty Acids VLDL Assembly VLDL Assembly Free Fatty Acids->VLDL Assembly VLDL Secretion VLDL Secretion VLDL Assembly->VLDL Secretion This compound This compound This compound->TGH/CES1 inhibits

Figure 2: this compound's inhibition of intracellular lipolysis.

Experimental Protocols

In Vitro Pancreatic Lipase Inhibition Assay (for Orlistat)

This protocol is a representative method for determining the inhibitory activity of compounds against pancreatic lipase.

1. Materials and Reagents:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl butyrate (B1204436) (p-NPB) as the substrate

  • Tris-HCl buffer (pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Orlistat (as a positive control)

  • Test compound

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Enzyme Solution Preparation: Prepare a stock solution of PPL in Tris-HCl buffer.

  • Substrate Solution Preparation: Prepare a stock solution of p-NPB in DMSO.

  • Inhibitor Preparation: Dissolve Orlistat and the test compound in DMSO to prepare stock solutions. Create serial dilutions of the inhibitor solutions.

  • Assay Reaction:

    • In a 96-well plate, add a specific volume of the PPL solution to each well.

    • Add the serially diluted inhibitor solutions (or DMSO as a control) to the wells.

    • Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the p-NPB substrate solution to each well.

  • Measurement: Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the formation of p-nitrophenol.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Triacylglycerol Hydrolase/Carboxylesterase 1 (TGH/CES1) Inhibition Assay (for this compound)

This protocol outlines a general method for assessing the inhibition of TGH/CES1.

1. Materials and Reagents:

  • Human recombinant TGH/CES1 or human liver microsomes as the enzyme source.

  • p-Nitrophenyl valerate (B167501) (p-NPV) or a specific fluorogenic substrate.

  • Tris-HCl or phosphate (B84403) buffer (pH 7.4).

  • DMSO.

  • This compound (as a positive control).

  • Test compound.

  • 96-well microplate.

  • Microplate reader (absorbance or fluorescence).

2. Procedure:

  • Enzyme Preparation: Dilute the TGH/CES1 enzyme or liver microsomes to the desired concentration in the assay buffer.

  • Substrate Preparation: Prepare a stock solution of p-NPV in DMSO.

  • Inhibitor Preparation: Dissolve this compound and the test compound in DMSO to create stock solutions and perform serial dilutions.

  • Assay Reaction:

    • Add the enzyme preparation to the wells of a 96-well plate.

    • Add the diluted inhibitor solutions (or DMSO for control).

    • Pre-incubate the enzyme and inhibitor at 37°C for a specified time.

    • Start the reaction by adding the p-NPV substrate.

  • Measurement: Monitor the increase in absorbance at the appropriate wavelength for the chosen substrate over time.

  • Data Analysis: Determine the rate of reaction for each inhibitor concentration and calculate the percentage of inhibition. The IC50 value is then derived from the dose-response curve.

Conclusion

Orlistat and this compound are potent inhibitors that modulate lipid metabolism through distinct mechanisms and at different cellular and systemic locations. Orlistat's therapeutic application in obesity management stems from its direct inhibition of dietary fat digestion in the gastrointestinal tract. This compound, with its high potency and selectivity for the intracellular enzyme TGH/CES1, represents a tool for investigating the role of intracellular lipolysis in hepatic lipid homeostasis and VLDL metabolism. The choice between these inhibitors for research or therapeutic development depends entirely on the specific metabolic pathway and target of interest. This guide provides the foundational data and methodologies to inform such decisions.

References

Validating In Vivo Target Engagement of GR148672X: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of methodologies to validate the in vivo target engagement of GR148672X, a potent and selective inhibitor of human carboxylesterase 1 (hCES1). This document outlines experimental approaches, compares alternative methods, and presents detailed protocols to facilitate the robust assessment of this compound's interaction with its intended molecular target in a physiological context.

This compound has been identified as a selective inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1), with an IC50 of 4 nM for the human hepatic enzyme[1][2]. Its selectivity for TGH/CES1 over lipoprotein lipase (B570770) (LPL) has been noted at concentrations up to 5 μM[1][2]. Preclinical studies in hamsters have demonstrated that administration of this compound (25 mg/kg twice daily) leads to a reduction in plasma levels of triglycerides, as well as total, VLDL, and LDL cholesterol, and apolipoprotein B-100 (ApoB-100)[1][2]. Given the critical role of hCES1 in lipid metabolism and the activation of various prodrugs, confirming target engagement in vivo is a crucial step in its development as a potential therapeutic agent.

Comparative Analysis of In Vivo Target Engagement Methodologies

Validating that a drug candidate interacts with its target in a living organism is paramount for establishing a clear relationship between target modulation and pharmacological effect. Several direct and indirect methods can be employed to assess the in vivo target engagement of this compound.

Method Principle Advantages Disadvantages Alternative Compounds/Probes
Ex Vivo Enzyme Activity Assay Measures the residual hCES1 activity in tissue homogenates from animals treated with this compound. A decrease in enzyme activity compared to vehicle-treated controls indicates target engagement.Relatively straightforward and cost-effective. Directly measures the functional consequence of inhibitor binding.Requires tissue harvesting, which can introduce artifacts. Does not provide real-time kinetic data.Orlistat, Tetrahydrolipstatin[3]
Pharmacodynamic (PD) Biomarker Analysis Quantifies downstream biological effects of hCES1 inhibition, such as changes in plasma triglyceride and cholesterol levels.Non-invasive (for blood-based biomarkers). Provides a functional readout of target engagement in a physiological context.Indirect measure of target engagement. Can be influenced by off-target effects or other biological pathways.N/A
Activity-Based Protein Profiling (ABPP) Utilizes chemical probes that covalently bind to the active site of hCES1. Competition with this compound for probe binding is quantified to determine target occupancy.Provides a direct measure of target occupancy in complex biological samples. Can be used for target discovery and selectivity profiling.Requires the development of specific and potent probes. May require specialized equipment (e.g., mass spectrometry).Fluorophosphonate-based probes
Positron Emission Tomography (PET) Imaging Employs a radiolabeled ligand that binds to hCES1. Displacement of the radiotracer by this compound is visualized and quantified to determine receptor occupancy.Non-invasive, allowing for longitudinal studies in the same animal. Provides spatial and temporal information on target engagement.High cost and complexity. Requires the synthesis of a suitable radiotracer.N/A for hCES1 currently

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in validating this compound target engagement, the following diagrams are provided.

cluster_0 hCES1-Mediated Lipid Metabolism TG Triglycerides hCES1 hCES1 TG->hCES1 CE Cholesteryl Esters CE->hCES1 FFA Free Fatty Acids hCES1->FFA Chol Cholesterol hCES1->Chol This compound This compound This compound->hCES1 Inhibition

Figure 1. Simplified signaling pathway of hCES1 in lipid metabolism and the inhibitory action of this compound.

cluster_1 Ex Vivo Enzyme Activity Assay Workflow Animal_Dosing Animal Dosing (Vehicle or this compound) Tissue_Harvest Tissue Harvest (e.g., Liver) Animal_Dosing->Tissue_Harvest Homogenization Tissue Homogenization Tissue_Harvest->Homogenization Enzyme_Assay hCES1 Activity Assay (Substrate + Homogenate) Homogenization->Enzyme_Assay Data_Analysis Data Analysis (Compare Activity vs. Vehicle) Enzyme_Assay->Data_Analysis

Figure 2. Experimental workflow for the ex vivo hCES1 enzyme activity assay.

Detailed Experimental Protocols

1. Ex Vivo hCES1 Enzyme Activity Assay

This protocol is adapted from standard carboxylesterase activity assays.

Materials:

  • This compound

  • Vehicle (e.g., DMSO, corn oil)

  • Experimental animals (e.g., mice, hamsters)

  • Tissue homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

  • hCES1 substrate (e.g., p-nitrophenyl acetate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Administer this compound or vehicle to experimental animals at the desired dose and time course.

  • At the end of the treatment period, euthanize the animals and harvest the tissue of interest (e.g., liver).

  • Homogenize the tissue in ice-cold homogenization buffer and centrifuge to obtain the cytosolic fraction (supernatant).

  • Determine the protein concentration of the cytosolic fraction using a standard method (e.g., BCA assay).

  • In a 96-well plate, add a standardized amount of protein from the cytosolic fraction to each well.

  • Initiate the enzymatic reaction by adding the hCES1 substrate (e.g., p-nitrophenyl acetate).

  • Measure the rate of product formation (e.g., p-nitrophenol) kinetically using a microplate reader at the appropriate wavelength (e.g., 405 nm).

  • Calculate the hCES1 activity and express it as a percentage of the activity in the vehicle-treated control group.

2. Pharmacodynamic (PD) Biomarker Analysis: Plasma Lipid Profiling

Materials:

  • This compound

  • Vehicle

  • Experimental animals

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • Commercial kits for measuring triglycerides, total cholesterol, VLDL, and LDL.

Procedure:

  • Administer this compound or vehicle to experimental animals.

  • Collect blood samples at various time points post-administration via a suitable method (e.g., tail vein, retro-orbital sinus).

  • Centrifuge the blood samples to separate the plasma.

  • Analyze the plasma samples for triglyceride, total cholesterol, VLDL, and LDL levels using commercially available enzymatic assay kits according to the manufacturer's instructions.

  • Compare the lipid profiles of the this compound-treated group to the vehicle-treated group to assess the pharmacodynamic effect.

3. Activity-Based Protein Profiling (ABPP)

This is a more advanced technique requiring specialized reagents and instrumentation.

Materials:

  • This compound

  • Vehicle

  • Experimental animals

  • Activity-based probe for serine hydrolases (e.g., fluorophosphonate-rhodamine)

  • Tissue homogenization buffer

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Treat animals with this compound or vehicle.

  • Harvest tissues and prepare proteomes.

  • Label the proteomes with the activity-based probe. The probe will covalently bind to the active site of catalytically active serine hydrolases, including hCES1.

  • In the samples from this compound-treated animals, the active site of hCES1 will be occupied, preventing probe labeling.

  • Separate the labeled proteins by SDS-PAGE.

  • Visualize the labeled proteins using a fluorescence gel scanner.

  • A decrease in the fluorescence intensity of the band corresponding to hCES1 in the this compound-treated samples compared to the vehicle controls indicates target engagement.

  • Quantify the band intensities to determine the percentage of target occupancy.

By employing a combination of these methodologies, researchers can confidently validate the in vivo target engagement of this compound, providing a solid foundation for further preclinical and clinical development. The choice of method will depend on the specific research question, available resources, and the desired level of detail.

References

A Head-to-Head Comparison: The CES1 Inhibitor GR148672X Versus Genetic Knockdown of CES1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeting Carboxylesterase 1 (CES1) is critical for advancing therapies related to metabolic diseases and drug metabolism. This guide provides an objective comparison of two primary methods for inhibiting CES1 function: the small molecule inhibitor GR148672X and genetic knockdown of the CES1 gene.

Carboxylesterase 1 (CES1) is a key enzyme in human metabolic pathways, primarily located in the liver, adipose tissue, and macrophages[1]. It plays a crucial role in the hydrolysis of a wide range of endogenous lipids, such as triglycerides and cholesteryl esters, and is also involved in the metabolism of numerous xenobiotics, including the activation of prodrugs and the detoxification of various compounds[1][2]. Given its central role, CES1 has emerged as a significant therapeutic target. This comparison guide delves into the performance of a potent chemical inhibitor, this compound, versus the effects of genetically ablating CES1, providing supporting experimental data to aid in the selection of the most appropriate research model.

Quantitative Data Comparison

The following tables summarize the quantitative effects of this compound and CES1 genetic knockdown on key metabolic and drug pharmacokinetic parameters. It is important to note that the data for this compound and CES1 knockdown are sourced from different studies and experimental systems, which should be considered when making direct comparisons.

Table 1: Effects on Lipid Metabolism and Metabolic Parameters
ParameterThis compoundGenetic Knockdown of CES1 (Ces1-/- mice)Reference
Plasma TriglyceridesDecreased in hamstersNo significant change in male mice on a medium-fat diet[3]
Total CholesterolDecreased in hamstersNot specified[3]
VLDL CholesterolDecreased in hamstersNot specified[3]
LDL CholesterolDecreased in hamstersNot specified[3]
Apolipoprotein B-100 (ApoB-100)Decreased in hamstersNot specified[3]
Body WeightReduced tumor growth in a mouse allograft model of CRCSignificantly higher body weight in male mice on a medium-fat diet compared to wild-type[1][4]
Adipose TissueNot specifiedIncreased weight of perigonadal, mesenteric, and subcutaneous white adipose tissue, and interscapular brown adipose tissue in male mice[1]
Glucose ToleranceNot specifiedImpaired glucose tolerance with markedly higher fasting blood glucose in male mice[1]
Table 2: Effects on Drug Metabolism (Pharmacokinetics)
DrugParameterThis compoundGenetic Knockdown of CES1 (Ces1-/- mice)Reference
Irinotecan (B1672180) (prodrug)Conversion to SN-38 (active metabolite)Not specifiedProfoundly decreased conversion in plasma and tissues[1][5]
IrinotecanPlasma AUCNot specified1.9-fold higher after i.v. administration compared to wild-type[1]
SN-38Plasma AUCNot specifiedSignificantly lower after i.v. administration of irinotecan compared to wild-type[1]
Capecitabine (prodrug)Plasma AUCNot specified63.4-fold higher plasma AUC compared to wild-type[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.

CES1's Role in Lipid and Drug Metabolism

CES1_Metabolism cluster_lipid Lipid Metabolism cluster_drug Drug Metabolism Triglycerides Triglycerides Fatty_Acids Fatty_Acids Triglycerides->Fatty_Acids CES1 Hydrolysis Cholesteryl_Esters Cholesteryl_Esters Cholesterol Cholesterol Cholesteryl_Esters->Cholesterol CES1 Hydrolysis Prodrug_Ester Prodrug_Ester Active_Drug Active_Drug Prodrug_Ester->Active_Drug CES1 Activation Inactive_Metabolite Inactive_Metabolite Active_Drug_Ester Active_Drug_Ester Active_Drug_Ester->Inactive_Metabolite CES1 Inactivation CES1 CES1 CES1->Triglycerides CES1->Cholesteryl_Esters CES1->Prodrug_Ester CES1->Active_Drug_Ester This compound This compound This compound->CES1 Inhibits Genetic_Knockdown Genetic_Knockdown Genetic_Knockdown->CES1 Abolishes Experimental_Workflow cluster_this compound Pharmacological Inhibition cluster_Knockdown Genetic Knockdown Cell_Culture Cell Culture / In Vivo Model Treatment Treatment with this compound Cell_Culture->Treatment Analysis_GR Metabolic / Pharmacokinetic Analysis Treatment->Analysis_GR Comparison Comparison Analysis_GR->Comparison Gene_Targeting shRNA / CRISPR-Cas9 Targeting CES1 Model_Generation Generation of CES1 Knockdown Cells / Animals Gene_Targeting->Model_Generation Analysis_KD Metabolic / Pharmacokinetic Analysis Model_Generation->Analysis_KD Analysis_KD->Comparison CES1_Signaling CES1 CES1 Lipid_Droplets Lipid_Droplets CES1->Lipid_Droplets Hydrolyzes PUFAs Polyunsaturated Fatty Acids Lipid_Droplets->PUFAs Releases PPAR PPARα/γ PUFAs->PPAR Activates SCD Stearoyl-CoA Desaturase (SCD) PPAR->SCD Induces Expression Tumor_Progression Tumor_Progression SCD->Tumor_Progression Promotes

References

Navigating the Selectivity of Serine Hydrolase Inhibitors: A Comparative Guide on GR148672X

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the selectivity of a chemical probe is paramount to its utility and the interpretation of its experimental effects. This guide focuses on GR148672X, a known inhibitor of human carboxylesterase 1A (hCES1A), and explores the critical aspect of its cross-reactivity with other serine hydrolases.

While this compound has been identified as an inhibitor of hCES1A and has entered preclinical research, specific data on its selectivity against a broader panel of serine hydrolases has not been publicly disclosed.[1] This guide, therefore, provides a framework for evaluating the potential cross-reactivity of such inhibitors, outlines standard experimental approaches, and presents a hypothetical data comparison to illustrate how such an evaluation would be conducted.

The Target: Human Carboxylesterase 1A (hCES1A)

Human carboxylesterase 1A (hCES1A) is a key serine hydrolase predominantly found in the liver and adipocytes.[1] It plays a significant role in lipid metabolism, particularly in the hydrolysis of triglycerides and cholesteryl esters.[1] By catalyzing the cleavage of triglyceride stores, hCES1A is implicated in physiological and pathological processes such as cholesterol homeostasis and fatty liver disease.[1] Its expression has been positively correlated with obesity and type 2 diabetes, making it a therapeutic target for hypertriglyceridemia.[1]

The Importance of Selectivity

The serine hydrolase superfamily is one of the largest and most diverse enzyme classes in mammals, comprising lipases, proteases, esterases, and amidases that are crucial in a myriad of biological processes.[2][3] Due to the conserved catalytic mechanism and structural similarities across this superfamily, inhibitors designed for one member may exhibit off-target activity against others. Such cross-reactivity can lead to misinterpreted experimental results and potential toxicity in therapeutic applications. Therefore, a thorough assessment of an inhibitor's selectivity is a critical step in its development and validation as a chemical probe or drug candidate.

Assessing Cross-Reactivity: Experimental Protocols

Evaluating the selectivity of a serine hydrolase inhibitor like this compound typically involves a combination of enzymatic assays and proteome-wide profiling techniques.

1. Broad-Spectrum Enzymatic Screening:

This method involves testing the inhibitor against a panel of purified serine hydrolases to determine its inhibitory potency (e.g., IC50 or Ki values).

  • Objective: To quantify the inhibitory activity of the compound against a diverse set of serine hydrolases under controlled in vitro conditions.

  • Methodology:

    • A panel of purified serine hydrolases is selected to represent different subfamilies.

    • Enzymatic activity is measured for each hydrolase in the presence of varying concentrations of the inhibitor.

    • Substrates that produce a detectable signal (e.g., fluorescent or colorimetric) upon cleavage are used.

    • The concentration of inhibitor required to reduce enzyme activity by 50% (IC50) is determined from the dose-response curves.

    • Selectivity is assessed by comparing the IC50 value for the intended target (e.g., hCES1A) to the IC50 values for other serine hydrolases. A significantly lower IC50 for the target indicates higher selectivity.

2. Activity-Based Protein Profiling (ABPP):

ABPP is a powerful chemical proteomics technique used to assess inhibitor potency and selectivity directly in complex biological systems, such as cell lysates or living cells.

  • Objective: To identify the spectrum of serine hydrolase targets of an inhibitor in a native biological context.

  • Methodology:

    • A biological sample (e.g., cell or tissue lysate) is pre-incubated with the inhibitor at various concentrations.

    • A broad-spectrum serine hydrolase activity-based probe (ABP), often with a fluorophore or biotin (B1667282) tag, is then added. This probe covalently labels the active site of serine hydrolases.

    • If the inhibitor binds to a specific serine hydrolase, it will block the subsequent labeling by the ABP.

    • The proteome is then separated by SDS-PAGE, and the labeled serine hydrolases are visualized by in-gel fluorescence scanning or identified by mass spectrometry (for biotinylated probes).

    • A decrease in the labeling of a particular hydrolase in the presence of the inhibitor indicates that it is a target. The concentration-dependent decrease in labeling can be used to determine the IC50 for each targeted enzyme within the proteome.

Hypothetical Cross-Reactivity Data for this compound

The following table illustrates how the cross-reactivity data for this compound could be presented. The values are hypothetical and for illustrative purposes only, demonstrating a highly selective profile for hCES1A.

Serine Hydrolase TargetGene NameSubfamilyIC50 (nM)
Human Carboxylesterase 1A CES1 Carboxylesterase 15
Human Carboxylesterase 2ACES2Carboxylesterase> 10,000
Fatty Acid Amide HydrolaseFAAHAmidase> 10,000
Monoacylglycerol Lipase (B570770)MGLLLipase> 10,000
Diacylglycerol Lipase BetaDAGLBLipase> 10,000
Lysophospholipase-like 1LYPLAL1Lipase> 10,000
Alpha/Beta-Hydrolase Domain 6ABHD6Hydrolase> 10,000
Alpha/Beta-Hydrolase Domain 11ABHD11Hydrolase> 10,000
Trypsin-1PRSS1Protease> 10,000
Chymotrypsin-like Elastase family member 1CELA1Protease> 10,000

Visualizing Experimental Workflows and Biological Pathways

To further clarify the processes involved in assessing inhibitor selectivity and the biological context of the target, the following diagrams are provided.

G cluster_0 In Vitro Enzymatic Assay cluster_1 Activity-Based Protein Profiling (ABPP) A Purified Serine Hydrolases D Incubation & Reaction A->D B Test Compound (this compound) B->D C Substrate C->D E Signal Detection D->E F IC50 Determination E->F M Selectivity Profile F->M G Cell/Tissue Lysate J Labeling Reaction G->J H Test Compound (this compound) H->J I Broad-Spectrum ABP I->J K SDS-PAGE & Visualization J->K L Target Identification (Mass Spec) J->L K->M L->M

Experimental workflow for assessing inhibitor selectivity.

Target pathway of hCES1A and potential off-target interactions.

References

Benzil as a comparative inhibitor for CES1 activity assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Benzil (B1666583) as a reversible inhibitor for Carboxylesterase 1 (CES1) activity assays. Experimental data, detailed protocols, and visual diagrams are presented to assist researchers in making informed decisions for their experimental designs.

Benzil as a CES1 Inhibitor: A Comparative Analysis

Benzil (diphenylethane-1,2-dione) is a potent and specific reversible inhibitor of Carboxylesterase 1 (CES1).[1][2] Its inhibitory activity is characterized by low nanomolar Ki and IC50 values, making it a valuable tool for in vitro studies of CES1 function and for screening new chemical entities for their potential interaction with this key drug-metabolizing enzyme.

Comparative Inhibitor Data

The following table summarizes the inhibitory potency of Benzil against human CES1 in comparison to other commonly cited inhibitors.

InhibitorType of InhibitionCES1 IC50 / KiSpeciesNotes
Benzil Reversible, CompetitiveKi: 45 nMHumanPan-carboxylesterase inhibitor, also inhibits rabbit liver CE.[3]
Benzil Reversible, CompetitiveIC50: 160 nMHuman (THP-1 cell lysate)Comparable to IC50 for pure recombinant CES1.[1]
Paraoxon IrreversibleIC50: 2.5 nMHuman (THP-1 cell lysate)Organophosphate, non-specific CES inhibitor.
Chlorpyrifos oxon IrreversibleIC50: 1.8 nMHuman (THP-1 cell lysate)Organophosphate, non-specific CES inhibitor.
Methyl paraoxon IrreversibleIC50: 130 nMHuman (THP-1 cell lysate)Organophosphate, non-specific CES inhibitor.
Telmisartan ReversibleKi: 1.69 µMHumanAngiotensin II receptor blocker.[4]
Simvastatin Reversible, CompetitiveKi: 0.11 µMHumanLipid-lowering drug.[5]
Digitonin Reversible-HumanReported as a specific CES1 inhibitor.[6]

Experimental Protocol: In Vitro CES1 Activity Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against human CES1 using a colorimetric or fluorometric substrate.

Materials and Reagents
  • Recombinant human CES1

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Substrate stock solution (e.g., p-nitrophenyl acetate (B1210297) (pNPA) or 4-methylumbelliferyl acetate (4-MUA) in DMSO)

  • Inhibitor stock solution (e.g., Benzil in DMSO)

  • 96-well microplate

  • Microplate reader

Assay Procedure
  • Enzyme Preparation : Dilute the recombinant human CES1 to the desired working concentration in phosphate buffer.

  • Inhibitor Preparation : Prepare a serial dilution of the inhibitor (e.g., Benzil) in the assay buffer. Include a vehicle control (DMSO) without the inhibitor.

  • Pre-incubation : Add 25 µL of the diluted enzyme solution to each well of a 96-well plate. Add 25 µL of the inhibitor dilutions or vehicle control to the respective wells. Gently mix and pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation : Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well. The final substrate concentration should be at or near the Km value for CES1.

  • Measurement :

    • For p-nitrophenyl acetate (pNPA) : Measure the absorbance at 405 nm kinetically for 10-15 minutes at 37°C. The product, p-nitrophenol, absorbs at this wavelength.

    • For 4-methylumbelliferyl acetate (4-MUA) : Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm kinetically for 10-15 minutes at 37°C. The product, 4-methylumbelliferone, is fluorescent.

  • Data Analysis :

    • Calculate the rate of reaction (V) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of CES1 inhibition by Benzil and the general workflow of a CES1 activity assay.

G cluster_0 CES1 Catalytic Cycle cluster_1 Inhibition by Benzil CES1 CES1 (Free Enzyme) ES_complex Enzyme-Substrate Complex CES1->ES_complex + Substrate CES1_inhibited CES1-Benzil Complex (Inactive) CES1->CES1_inhibited + Benzil (Reversible) Substrate Ester Substrate Acyl_enzyme Acyl-Enzyme Intermediate ES_complex->Acyl_enzyme - Product 1 Product1 Alcohol Product Acyl_enzyme->CES1 + H₂O - Product 2 Product2 Acid Product Water H₂O Benzil Benzil (Inhibitor)

Caption: Mechanism of competitive inhibition of CES1 by Benzil.

G start Start prep_enzyme Prepare Enzyme Solution start->prep_enzyme prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor pre_incubate Pre-incubate Enzyme and Inhibitor prep_enzyme->pre_incubate prep_inhibitor->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate measure Measure Signal (Absorbance/Fluorescence) add_substrate->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: General workflow for a CES1 in vitro activity assay.

References

Assessing the Reversibility of GR148672X Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the carboxylesterase 1 (CES1) inhibitor, GR148672X, with a focus on the critical aspect of its inhibition reversibility. Direct experimental data on the reversibility of this compound is not publicly available at present. Therefore, this document outlines the established experimental protocols to determine inhibition reversibility and presents a comparative analysis of this compound with other known CES1 inhibitors for which quantitative data is available.

Introduction to this compound and CES1 Inhibition

This compound is a potent inhibitor of triacylglycerol hydrolase, also known as carboxylesterase 1 (CES1), with a reported IC50 of 4 nM for the human hepatic enzyme. CES1 is a key serine hydrolase involved in the metabolism of a wide range of endogenous lipids, including triglycerides and cholesteryl esters, as well as numerous therapeutic prodrugs.[1] Inhibition of CES1 is a promising therapeutic strategy for metabolic disorders such as hypertriglyceridemia and atherosclerosis.[2][3] Understanding the reversibility of an inhibitor is paramount in drug development, as it dictates the duration of its pharmacological effect and potential for off-target toxicities.

Comparative Analysis of CES1 Inhibitors

While specific reversibility data for this compound remains undisclosed in preclinical stages, a comparison with other CES1 inhibitors provides a valuable context for its potential behavior. The following table summarizes the available quantitative data for selected CES1 inhibitors.

InhibitorTarget(s)IC50KiKnown Reversibility
This compound CES1 4 nM (human hepatic) Not Reported Not Publicly Available
BenzilPan-CES inhibitor160 nM (for CES1 in THP-1 cell lysates)[4]15 nM (hiCE), 45 nM (hCE1)[5]Reversible[6]
Orlistat (B1677487)Pancreatic Lipase, CES2 > CES1No significant inhibition of CES1 at 1 nM, potent CES2 inhibitor[7][8]Not Reported for CES1Covalent (irreversible) inhibitor of lipases[9]
WWL113Ces3 (mouse), hCES1~50 nM (hCES1)[5], 120 nM (Ces3)[10]Not ReportedCovalent (mechanism-based inactivation)[11]
DigitoninCES1 selective27-33 µMNot ReportedNot Reported
TelmisartanCES1Ki = 1.69 µM[12]1.69 µM[12]Not Reported

Experimental Protocols for Assessing Inhibitor Reversibility

To determine the reversibility of this compound or any other enzyme inhibitor, a series of well-established experimental protocols can be employed. The choice of method often depends on the inhibitor's binding characteristics and the nature of the enzyme assay.

Washout Experiment

This method is particularly useful for cell-based assays and helps distinguish between reversible and irreversible covalent inhibitors. The persistence of the inhibitory effect after removing the compound from the medium indicates irreversible binding.

Protocol:

  • Treatment: Incubate target cells with this compound at a concentration equivalent to its IC90 for a defined period (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO) and a known reversible inhibitor as a positive control.

  • Washout: Remove the culture medium containing the inhibitor. Wash the cells multiple times with fresh, inhibitor-free medium to ensure complete removal of the unbound compound.

  • Recovery: Resuspend the cells in fresh medium and incubate for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Activity Assay: At each time point, lyse the cells and measure the activity of CES1 using a suitable substrate (e.g., p-nitrophenyl acetate).

  • Analysis: Compare the enzyme activity in the this compound-treated cells to the vehicle control and the reversible inhibitor control. A sustained low enzyme activity in the this compound-treated group after washout suggests irreversible inhibition.

G cluster_workflow Washout Experiment Workflow A 1. Treat cells with This compound B 2. Wash cells to remove inhibitor A->B C 3. Incubate in -inhibitor medium B->C D 4. Measure CES1 activity at time points C->D E 5. Analyze data D->E

Caption: Workflow for a washout experiment to assess inhibitor reversibility.

Dialysis Assay

Dialysis is a classic biochemical method to differentiate between tightly but non-covalently bound (reversible) inhibitors and covalently bound (irreversible) inhibitors.

Protocol:

  • Incubation: Incubate purified CES1 enzyme with a high concentration of this compound (e.g., 10-100 fold over IC50) to ensure maximal binding.

  • Dialysis: Place the enzyme-inhibitor mixture in a dialysis bag with a molecular weight cutoff that allows the free inhibitor to pass through but retains the enzyme. Dialyze against a large volume of buffer for an extended period (e.g., 24-48 hours) with several buffer changes.

  • Activity Measurement: After dialysis, measure the enzymatic activity of the CES1 sample.

  • Comparison: Compare the activity to a control sample of CES1 that was dialyzed under the same conditions but without the inhibitor. Recovery of enzyme activity to the level of the control indicates reversible inhibition.

G cluster_dialysis Dialysis Assay Logic Start Incubate CES1 with this compound Dialyze Dialyze enzyme-inhibitor complex Start->Dialyze Measure Measure CES1 activity Dialyze->Measure Compare Compare to control Measure->Compare Result Result Compare->Result Reversible Reversible Result->Reversible Activity Restored Irreversible Irreversible Result->Irreversible Activity Inhibited

Caption: Decision logic for interpreting dialysis assay results.

Jump Dilution Kinetics

This method is particularly suited for determining the dissociation rate constant (k_off) of tight-binding, slowly reversible inhibitors. A long residence time (slow k_off) can be a desirable property for sustained drug efficacy.

Protocol:

  • Pre-incubation: Incubate a concentrated solution of CES1 with a saturating concentration of this compound to allow the formation of the enzyme-inhibitor (EI) complex.

  • Rapid Dilution ("Jump"): Rapidly dilute the EI complex into a larger volume of assay buffer containing the substrate for CES1. This dilution reduces the concentration of the free inhibitor to a level well below its Ki, preventing significant re-binding.

  • Monitor Activity: Continuously monitor the enzymatic reaction over time. The rate of product formation will increase as the inhibitor dissociates from the enzyme.

  • Data Analysis: Fit the progress curves to an appropriate kinetic model to determine the k_off value. A slow rate of activity recovery corresponds to a slow k_off and a long residence time of the inhibitor on the target.

Signaling Pathway Involvement of CES1

CES1 plays a crucial role in lipid metabolism, primarily through the hydrolysis of triglycerides and cholesteryl esters within cells. Its activity influences intracellular lipid droplet size, free fatty acid release, and cholesterol homeostasis.

G cluster_pathway Simplified CES1-Mediated Lipid Metabolism Pathway TG Triglycerides (in Lipid Droplets) CES1 CES1 (this compound Target) TG->CES1 CE Cholesteryl Esters (in Lipid Droplets) CE->CES1 FFA Free Fatty Acids CES1->FFA Cholesterol Free Cholesterol CES1->Cholesterol Metabolism Energy Production & Signaling Molecules FFA->Metabolism Efflux Cholesterol Efflux (e.g., via ABCA1/ABCG1) Cholesterol->Efflux

Caption: Role of CES1 in intracellular triglyceride and cholesterol ester hydrolysis.

Conclusion

Assessing the reversibility of this compound inhibition is a critical step in its development as a therapeutic agent. While direct experimental data is not yet in the public domain, this guide provides the necessary framework for such an investigation. By employing established methodologies such as washout experiments, dialysis assays, and jump dilution kinetics, researchers can elucidate the binding characteristics of this compound. Furthermore, comparison with existing CES1 inhibitors highlights the diverse landscape of inhibitor types, from reversible to covalent, providing a valuable benchmark for the evaluation of this promising new compound. The insights gained from these studies will be instrumental in predicting the in vivo efficacy and safety profile of this compound and other novel CES1 inhibitors.

References

Comparative In Vivo Efficacy of GR148672X and Clinical Lipid-Lowering Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the preclinical efficacy of the novel human carboxylesterase 1 (hCES1) inhibitor, GR148672X, in comparison to established clinical lipid-lowering therapies. This guide provides a detailed analysis of their mechanisms of action, supporting experimental data from animal models, and standardized experimental protocols.

While specific in vivo efficacy data for the human carboxylesterase 1 (hCES1) inhibitor this compound is not publicly available, its therapeutic potential can be inferred from preclinical studies on its target enzyme. Human CES1 is a key enzyme in lipid metabolism, particularly in the hydrolysis of triglycerides within the liver. Preclinical research using knockout mouse models, where the gene for the mouse equivalent of hCES1 (Ces1) is deleted, has demonstrated significant metabolic dysregulation, including increased body weight, adipose tissue inflammation, and impaired glucose tolerance. Conversely, the introduction of human CES1 in these knockout mice reversed these effects and led to an increase in triglyceride secretion. These findings strongly suggest that the inhibition of hCES1, the mechanism of this compound, would lead to a reduction in plasma triglycerides.

This guide provides a comparative overview of the in vivo efficacy of a representative hCES1 inhibitor and leading clinical lipid-lowering drugs: statins (Atorvastatin), cholesterol absorption inhibitors (Ezetimibe), and PCSK9 inhibitors (Evolocumab).

Quantitative Comparison of Lipid-Lowering Efficacy

The following table summarizes the in vivo efficacy of a representative hCES1 inhibitor and established clinical lipid-lowering drugs in various animal models.

Drug ClassRepresentative Drug / TargetAnimal ModelKey Efficacy Data
hCES1 Inhibitor Ces1d (mouse homolog) KnockoutMice (on high-fat diet)Increased fat mass, exacerbated liver steatosis, impaired glucose and lipid metabolism.[1][2] This suggests that inhibition of Ces1d would have the opposite, beneficial effects.
Statins AtorvastatinAPOE*3-Leiden Mice (on Western-type diet)-43% in plasma cholesterol, -44% in plasma triglycerides.[3]
AtorvastatinC57BL/6 Mice (on high-fat diet)Significant reduction in total cholesterol, LDL-C, VLDL, and triglycerides.[4]
Cholesterol Absorption Inhibitor Ezetimibe (B1671841)Rabbits (atherogenic diet)No significant change in plasma lipid profile alone, but reduced intima/media ratio by 13%.[5][6]
EzetimibeRabbits (high-cholesterol diet)Significantly reduced atherothrombotic occlusion.[7][8]
PCSK9 Inhibitor EvolocumabLdlr+/- Hamsters (on high-fat high-cholesterol diet)Prevented diet-induced hyperlipidemia and atherosclerotic plaque formation.[9]
EvolocumabHamstersNo adverse effects on fertility at doses up to 100 mg/kg every 2 weeks.[10]

Experimental Protocols

Standardized methodologies are crucial for the accurate comparison of preclinical drug efficacy. Below are representative experimental protocols for evaluating the lipid-lowering effects of the compared drug classes in animal models.

hCES1 Inhibitor (Representative Study Design)
  • Animal Model: C57BL/6 mice.

  • Induction of Dyslipidemia: High-fat diet.

  • Drug Administration: A specific Ces1d inhibitor, such as WWL229, would be administered to the mice.

  • Parameters Measured: Plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides would be assessed at baseline and after the treatment period. Liver and adipose tissue would be collected for histological and gene expression analysis.

Atorvastatin Protocol in Mice
  • Animal Model: APOE*3-Leiden mice.

  • Induction of Dyslipidemia: Western-type diet (WTD).

  • Drug Administration: Atorvastatin administered as an admixture to the diet at a dose of 3.0 mg/kg/day, which can be increased to 4.5 mg/kg/day.[3]

  • Treatment Duration: 5 weeks or longer.

  • Parameters Measured: Plasma cholesterol and triglyceride levels, liver weight, and plasma levels of ALT, AST, and serum amyloid A (SAA).[3]

Ezetimibe Protocol in Rabbits
  • Animal Model: Male Japanese white rabbits.

  • Induction of Atherosclerosis: A combination of a high-cholesterol diet (1% cholesterol and 3% peanut oil) and balloon injury to the femoral arteries.

  • Drug Administration: Oral treatment with ezetimibe at a dose of 0.6 mg/kg/day.[7]

  • Treatment Duration: 8 weeks.

  • Parameters Measured: Occurrence of atherothrombosis (monitored by echography and confirmed by angiography), plasma lipid levels, and histological analysis of the arteries for re-endothelialization and tissue factor expression.[8]

Evolocumab Protocol in Hamsters
  • Animal Model: LDLR heterozygote (Ldlr+/-) hamsters.

  • Induction of Dyslipidemia: High-fat high-cholesterol (HFHC) diet.

  • Drug Administration: Evolocumab administered to the hamsters.

  • Parameters Measured: Plasma levels of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and atherosclerotic lesion area in the aorta.

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways is essential for evaluating the therapeutic potential and identifying potential off-target effects of these lipid-lowering drugs.

hCES1 Inhibition Pathway

hCES1_Inhibition_Pathway cluster_liver Hepatocyte TG Triglycerides CES1 hCES1 TG->CES1 Hydrolysis FFA Free Fatty Acids CES1->FFA VLDL VLDL Assembly & Secretion FFA->VLDL Plasma_TG Plasma Triglycerides VLDL->Plasma_TG Leads to This compound This compound (hCES1 Inhibitor) This compound->CES1 Inhibits

Caption: Mechanism of hCES1 Inhibition.

Inhibitors of hCES1, such as this compound, block the hydrolysis of triglycerides in the liver. This reduction in the release of free fatty acids is expected to decrease the assembly and secretion of very-low-density lipoprotein (VLDL), thereby lowering plasma triglyceride levels.

Atorvastatin (Statin) Signaling Pathway

Statin_Pathway cluster_liver Hepatocyte HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate HMGCR->Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol ... LDLR LDL Receptor Upregulation Cholesterol->LDLR Decreased synthesis leads to Plasma_LDL Plasma LDL-C LDLR->Plasma_LDL Increased uptake of Atorvastatin Atorvastatin Atorvastatin->HMGCR Inhibits

Caption: Atorvastatin's Mechanism of Action.

Atorvastatin competitively inhibits HMG-CoA reductase, a rate-limiting enzyme in cholesterol biosynthesis.[11] This reduces intracellular cholesterol levels, leading to the upregulation of LDL receptors on hepatocytes and increased clearance of LDL-C from the circulation.[11]

Ezetimibe Signaling Pathway

Ezetimibe_Pathway cluster_intestine Intestinal Enterocyte Dietary_Chol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Dietary_Chol->NPC1L1 Chol_Absorption Cholesterol Absorption NPC1L1->Chol_Absorption Liver_Chol Hepatic Cholesterol Stores Chol_Absorption->Liver_Chol Reduced Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits Plasma_LDL Plasma LDL-C LDLR_up LDL Receptor Upregulation Liver_Chol->LDLR_up Leads to LDLR_up->Plasma_LDL Increased clearance of

Caption: Ezetimibe's Mechanism of Action.

Ezetimibe selectively inhibits the absorption of dietary and biliary cholesterol in the small intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein.[12] This reduces the delivery of cholesterol to the liver, leading to an upregulation of LDL receptors and subsequent lowering of plasma LDL-C.

PCSK9 Inhibitor Signaling Pathway

PCSK9_Inhibitor_Pathway cluster_liver Hepatocyte LDLR LDL Receptor LDLR_Degradation LDLR Degradation LDLR->LDLR_Degradation Promotes LDLR_Recycling LDLR Recycling LDLR->LDLR_Recycling Increased PCSK9 PCSK9 PCSK9->LDLR Binds to Plasma_LDL Plasma LDL-C LDLR_Recycling->Plasma_LDL Increased clearance of PCSK9_Inhibitor PCSK9 Inhibitor (e.g., Evolocumab) PCSK9_Inhibitor->PCSK9 PCSK9_Inhibitor->LDLR_Degradation Prevents

Caption: PCSK9 Inhibitor Mechanism.

PCSK9 inhibitors are monoclonal antibodies that bind to circulating proprotein convertase subtilisin/kexin type 9 (PCSK9). This prevents PCSK9 from binding to LDL receptors on hepatocytes, thereby inhibiting LDL receptor degradation.[2] As a result, more LDL receptors are recycled to the cell surface, leading to increased clearance of LDL-C from the bloodstream.

Experimental Workflow Diagram

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Mouse, Rabbit, Hamster) start->animal_model dyslipidemia Induce Dyslipidemia (e.g., High-Fat Diet, Genetic Modification) animal_model->dyslipidemia randomization Randomize into Treatment Groups dyslipidemia->randomization treatment Administer Investigational and Control Drugs randomization->treatment monitoring Monitor Animal Health & Collect Samples (Blood, Tissues) treatment->monitoring analysis Analyze Lipid Profiles (TC, LDL-C, HDL-C, TG) monitoring->analysis histology Histopathological Examination (e.g., Aortic Lesions, Liver Steatosis) monitoring->histology data_interp Data Interpretation & Statistical Analysis analysis->data_interp histology->data_interp end End data_interp->end

Caption: In Vivo Efficacy Evaluation Workflow.

References

Unveiling the Selectivity Profile of Pancreatic Lipase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic interventions for obesity and metabolic disorders, the inhibition of pancreatic lipase (B570770) remains a cornerstone strategy. This enzyme is pivotal in the digestion of dietary fats, and its modulation can significantly impact caloric absorption. This guide offers a comparative analysis of prominent pancreatic lipase inhibitors, presenting their selectivity and a detailed overview of the experimental protocols for evaluation.

A Note on GR148672X: Initial investigation into this compound reveals that it is primarily identified as a human carboxylesterase 1A (hCES1A) inhibitor that has entered preclinical research; its selectivity data against pancreatic lipase has not been publicly disclosed[1]. Carboxylesterases are a different class of enzymes involved in the metabolism of various esters[1]. Therefore, a direct comparison of this compound with established pancreatic lipase inhibitors is not currently feasible. This guide will focus on well-characterized inhibitors of pancreatic lipase.

Quantitative Comparison of Inhibitory Potency

The efficacy of a pancreatic lipase inhibitor is quantified by its inhibitory concentration (IC50) or inhibition constant (Ki). A lower value for these parameters indicates a more potent inhibitor. The following table summarizes the inhibitory potency of well-established pancreatic lipase inhibitors, Orlistat and Cetilistat, along with a research compound, Pancreatic lipase-IN-1.

InhibitorTarget EnzymeParameterValue
Orlistat Gastric & Pancreatic LipasesIC500.14 µM (for lipstatin, the parent compound)[2]
Cetilistat Human Pancreatic LipaseIC505.95 nM[3]
Rat Pancreatic LipaseIC5054.8 nM[3]
Porcine Pancreatic LipaseIC50≤ 1 µM[3]
Pancreatic lipase-IN-1 Pancreatic LipaseKi1.288 µM[3]

Experimental Protocols: Assessing Pancreatic Lipase Inhibition

The determination of a compound's inhibitory activity against pancreatic lipase is typically conducted using in vitro enzymatic assays. A widely accepted method is the colorimetric assay employing a chromogenic substrate like p-nitrophenyl palmitate (pNPP).

Principle of the Assay:

Pancreatic lipase catalyzes the hydrolysis of pNPP, which releases p-nitrophenol (pNP), a yellow-colored product. The rate of pNP formation, and thus the enzymatic activity, can be monitored by measuring the increase in absorbance at a specific wavelength (typically 405-410 nm)[3]. The presence of an inhibitor will decrease the rate of this reaction, and the degree of inhibition is used to calculate the inhibitor's potency[3].

A Generalized Protocol:

  • Reagent Preparation:

    • Prepare a Tris-HCl buffer (e.g., 13 mM, pH 8.0) containing NaCl (150 mM) and CaCl2 (1.3 mM)[4].

    • Dissolve porcine pancreatic lipase in the Tris-HCl buffer[4].

    • Prepare a solution of the substrate (e.g., p-nitrophenyl palmitate) in an appropriate solvent[3].

    • Prepare various concentrations of the test inhibitor and a positive control (e.g., Orlistat or Cetilistat) in a suitable solvent like DMSO[4].

  • Assay Procedure:

    • In a 96-well plate, add the pancreatic lipase solution.

    • Add the test inhibitor at different concentrations to the respective wells.

    • Pre-incubate the enzyme with the inhibitor for a specified period.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Measure the absorbance at the appropriate wavelength at regular intervals to determine the reaction rate[3].

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control (enzyme without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Diagram: Experimental Workflow for Pancreatic Lipase Inhibitor Selectivity Screening

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis cluster_conclusion Conclusion Test_Compound Test Compound (e.g., this compound analog) Assay_PL Incubate Test Compound with PL & Substrate Test_Compound->Assay_PL Assay_Off_Target Incubate Test Compound with Off-Target Enzymes & Substrate Test_Compound->Assay_Off_Target PL_Enzyme Pancreatic Lipase (PL) PL_Enzyme->Assay_PL Other_Enzymes Off-Target Enzymes (e.g., Gastric Lipase, Carboxylesterase) Other_Enzymes->Assay_Off_Target Substrate Chromogenic/ Fluorogenic Substrate Substrate->Assay_PL Substrate->Assay_Off_Target Measure_PL Measure PL Activity (e.g., Spectrophotometry) Assay_PL->Measure_PL Measure_Off_Target Measure Off-Target Enzyme Activity Assay_Off_Target->Measure_Off_Target Calculate_IC50_PL Calculate IC50 for PL Measure_PL->Calculate_IC50_PL Calculate_IC50_Off_Target Calculate IC50 for Off-Target Enzymes Measure_Off_Target->Calculate_IC50_Off_Target Selectivity_Index Determine Selectivity Index (IC50 Off-Target / IC50 PL) Calculate_IC50_PL->Selectivity_Index Calculate_IC50_Off_Target->Selectivity_Index Conclusion High Selectivity: High IC50 for Off-Targets, Low IC50 for PL Selectivity_Index->Conclusion

Caption: Workflow for assessing the selectivity of a test compound against pancreatic lipase.

Selectivity Profile of Pancreatic Lipase Inhibitors

An ideal pancreatic lipase inhibitor should exhibit high selectivity for its target enzyme while having minimal effects on other lipases and esterases to avoid off-target side effects[5]. Orlistat, for instance, is known to inhibit both gastric and pancreatic lipases[2][5]. A comprehensive selectivity profile is crucial during the preclinical development of any new inhibitor[5].

The following table illustrates a hypothetical selectivity profile for a novel pancreatic lipase inhibitor, highlighting the key enzymes against which its activity should be assessed.

Enzyme ClassRepresentative EnzymeFunctionDesired Inhibitory Activity
Target Lipase Pancreatic LipaseDietary fat digestion[5]High
Off-Target Lipases Gastric LipaseInitiates fat digestionLow to Moderate
Lipoprotein LipaseTriglyceride hydrolysis in circulationLow
Hormone-Sensitive LipaseMobilization of stored fatsLow
Off-Target Esterases Carboxylesterases (e.g., hCES1A)Drug and lipid metabolism[1]Low
AcetylcholinesteraseNeurotransmissionLow

Conclusion

The development of selective pancreatic lipase inhibitors is a promising avenue for the management of obesity. While this compound is noted as a carboxylesterase inhibitor, the principles of selectivity profiling remain critical for the advancement of any enzyme inhibitor. A thorough understanding of a compound's inhibitory profile against a panel of related enzymes is essential to ensure both efficacy and safety. The experimental protocols and comparative data presented here provide a framework for the evaluation of novel therapeutic candidates in this field.

References

Reproducibility of GR148672X Effects Across Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of GR148672X, a Carboxylesterase 1 (CES1) inhibitor, across various cell lines based on available experimental data. The focus is on the reproducibility of its effects and the underlying mechanisms of action.

Executive Summary

Data Presentation: Effects of this compound on Cell Viability

The following table summarizes the known effects of this compound on different cell lines. It is important to note that direct comparative quantitative data across a broad panel of cell lines is limited in publicly available literature.

Cell LineCancer TypeCES1 Expression StatusObserved Effects of this compoundQuantitative DataCitation
HCT-116Colorectal CarcinomaExpresses CES1Significantly increased glucose limitation-induced cell death; Reduced tumor growth in xenograft models.Not explicitly provided in the text, but significant effects were reported.[1]
Various Human CRC Cell LinesColorectal CarcinomaAssumed to express CES1Significantly increased glucose limitation-induced cell death.The study states this was observed in "all human CRC cell lines investigated," but a comprehensive list and comparative data are not provided.[1]
HepG2Hepatocellular CarcinomaDetectable CES1Not directly tested with this compound in the cited study. A different CES1 inhibitor (WWL229) was used.N/A
SNU449Hepatocellular CarcinomaUndetectable CES1Not directly tested with this compound in the cited study.N/A
Hep3BHepatocellular CarcinomaUndetectable CES1Not directly tested with this compound in the cited study.N/A

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for assessing its effects.

GR148672X_Signaling_Pathway NFkB NF-κB Signaling CES1 Carboxylesterase 1 (CES1) (Enzyme) NFkB->CES1 Upregulates LipidDroplets Lipid Droplets (Triacylglycerols) CES1->LipidDroplets CellDeath Increased Cell Death FattyAcids Fatty Acid Release (& β-oxidation) LipidDroplets->FattyAcids Hydrolysis This compound This compound This compound->CES1 Inhibits This compound->CellDeath Energy Energy Production & Metabolic Adaptation FattyAcids->Energy CellSurvival Tumor Cell Survival (under metabolic stress) Energy->CellSurvival

Caption: this compound inhibits CES1, blocking lipid catabolism and promoting cancer cell death.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., HCT-116, HepG2) start->cell_culture treatment 2. Treatment - Control (Vehicle) - this compound (various conc.) cell_culture->treatment glucose_limitation 3. Culture Condition - Normal Glucose - Glucose Limitation treatment->glucose_limitation incubation 4. Incubation (e.g., 24-72 hours) glucose_limitation->incubation viability_assay 5. Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_analysis 6. Data Analysis - Calculate % Viability - Determine IC50 viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound effects on cell viability under different glucose conditions.

Experimental Protocols

The following are representative protocols for experiments cited in the evaluation of this compound and other CES1 inhibitors.

Cell Culture and Reagents
  • Cell Lines: HCT-116 (colorectal carcinoma), HepG2 (hepatocellular carcinoma), and other cell lines of interest.

  • Culture Medium: For HCT-116, McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin is typically used. For HepG2, Dulbecco's Modified Eagle Medium (DMEM) with similar supplements is common. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C or -80°C. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the final desired concentrations.

Cell Viability Assay under Glucose Limitation (e.g., MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability under normal and glucose-limited conditions.

  • Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Media Change: The following day, replace the medium with:

    • Normal Glucose Medium: Standard culture medium.

    • Glucose-Limited Medium: Culture medium with a significantly reduced glucose concentration (e.g., 1 g/L or less, depending on the cell line's sensitivity).

  • Treatment: Add this compound at various concentrations (e.g., a serial dilution from 0.1 µM to 100 µM) to the wells. Include a vehicle control (DMSO) at a concentration equivalent to that in the highest this compound dose.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for both normal and glucose-limited conditions. Plot dose-response curves to determine the IC50 values.

Conclusion

This compound shows promise as a therapeutic agent, particularly in cancers that are reliant on CES1-mediated lipid metabolism for survival under metabolic stress. The available data strongly supports its activity in colorectal cancer cell lines. However, to fully understand the reproducibility and broader applicability of its effects, further studies are required to generate comprehensive, quantitative data across a diverse panel of cancer cell lines with varying levels of CES1 expression. The protocols and pathways outlined in this guide provide a framework for conducting such comparative investigations.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of GR148672X

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides a comprehensive overview of the proper disposal procedures for GR148672X, a research chemical, emphasizing safety and regulatory compliance.

Chemical and Safety Data Overview

This compound is identified by the CAS Number 263890-70-6.[1][2][3] While a Safety Data Sheet (SDS) from one supplier indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to handle it with care as another supplier suggests it should be considered hazardous until more information is available.[1][2]

Identifier Value
Trade Name This compound
CAS Number 263890-70-6
Synonym 4,4,4-trifluoro-1-(2-thienyl)-1,2,3-butanetrione, 2-[(3-methylphenyl)hydrazone]
Appearance Solid
Solubility Soluble in DMSO

Data sourced from Cayman Chemical and Immunomart product information.[1][2][3]

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is essential to be equipped with the appropriate personal protective equipment.

Recommended PPE:

  • Gloves: Impermeable and resistant to the chemical.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from skin contact.

Always wash hands thoroughly after handling the substance.[2]

Disposal Procedures for this compound

Even though this compound may not be formally classified as hazardous, it should not be disposed of in regular trash or down the drain.[1] Laboratory waste should be managed in a way that minimizes environmental impact.

Step-by-Step Disposal Protocol:

  • Containment: Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in a designated and clearly labeled waste container.

  • Collection: Pick up the solid material mechanically.[1]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Disposal Request: Once the container is full, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Disposal of Contaminated Materials and Solutions

Empty Containers:

  • Rinse empty containers of this compound three times with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • Dispose of the rinsed containers as non-hazardous lab glass or plastic, in accordance with your institution's guidelines.

  • The solvent rinsate should be collected and disposed of as chemical waste.

Solutions of this compound:

  • Solutions of this compound, such as those dissolved in DMSO, must be disposed of as liquid chemical waste.

  • Collect the waste solution in a sealed, labeled, and appropriate container.

  • Do not mix with other incompatible waste streams.

Experimental Workflow for Disposal

cluster_handling Handling this compound cluster_disposal Disposal Path start Start: Need to dispose of this compound wear_ppe Wear appropriate PPE (Gloves, Eye Protection, Lab Coat) start->wear_ppe collect_solid Collect solid this compound waste mechanically wear_ppe->collect_solid collect_solution Collect this compound solutions (e.g., in DMSO) wear_ppe->collect_solution containerize Place in a labeled, sealed waste container collect_solid->containerize collect_solution->containerize store Store in designated satellite accumulation area containerize->store contact_ehs Contact EHS for pickup and disposal store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

References

Safeguarding Your Research: Essential Protocols for Handling GR148672X

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with GR148672X. Adherence to these protocols is mandatory to ensure personal safety and maintain a secure laboratory environment. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established best practices for potent chemical compounds, in the absence of a publicly available Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first line of defense against accidental exposure to this compound, a compound that should be considered hazardous.[1] The following table outlines the recommended PPE for various laboratory tasks involving this compound.

TaskRecommended Personal Protective Equipment
Pre-experiment Preparation - Primary Gloves: Nitrile gloves (double-gloving recommended) - Outer Garments: Disposable lab coat or gown - Eye Protection: Safety glasses with side shields
Handling and Weighing (Solid Form) - Primary and Secondary Gloves: Double-gloved with nitrile gloves - Outer Garments: Disposable lab coat with tight cuffs - Eye Protection: Chemical splash goggles - Respiratory Protection: Use of a certified chemical fume hood is mandatory. If weighing outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.
Solution Preparation and Use - Primary and Secondary Gloves: Double-gloved with nitrile gloves - Outer Garments: Disposable lab coat with tight cuffs - Eye Protection: Chemical splash goggles and a face shield - Respiratory Protection: All work must be conducted within a certified chemical fume hood.
Post-experiment Cleanup and Decontamination - Primary and Secondary Gloves: Heavy-duty nitrile or butyl rubber gloves - Outer Garments: Chemical-resistant apron over a disposable lab coat - Eye Protection: Chemical splash goggles and a face shield
Waste Disposal - Primary and Secondary Gloves: Heavy-duty nitrile or butyl rubber gloves - Outer Garments: Chemical-resistant apron over a disposable lab coat - Eye Protection: Chemical splash goggles and a face shield

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured approach to handling this compound is critical to minimize the risk of exposure and contamination.

Preparation and Planning:
  • Designated Area: All work with this compound must be conducted in a designated and clearly marked area, preferably within a chemical fume hood.

  • Pre-use Checklist: Before handling the compound, ensure that all necessary PPE is available and in good condition, and that all required equipment and waste containers are within immediate reach.

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible. All personnel must be familiar with their locations and operation.

Handling the Compound:
  • Weighing: Weigh the solid compound within a fume hood to prevent inhalation of airborne particles. Use disposable weigh boats.

  • Solution Preparation: this compound is supplied as a solid and is soluble in DMSO.[1] When preparing a stock solution, add the solvent to the solid slowly to avoid splashing. The solvent should be purged with an inert gas.[1]

  • Manipulation: Conduct all experimental manipulations of the compound within the designated fume hood.

Post-Handling Procedures:
  • Decontamination: Thoroughly decontaminate all work surfaces, equipment, and glassware after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All solid and liquid waste contaminated with this compound must be segregated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, lab coats, weigh boats, and any other disposable materials. Place these items in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: 4,4,4-trifluoro-1-(2-thienyl)-1,2,3-butanetrione, 2-[(3-methylphenyl)hydrazone].

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Mechanism of Action: Inhibition of Triacylglycerol Hydrolase/Carboxylesterase 1 (TGH/CES1)

This compound is a potent inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1).[1] TGH/CES1 is a key enzyme in lipid metabolism, responsible for the hydrolysis of triglycerides and cholesteryl esters. By inhibiting this enzyme, this compound disrupts these metabolic processes, leading to a reduction in plasma levels of triglycerides and cholesterol.

GR148672X_Mechanism_of_Action cluster_0 Lipid Metabolism Triglycerides Triglycerides TGH_CES1 TGH/CES1 Triglycerides->TGH_CES1 CholesterylEsters Cholesteryl Esters CholesterylEsters->TGH_CES1 FattyAcids Fatty Acids TGH_CES1->FattyAcids Cholesterol Cholesterol TGH_CES1->Cholesterol PlasmaLipids Decreased Plasma Triglycerides & Cholesterol TGH_CES1->PlasmaLipids Inhibition leads to This compound This compound This compound->TGH_CES1

Caption: Mechanism of action of this compound as an inhibitor of TGH/CES1 in lipid metabolism.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.